DSRM-3716
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-iodoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUILFTFMBBGSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464455 | |
| Record name | 5-iodoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58142-99-7 | |
| Record name | 5-Iodoisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58142-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-iodoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
DSRM-3716: A Deep Dive into its Mechanism of Action in Axonal Degeneration
For Immediate Release
This technical whitepaper provides an in-depth analysis of DSRM-3716, a potent and reversible inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), and its mechanism of action in preventing axonal degeneration. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Inhibition of SARM1 NADase Activity
Axonal degeneration is a hallmark of many neurodegenerative diseases and injuries. A key player in this process is the SARM1 protein, which, when activated, functions as an NAD+ hydrolase, leading to a rapid depletion of nicotinamide adenine dinucleotide (NAD+) within the axon. This metabolic crisis triggers a cascade of events culminating in axonal fragmentation and degeneration.
This compound exerts its neuroprotective effects by directly and potently inhibiting the NADase activity of SARM1. By blocking this enzymatic function, this compound preserves the axonal NAD+ pool, thereby maintaining metabolic homeostasis and preventing the downstream degenerative processes.
Quantitative Efficacy of this compound
The potency of this compound has been quantified across several key molecular and cellular events in the axonal degeneration pathway. The following table summarizes the available data on its half-maximal inhibitory concentrations (IC50) for various effects.
| Parameter | IC50 Value | Cell/System | Reference |
| SARM1 NAD(+) Hydrolase Inhibition | 75 nM | In vitro enzymatic assay | [1][2] |
| Prevention of Axonal Degeneration | 2.1 µM | Mouse Dorsal Root Ganglia (DRG) neurons (axotomy-induced) | [3][4] |
| Inhibition of cADPR Increase | 2.8 µM | Mouse DRG neurons (axotomy-induced) | [3][4] |
| Prevention of Neurofilament Light Chain (NfL) Release | ~2 µM | Severed axons | [3][4] |
Signaling Pathway of SARM1-Mediated Axonal Degeneration
The activation of SARM1 is a critical node in the pathway of axonal self-destruction. Under healthy conditions, the NAD+ synthesizing enzyme, NMNAT2, maintains low levels of nicotinamide mononucleotide (NMN). Following axonal injury, NMNAT2 is rapidly degraded, leading to an accumulation of NMN. NMN acts as an allosteric activator of SARM1, triggering its NADase function. This leads to the production of cyclic ADP-ribose (cADPR) and a sharp decline in NAD+ levels, ultimately causing axonal demise.
Experimental Protocols
SARM1 NADase Activity Assay
This assay quantifies the enzymatic activity of SARM1 by measuring the hydrolysis of NAD+.
Methodology:
-
Enzyme Preparation: A constitutively active SARM1 construct, typically containing the SAM-TIR domains, is used.
-
Inhibitor Pre-incubation: The SARM1 enzyme is pre-incubated with this compound or a vehicle control for a specified period (e.g., 2 hours) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of NAD+ as a substrate.
-
Detection: The production of ADP-ribose (ADPR), a product of NAD+ hydrolysis, is monitored. This can be achieved using various methods, including HPLC or a fluorogenic assay utilizing a modified NAD+ substrate (e.g., ε-NAD) that becomes fluorescent upon cleavage.
-
Data Analysis: The rate of product formation is measured, and the IC50 value for this compound is calculated by fitting the data to a dose-response curve.
Axonal Degeneration Assay (Rotenone-Induced)
This cell-based assay assesses the protective effect of this compound against axonal degeneration induced by mitochondrial dysfunction.
Methodology:
-
Cell Culture: Dorsal root ganglia (DRG) neurons are cultured in vitro.
-
Induction of Injury: Axonal degeneration is induced by treating the neurons with rotenone, a mitochondrial complex I inhibitor.
-
Treatment: this compound is added to the culture medium at various concentrations.
-
Assessment of Degeneration: Axonal integrity is monitored over time using microscopy. The extent of axonal fragmentation and the number of surviving axons are quantified.
-
Data Analysis: The protective effect of this compound is determined by comparing the extent of axonal degeneration in treated versus untreated cultures.
Measurement of cyclic ADP-ribose (cADPR) Levels
This protocol quantifies the intracellular levels of cADPR, a product of SARM1's NADase activity.
Methodology:
-
Cell Culture and Treatment: DRG neurons are cultured and subjected to axotomy or other insults to activate SARM1, in the presence or absence of this compound.
-
Metabolite Extraction: Intracellular metabolites are extracted from the cultured neurons.
-
Quantification: The concentration of cADPR in the cell lysates is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The levels of cADPR in this compound-treated cells are compared to those in untreated controls to determine the extent of inhibition of SARM1 activity.
Conclusion
This compound is a potent and specific inhibitor of the SARM1 NADase activity. By preventing the injury-induced depletion of axonal NAD+, this compound effectively protects axons from degeneration in preclinical models. The quantitative data and established experimental protocols outlined in this whitepaper provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of neurodegenerative disorders.
References
what is the role of SARM1 NADase in neurodegeneration
An In-depth Technical Guide on the Role of SARM1 NADase in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Axonal degeneration is a hallmark of many debilitating neurodegenerative diseases and injuries, yet for decades, its underlying mechanisms remained elusive, often viewed as a passive consequence of neuronal injury. The discovery of Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1) has revolutionized this understanding, establishing it as the central executioner of a programmed axon death pathway. SARM1 possesses an intrinsic NAD+ hydrolase (NADase) activity within its TIR domain, which, upon activation, triggers a catastrophic depletion of the essential metabolite NAD+, leading to energetic collapse and fragmentation of the axon. This process, akin to a molecular self-destruct switch, is implicated in a wide array of neurological conditions, including peripheral neuropathies, traumatic brain and spinal cord injuries, glaucoma, and other neurodegenerative disorders. The critical role of SARM1 has positioned it as a premier therapeutic target, with the development of SARM1 inhibitors representing a promising strategy to preserve axonal integrity and function across a spectrum of diseases. This guide provides a comprehensive overview of the SARM1-mediated axon degeneration pathway, its activation, downstream effects, and the methodologies used to study its function, offering a technical resource for professionals in the field.
The SARM1 Protein: Structure and Regulation
SARM1 is a multidomain protein that, in its healthy state, is maintained in an auto-inhibited conformation.[1] Its structure is key to its function and tight regulation, consisting of three primary domains:
-
ARM Domain: An N-terminal Armadillo repeat domain that serves an auto-inhibitory function.[2]
-
SAM Domains: Two central Sterile Alpha Motifs that mediate the multimerization of SARM1 into an octameric ring structure.[3]
-
TIR Domain: A C-terminal Toll/Interleukin-1 Receptor domain that harbors the NAD+ hydrolase enzymatic activity.[1][4]
In healthy neurons, the ARM domain binds to and sequesters the TIR domain, preventing its enzymatic activity.[2] This inactive state is crucial for maintaining axonal integrity.
The Activation of SARM1: A Metabolic Switch
The activation of SARM1 is intricately linked to the metabolic state of the neuron, specifically the ratio of nicotinamide mononucleotide (NMN) to nicotinamide adenine dinucleotide (NAD+).[2][5]
A key regulator of this balance is the enzyme NMNAT2 (nicotinamide mononucleotide adenylyltransferase 2), an essential axon survival factor that synthesizes NAD+ from NMN.[2] NMNAT2 is a labile protein with a short half-life and is rapidly degraded following axonal injury or in response to various metabolic stresses.[2]
The loss of NMNAT2 leads to two critical events:
This shift in the NMN/NAD+ ratio is the primary trigger for SARM1 activation.[2] NMN and NAD+ compete for binding to an allosteric site on SARM1's N-terminal ARM domain.[2] While NAD+ binding promotes the inhibited state, the accumulation of NMN displaces NAD+, inducing a conformational change that releases the TIR domains.[2][5] This allows the TIR domains to self-associate and become catalytically active, initiating the degradation of the remaining axonal NAD+.[3]
Various insults can trigger this activation cascade, including physical trauma, mitochondrial toxins, neuroinflammatory signals, and certain chemotherapeutics.[7][8][9]
Downstream Effects of SARM1 NADase Activity
Once activated, the SARM1 TIR domain functions as a potent NAD(P)ase, consuming NAD+ and producing nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADP-ribose (cADPR).[1][7] The catastrophic depletion of NAD+ is the central event driving axonal demise.
Consequences of NAD+ Depletion:
-
Energetic Collapse: NAD+ is a critical cofactor for cellular respiration and ATP production. Its depletion leads to a rapid loss of ATP, crippling the axon's energy-dependent processes, such as axonal transport.[10]
-
Mitochondrial Dysfunction: The lack of NAD+ impairs mitochondrial function, further exacerbating the energy crisis.
-
Calpain Activation: While the precise mechanisms are still being elucidated, SARM1 activation can lead to an influx of calcium and subsequent activation of calpains, proteases that dismantle the axonal cytoskeleton.[7]
The product cADPR has also been identified as a biomarker of SARM1 activity and may contribute to calcium dysregulation, although its exact role in all contexts of degeneration is still under investigation.[9][11] This cascade of events culminates in the physical fragmentation and clearance of the axon, a process known as Wallerian degeneration.[1]
SARM1 in Neurodegenerative Conditions: Preclinical Evidence
The SARM1 pathway is not only active in response to acute injury but is also a key driver of axon loss in a variety of chronic neurodegenerative diseases.[12] Genetic deletion or inhibition of SARM1 has shown profound protective effects in numerous preclinical models.
| Disease Model | Animal Model | Key Findings with SARM1 Knockout/Inhibition | Citations |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse (Vincristine, Paclitaxel models) | Prevents loss of intraepidermal nerve fibers and protects axonal function. | [12][13] |
| Traumatic Brain Injury (TBI) | Mouse | Reduces axonal injury, attenuates functional deficits, and improves motor learning. | [12][14] |
| Glaucoma | Mouse | Provides neuroprotection, maintaining axonal integrity and blocking downstream retinal ganglion cell death. | [10][12] |
| Diabetic Neuropathy | Mouse | SARM1 loss is protective against axon loss. | [12] |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1G93A model) | Does not prevent motor neuron loss or functional decline but does reduce biomarkers of axon degeneration and astrogliosis, suggesting a potential role in modifying disease pathology. | [15][16] |
| NMNAT2 Deficiency | Mouse | SARM1 knockout rescues the fatal neurodegeneration caused by NMNAT2 deficiency, allowing mice to survive to old age. | [17] |
Therapeutic Strategies Targeting SARM1
Given its central role as an executioner of axon death, SARM1 is a highly attractive therapeutic target.[18][19] The primary goal is to inhibit its NADase activity, thereby preserving NAD+ levels and preventing the downstream degenerative cascade.
Therapeutic Modalities:
-
Small Molecule Inhibitors: The development of potent, selective, and bioavailable small molecules that inhibit the SARM1 NADase is a major focus. Both reversible and irreversible inhibitors have been identified.[3][13][20] These compounds have demonstrated the ability to protect axons in both in vitro and in vivo models.[20][21]
-
Gene Therapy: This approach utilizes adeno-associated viruses (AAV) to deliver dominant-negative forms of SARM1. These engineered proteins can interfere with the function of endogenous SARM1, potently blocking axon degeneration in animal models of nerve injury.[22][23]
-
Allosteric Inhibition: Researchers are also exploring inhibitors that target allosteric sites, such as specific cysteine residues in the autoregulatory ARM domain, to lock SARM1 in its inactive conformation.[24]
The development of SARM1-targeted therapeutics holds promise for treating a wide range of currently intractable neurological disorders characterized by axonal loss.[25][26]
Key Experimental Protocols
Studying the SARM1 pathway requires specific cellular and biochemical assays. Below are outlines of core methodologies.
SARM1 NADase Activity Assay
This assay measures the enzymatic activity of recombinant SARM1 or SARM1 in cell lysates.
Principle: The assay monitors the depletion of NAD+ or the formation of its products. A common method uses a fluorogenic NAD analog, ε-NAD, which becomes fluorescent upon cleavage by SARM1.[27]
Methodology Outline:
-
Enzyme Preparation: Use purified recombinant human SARM1 protein (full-length or a constitutively active construct like SAM-TIR) or prepare lysates from cells overexpressing SARM1.
-
Inhibitor Pre-incubation: In a 96-well plate, add assay buffer. Add test compounds (potential inhibitors) dissolved in DMSO, followed by the diluted SARM1 enzyme. Incubate for 30-60 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., ε-NAD or NAD+).
-
Signal Detection: Measure the increase in fluorescence (for ε-NAD) or quantify NAD+ and its products using HPLC or a commercial NAD/NADH quantification kit at various time points.[28][29]
-
Data Analysis: Calculate the rate of reaction and determine the IC50 values for inhibitory compounds.
In Vitro Axon Degeneration Assay
This assay assesses the ability of compounds to protect cultured neurons from degeneration.
Principle: Primary neurons, typically dorsal root ganglion (DRG) or cortical neurons, are cultured in specialized microfluidic chambers or dishes that separate axons from cell bodies. Axons are then subjected to an insult, and degeneration is quantified.
Methodology Outline:
-
Neuron Culture: Isolate and culture primary neurons (e.g., from rodent embryos) or use human iPSC-derived neurons.[11]
-
Compound Treatment: Treat the cultured neurons with the test compound (potential SARM1 inhibitor) for a set period before and/or during the insult.
-
Induction of Degeneration:
-
Axotomy: Physically transect the axons using a scalpel or automated laser axotomy.
-
Chemotoxicity: Apply a neurotoxic chemotherapeutic agent like vincristine or paclitaxel to the culture medium.[11]
-
-
Quantification of Degeneration: At various time points post-insult (e.g., 8, 24, 48 hours), acquire images of the axons using fluorescence microscopy (e.g., by labeling with β-III tubulin). Calculate a "degeneration index" by quantifying the degree of axonal fragmentation compared to healthy, intact axons.
-
Data Analysis: Compare the degeneration index in treated versus untreated (vehicle control) cultures to determine the protective effect of the compound.
Measurement of NAD+/NMN in Axons
This protocol quantifies the key metabolites that regulate SARM1 activation.
Principle: Axons are isolated from cell bodies, and metabolites are extracted and measured using sensitive analytical techniques.
Methodology Outline:
-
Axonal Culture: Culture neurons in compartmentalized chambers to allow for the isolation of pure axonal preparations.
-
Metabolite Extraction: After the experimental treatment (e.g., axotomy), rapidly harvest the axons and lyse them in an acidic or basic extraction buffer to stabilize NAD+ or NADH, respectively.
-
Quantification:
-
Enzymatic Cycling Assays: Use commercial kits (e.g., Promega NAD/NADH-Glo™) that employ enzymatic reactions to generate a luminescent or fluorescent signal proportional to the amount of NAD+.[28]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive and specific method can simultaneously quantify NAD+, NMN, and other related metabolites.
-
-
Data Analysis: Normalize metabolite levels to total protein content and compare levels between different experimental conditions.
Conclusion and Future Perspectives
The identification of SARM1 as a central executioner of programmed axon death has fundamentally shifted our understanding of neurodegeneration. Its NADase activity is the critical driver of a self-destruction pathway that is conserved across numerous species and implicated in a wide range of human diseases. The tight regulation of SARM1 by the NMN/NAD+ ratio firmly establishes it as a metabolic sensor that links neuronal stress and injury to a definitive degenerative outcome.
The wealth of preclinical data demonstrating the profound protective effects of SARM1 deletion or inhibition provides a strong rationale for its pursuit as a therapeutic target. The ongoing development of small molecule inhibitors and gene therapies aimed at SARM1 offers a novel and promising avenue for treating conditions that currently lack effective, disease-modifying treatments.
Future research will continue to unravel the complexities of SARM1 regulation, its interaction with other cellular pathways, and its precise role in different neuronal populations and disease contexts. A deeper understanding of these aspects will be crucial for optimizing therapeutic strategies and translating the promise of SARM1 inhibition into clinical reality for patients suffering from the devastating consequences of axonal degeneration.
References
- 1. The SARM1 Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARM1 is a Metabolic Sensor Activated by an Increased NMN/NAD+ Ratio to Trigger Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARM1-Dependent Axon Degeneration: Nucleotide Signaling, Neurodegenerative Disorders, Toxicity, and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. SARM1 activation and blocking | Coleman Laboratory [colemanlab.brc.cam.ac.uk]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Multifaceted roles of SARM1 in axon degeneration and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. rupress.org [rupress.org]
- 11. SARM1 is required in human derived sensory neurons for injury-induced and neurotoxic axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct developmental and degenerative functions of SARM1 require NAD+ hydrolase activity | PLOS Genetics [journals.plos.org]
- 13. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Sarm1 knockout modifies biomarkers of neurodegeneration and spinal cord circuitry but not disease progression in the mSOD1G93A mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emergence of SARM1 as a Potential Therapeutic Target for Wallerian-type Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are SARM1 inhibitors and how do they work? [synapse.patsnap.com]
- 19. Frontiers | Multifaceted roles of SARM1 in axon degeneration and signaling [frontiersin.org]
- 20. Disarm Therapeutics Reports Preclinical Data Demonstrating Small Molecule SARM1 Inhibitors Preserve Both Axonal Structure and Function In Vitro and In Vivo - BioSpace [biospace.com]
- 21. academic.oup.com [academic.oup.com]
- 22. rupress.org [rupress.org]
- 23. researchgate.net [researchgate.net]
- 24. Selective inhibitors of SARM1 targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. alsnewstoday.com [alsnewstoday.com]
- 26. SARM1 Inhibitor: A Solution Against Neurodegenerative Disorders [rootsanalysis.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. mdpi.com [mdpi.com]
- 29. SARM1 is a multi-functional NAD(P)ase with prominent base exchange activity, all regulated bymultiple physiologically relevant NAD metabolites - PMC [pmc.ncbi.nlm.nih.gov]
DSRM-3716: A Technical Guide to a Reversible SARM1 Inhibitor for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Axonal degeneration is a hallmark of numerous debilitating neurodegenerative diseases and injuries. A key mediator of this process is Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1), an enzyme whose NADase activity is a critical driver of a conserved axonal self-destruction pathway. This technical guide provides an in-depth overview of DSRM-3716, a potent and selective small molecule inhibitor of SARM1, highlighting its mechanism of action, experimental validation, and potential as a therapeutic agent. Through a comprehensive review of preclinical data, this document details the quantitative pharmacology of this compound, outlines key experimental protocols for its evaluation, and visualizes the scientific principles underlying its function.
Introduction to SARM1 and Axonal Degeneration
The integrity of axons is paramount for the proper functioning of the nervous system. Following traumatic injury, exposure to neurotoxins, or in the context of various neurodegenerative diseases, axons can undergo a programmed process of self-destruction known as Wallerian degeneration.[1] Central to this process is the activation of SARM1, a multidomain protein that functions as an NAD+ hydrolase.[2]
Upon activation by upstream signals, such as an increased ratio of nicotinamide mononucleotide (NMN) to nicotinamide adenine dinucleotide (NAD+), the Toll/interleukin-1 receptor (TIR) domain of SARM1 cleaves NAD+ into nicotinamide (NAM), adenosine diphosphate ribose (ADPR), and cyclic ADPR (cADPR).[3] This rapid depletion of NAD+, a critical molecule for cellular energy metabolism and signaling, triggers a catastrophic metabolic crisis within the axon, culminating in its fragmentation and degeneration.[2] The essential role of SARM1's enzymatic activity in this pathway makes it a compelling therapeutic target for conditions characterized by axonal loss, including peripheral neuropathies, traumatic brain injury, and glaucoma.[3][4]
This compound: A Reversible Inhibitor of SARM1
This compound (5-Iodoisoquinoline) is a potent and selective, reversible inhibitor of the SARM1 NADase activity.[5][6][7] Its mechanism of action is centered on the direct inhibition of the SARM1 enzyme, thereby preventing the depletion of NAD+ and the accumulation of its catabolites, such as cADPR, which are hallmarks of SARM1 activation.[8]
Quantitative Pharmacology
The inhibitory potency of this compound has been characterized in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value (IC50) | Assay System |
| SARM1 NADase Inhibition | 75 nM | Biochemical assay with SARM1 TIR domain |
| Inhibition of cADPR Increase | 2.8 µM | Axotomized cultured dorsal root ganglion (DRG) neurons |
| Prevention of Axonal Degeneration | 2.1 µM | Axotomized cultured DRG neurons |
| Inhibition of Neurofilament Light (NfL) Release | ~2 µM | Supernatant from axotomized cultured DRG neurons |
Table 1: In Vitro Potency of this compound. [5][8]
Selectivity and Reversibility
This compound exhibits high selectivity for SARM1 over other NAD+-metabolizing enzymes, such as NAMPT and NMNAT, as well as a broad panel of other receptors and transporters.[7][8] A key characteristic of this compound is its reversible mode of inhibition. This has been demonstrated in washout experiments where removal of the compound from the culture medium abolishes its protective effect on axons, confirming that its binding to SARM1 is not permanent.[8][9] This property can be advantageous in therapeutic applications, allowing for controlled modulation of SARM1 activity.
Signaling Pathways and Experimental Workflows
SARM1 Signaling Pathway in Axonal Degeneration
The activation of SARM1 is a critical node in the pathway leading to axonal self-destruction. The following diagram illustrates the key molecular events.
References
- 1. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Extracellular Synthesis of cADP-Ribose from Nicotinamide-Adenine Dinucleotide by Rat Cortical Astrocytes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Delving into the Selectivity Profile of DSRM-3716: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of DSRM-3716, a potent and reversible small molecule inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1) NADase. The following sections detail its biochemical and cellular activity, off-target screening, and the experimental protocols utilized for these assessments.
Core Efficacy and Potency of this compound
This compound, chemically identified as 5-Iodoisoquinoline, is a highly potent inhibitor of the SARM1 NADase enzyme, which is a key executioner of axonal degeneration. Its inhibitory activity has been characterized in both biochemical and cellular assays, demonstrating its potential as a therapeutic agent for neurodegenerative conditions.
| Assay Type | Target/Phenomenon | Species | IC50 / EC50 | Reference |
| Biochemical Assay | SARM1 NADase Activity | Human | 75 nM | [1][2] |
| Cellular Assay | Inhibition of cADPR Increase (post-axotomy) | Mouse | 2.8 µM | [2] |
| Cellular Assay | Prevention of Axonal Degeneration (post-axotomy) | Mouse | 2.1 µM | [2] |
| Cellular Assay | Inhibition of Neurofilament Light Chain (NfL) Release | Mouse | ~2 µM | [2] |
Table 1: Summary of this compound Potency in Biochemical and Cellular Assays
Selectivity Profile Against Other NAD+-Metabolizing Enzymes
A critical aspect of a therapeutic candidate's profile is its selectivity for the intended target over other related enzymes. This compound has been evaluated against other key enzymes involved in NAD+ metabolism, demonstrating a high degree of selectivity for SARM1.
| Enzyme | Description | Inhibition |
| NAMPT | Nicotinamide phosphoribosyltransferase | No significant inhibition |
| NMNAT | Nicotinamide mononucleotide adenylyltransferase | No significant inhibition |
Table 2: Selectivity of this compound against other NAD+-processing enzymes.[1]
Broader Off-Target Selectivity Screening
To further assess its specificity, this compound was screened against a wide panel of receptors and transporters. The results from these comprehensive screenings indicate a low potential for off-target effects, reinforcing its clean selectivity profile. The compound was found to be selective against this wider panel, though specific quantitative data from these broad panel screens are often found in supplementary materials of primary publications.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to characterize the selectivity profile of this compound.
Biochemical Assay: SARM1 NADase Activity
This assay quantifies the enzymatic activity of SARM1 by measuring the production of adenosine diphosphate ribose (ADPR), a product of NAD+ hydrolysis.
Protocol:
-
Enzyme Preparation: A recombinant construct of the constitutively active SAM-TIR domains of human SARM1 is overexpressed in mammalian cells (e.g., HEK293T). The cells are lysed to create a SAM-TIR lysate which serves as the source of the enzyme.
-
Compound Incubation: The SAM-TIR lysate (at a final concentration of approximately 5 µg/ml) is pre-incubated with varying concentrations of this compound in Dulbecco's PBS buffer with 1% DMSO for 2 hours at room temperature in a 384-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of NAD+ to a final concentration of 5 µM.
-
Reaction Termination: After a 2-hour incubation at room temperature, the reaction is stopped by adding a solution of 7.5% trichloroacetic acid in acetonitrile.
-
Product Quantification: The concentrations of NAD+ and the product, ADPR, are analyzed by rapid-fire mass spectrometry to determine the extent of SARM1 inhibition.
Cellular Assay: Axonal Degeneration in Dorsal Root Ganglion (DRG) Neurons
This assay assesses the ability of this compound to protect neurons from degeneration following injury.
Protocol:
-
Cell Culture: Dorsal root ganglion (DRG) neurons are dissected from mouse embryos and cultured in vitro.
-
Compound Treatment: Cultured DRG neurons are treated with varying concentrations of this compound.
-
Induction of Axonal Injury: Axonal degeneration is induced either by mechanical transection (axotomy) using a scalpel or by chemical insult with mitochondrial toxins like rotenone.
-
Incubation: The treated and injured neurons are incubated for a defined period (e.g., 16-24 hours) to allow for the progression of axonal degeneration in control wells.
-
Quantification of Axonal Fragmentation: The extent of axonal degeneration is quantified by imaging the neurons (often stained for axonal markers like βIII-tubulin) and analyzing the degree of axonal fragmentation using imaging software. A degeneration index is calculated to determine the protective effect of the compound.
References
DSRM-3716: A Technical Whitepaper on its Role as a SARM1 Inhibitor and its Neuroprotective Effects on Neuronal NAD+ Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSRM-3716 is a potent and selective, reversible small molecule inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key enzyme involved in the depletion of nicotinamide adenine dinucleotide (NAD+) in neurons following injury.[1][2][3][4] This document provides a comprehensive technical overview of this compound, its mechanism of action, its quantitative effects on NAD+ levels in neuronal models, and detailed experimental protocols. The information presented is intended to guide researchers and drug development professionals in the potential therapeutic applications of SARM1 inhibition for neurodegenerative diseases.
Introduction to this compound
This compound, also known as 5-Iodoisoquinoline, has emerged as a critical research tool for understanding the role of SARM1 in axonal degeneration.[3][4] Following axonal injury, a process known as Wallerian degeneration is initiated, which is characterized by a rapid depletion of NAD+.[5][6] SARM1, an NAD+ hydrolase, is the central executioner of this process.[5][6] this compound offers a means to pharmacologically inhibit SARM1, thereby preserving neuronal NAD+ levels and protecting axons from degeneration.[1][7]
Mechanism of Action
This compound functions as a direct inhibitor of the SARM1 NADase enzymatic activity.[1][4] In response to axonal injury, the levels of nicotinamide mononucleotide (NMN) rise, which in turn activates SARM1.[5][6] Activated SARM1 then catabolizes NAD+ into nicotinamide (NAM) and cyclic ADP-ribose (cADPR).[7] By inhibiting SARM1's NADase function, this compound prevents the rapid decline in NAD+ levels, a critical factor for maintaining axonal integrity and function.[5][7]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in preventing axonal degeneration.
Quantitative Data
The efficacy of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key findings.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Source |
| SARM1 NADase IC50 | 75 nM | [1][2][3][4] |
Table 2: Cellular Efficacy of this compound in Neuronal Cultures
| Parameter | Cell Type | Assay Condition | IC50 | Source |
| Inhibition of cADPR Increase | Mouse DRG Neurons | Axotomy | 2.8 µM | [3][7] |
| Prevention of Axonal Degeneration | Mouse DRG Neurons | Axotomy | 2.1 µM | [7] |
| Prevention of Neurofilament Light Chain (NfL) Release | Mouse DRG Neurons | Axotomy | ~2 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol is adapted from established methods for isolating and culturing mouse DRG neurons.
Materials:
-
E13.5 mouse embryos
-
Hanks' Balanced Salt Solution (HBSS)
-
0.05% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine and Laminin coated culture plates
Procedure:
-
Dissect DRGs from E13.5 mouse embryos and place them in cold HBSS.
-
Incubate the DRGs in 0.05% Trypsin-EDTA at 37°C for 30 minutes.
-
Neutralize the trypsin with an equal volume of FBS-containing medium.
-
Gently triturate the DRGs using a P1000 pipette tip to obtain a single-cell suspension.
-
Filter the cell suspension through a 40 µm cell strainer.
-
Centrifuge the cells and resuspend the pellet in Neurobasal medium.
-
Plate the neurons on Poly-D-lysine and Laminin coated plates.
-
Culture the neurons at 37°C in a humidified incubator with 5% CO2.
Axotomy and this compound Treatment
Procedure:
-
After 5-7 days in culture, treat the DRG neurons with varying concentrations of this compound or vehicle (DMSO).
-
Incubate for the desired pre-treatment time (e.g., 1 hour).
-
Perform axotomy by transecting the axons using a scalpel or a pipette tip.
-
Continue the incubation for the specified duration (e.g., 4-16 hours) post-axotomy.
-
Assess axonal degeneration, NAD+ levels, or cADPR levels.
Measurement of NAD+ and cADPR by Mass Spectrometry
Sample Preparation:
-
After the experimental treatment, wash the neurons with ice-cold PBS.
-
Lyse the cells with a suitable extraction buffer (e.g., 80% methanol).
-
Centrifuge the lysates to pellet the protein and collect the supernatant containing the metabolites.
-
Dry the supernatant using a speed vacuum concentrator.
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in a suitable buffer (e.g., 5 mM ammonium formate).
-
Inject the samples into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the metabolites using a C18 reverse-phase column with a gradient of mobile phases (e.g., Mobile Phase A: 5 mM ammonium formate in water; Mobile Phase B: Methanol).
-
Detect and quantify NAD+ and cADPR using multiple reaction monitoring (MRM) in positive ion mode.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the SARM1-mediated pathway of axonal degeneration. Its ability to preserve neuronal NAD+ levels highlights the therapeutic potential of SARM1 inhibition for a range of neurodegenerative disorders characterized by axonal pathology. The data and protocols presented in this whitepaper provide a foundation for further research and development in this promising area.
References
- 1. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. Dissociating and culturing human dorsal root ganglia neurons [protocols.io]
- 7. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on DSRM-3716 for Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axonal degeneration is a hallmark of many debilitating neurodegenerative diseases and injuries. A key player in this process is the Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1), an enzyme whose activation triggers a cascade of events leading to axonal self-destruction.[1][2] DSRM-3716 has emerged as a potent and selective small molecule inhibitor of SARM1's intrinsic NAD+ hydrolase activity, offering a promising therapeutic strategy for neuroprotection.[3][4][5] This technical guide provides an in-depth overview of the foundational preclinical research on this compound, detailing its mechanism of action, efficacy in various experimental models, and the methodologies used to evaluate its neuroprotective effects.
Mechanism of Action: SARM1 Inhibition
SARM1 is a central executioner of a conserved axonal degeneration pathway.[1][2] Under physiological conditions, the axon survival factor NMNAT2 counteracts the accumulation of nicotinamide mononucleotide (NMN). However, following axonal injury or in certain disease states, NMNAT2 levels decline, leading to a rise in the NMN/NAD+ ratio. This metabolic shift activates SARM1's NAD+ hydrolase function, resulting in a rapid depletion of cellular NAD+ and subsequent energetic collapse, mitochondrial dysfunction, and ultimately, axonal fragmentation.[6]
This compound is a reversible inhibitor that directly targets the NADase activity of SARM1.[5] By blocking this enzymatic function, this compound preserves intracellular NAD+ levels, thereby preventing the catastrophic metabolic events that drive axonal demise.[3][7]
Quantitative Efficacy of this compound
The potency and efficacy of this compound have been quantified across various in vitro assays, demonstrating its ability to inhibit SARM1 activity and protect axons from degeneration.
| Parameter | Value | Cell/System | Reference |
| SARM1 NADase Inhibition (IC50) | 75 nM | Biochemical Assay | [3][4][5][7] |
| Inhibition of cADPR Increase (IC50) | 2.8 µM | Axotomized DRG Neurons | [3][7][8] |
| Prevention of Axonal Degeneration (IC50) | 2.1 µM | Axotomized DRG Neurons | [3][7][8] |
| Inhibition of Neurofilament Light Chain (NfL) Release (EC50) | ~2 µM | Axotomized DRG Neurons | [3][7][8] |
Experimental Evidence for Neuroprotection
Protection Against Axotomy-Induced Degeneration
In primary cultures of mouse dorsal root ganglion (DRG) neurons, this compound demonstrated robust protection against axonal degeneration following mechanical severance (axotomy). Treatment with this compound maintained the structural integrity of severed axons, a protective effect comparable to the genetic deletion of SARM1.[6] This neuroprotective effect was also observed in human iPSC-derived motor neurons, highlighting its potential translatability.[9]
Rescue from Chemically-Induced Neurotoxicity
Rotenone, a mitochondrial complex I inhibitor, is commonly used to model neurodegenerative processes.[10][11] In DRG neuron cultures, exposure to rotenone induces SARM1-dependent axonal degeneration.[9] this compound effectively prevented this rotenone-induced axonal fragmentation, demonstrating its ability to counteract neurotoxicity stemming from mitochondrial dysfunction.[6][9]
Preservation of Mitochondrial Function
Mitochondrial health is critical for axonal survival. The fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) is used to assess mitochondrial membrane potential, a key indicator of mitochondrial function.[12][13][14] In axotomized neurons, a loss of TMRM fluorescence signifies mitochondrial depolarization and dysfunction. Treatment with this compound preserved TMRM fluorescence in severed axons, indicating the maintenance of functional mitochondria and underscoring its role in preserving axonal energetics.[6][9]
Signaling Pathway and Experimental Workflow Diagrams
SARM1 Signaling Pathway in Axon Degeneration
Caption: SARM1 signaling cascade leading to axonal degeneration and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A generalized experimental workflow for evaluating the neuroprotective effects of this compound.
Detailed Experimental Protocols
Dorsal Root Ganglion (DRG) Neuron Culture and Axotomy
This protocol is adapted from previously described methods.
-
Cell Culture:
-
Dissect DRGs from embryonic day 12.5 mouse embryos.
-
Collect DRGs and triturate to dissociate into single cells.
-
Centrifuge the cell suspension and resuspend in Neurobasal media supplemented with B27, and Nerve Growth Factor (NGF).
-
Plate the suspended DRG neurons onto plates pre-coated with poly-D-lysine and laminin.
-
Incubate at 37°C in a 5% CO2 incubator.
-
After cell attachment, add Neurobasal media containing B27, NGF, 5-fluoro-2'-deoxyuridine, and uridine.
-
After 5 days, replace 50% of the media with media lacking 5-fluoro-2'-deoxyuridine and uridine.
-
-
Axotomy:
-
At 14-28 days in vitro, perform axotomy by transecting the axons away from the cluster of cell bodies using a microscalpel.
-
Rotenone-Induced Neurotoxicity Model
-
Culture DRG neurons as described above.
-
Prepare a stock solution of rotenone in a suitable solvent (e.g., DMSO).
-
Treat the neuron cultures with the desired concentration of rotenone (e.g., 25 µM) for a specified duration (e.g., 48 hours) in the presence or absence of this compound.[9]
-
Assess axonal degeneration and other endpoints as described in the analysis sections.
Mitochondrial Membrane Potential Assay (TMRM)
This protocol is based on standard TMRM assay procedures.[13][14]
-
Prepare a stock solution of TMRM in DMSO and store at -20°C.
-
Prepare a working solution of TMRM in complete cell culture medium at a low nanomolar concentration (e.g., 250 nM).
-
Remove the culture medium from the live cells.
-
Add the TMRM staining solution to the cells.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells three times with a saline-based buffer (e.g., PBS).
-
Image the cells using a fluorescence microscope with a TRITC filter set.
-
Quantify the fluorescence intensity as a measure of mitochondrial membrane potential.
SARM1 NADase Enzymatic Assay
A general protocol for assessing SARM1 NADase activity is as follows:[15][16]
-
Utilize a source of SARM1 enzyme, such as a lysate containing the SAM-TIR domains.
-
Incubate the enzyme with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding NAD+ as the substrate.
-
Allow the reaction to proceed for a set time at room temperature.
-
Stop the reaction using a solution such as trichloroacetic acid in acetonitrile.
-
Analyze the concentrations of NAD+ and the product, adenosine diphosphate ribose (ADPR), using techniques like mass spectrometry.
cADPR and Neurofilament Light Chain (NfL) Analysis
-
cADPR Measurement: Following axotomy or other insults, prepare axonal lysates at specific time points (e.g., 4 hours post-axotomy). Analyze the lysates for cADPR levels using mass spectrometry.[9]
-
NfL Release Assay: Collect the culture supernatants at various time points after injury. Measure the concentration of NfL in the supernatant using a sensitive immunoassay (e.g., ELISA or Simoa).[9]
Conclusion
The foundational research on this compound provides compelling evidence for its neuroprotective potential through the targeted inhibition of SARM1. The quantitative data from biochemical and cell-based assays, combined with detailed experimental protocols, offer a robust framework for further investigation and development of this compound and other SARM1 inhibitors as a novel therapeutic class for a wide range of neurodegenerative conditions. The visualization of the SARM1 signaling pathway and experimental workflows provides a clear conceptual understanding for researchers in the field.
References
- 1. The SARM1 Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting SARM1 improves autophagic stress-induced axonal neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 6. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective potential of spermidine against rotenone induced Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of Swertiamarin in a Rotenone Model of Parkinson’s Disease: Role of Neuroinflammation and Alpha-Synuclein Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A single cell high content assay detects mitochondrial dysfunction in iPSC-derived neurons with mutations in SNCA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
The Therapeutic Potential of DSRM-3716: A SARM1 Inhibitor for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axonal degeneration is a hallmark of numerous debilitating neurological diseases, and the Sterile Alpha and TIR Motif Containing 1 (SARM1) protein has been identified as a central executioner of this process. DSRM-3716, a potent and reversible small molecule inhibitor of the SARM1 NAD(+) hydrolase activity, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, in vitro efficacy, and detailed experimental protocols. As of this writing, this compound is in the preclinical stage of development, with no publicly available clinical trial data.
Introduction: Targeting Axonal Degeneration with SARM1 Inhibition
Axonal degeneration is a common pathological feature in a wide range of neurological disorders, including peripheral neuropathies, traumatic brain injury, and neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis.[1] The discovery of the pro-degenerative role of SARM1 has opened new avenues for therapeutic intervention.[1] SARM1 functions as an NADase, and its activation following axonal injury leads to a rapid depletion of nicotinamide adenine dinucleotide (NAD+), a critical molecule for cellular metabolism and survival.[1][2] This metabolic catastrophe triggers a cascade of events culminating in axonal fragmentation and neuronal dysfunction.[2]
This compound is a member of the isoquinoline class of compounds that has been identified as a potent and selective inhibitor of SARM1's NADase activity.[2][3] By blocking this enzymatic function, this compound aims to preserve axonal NAD+ levels, thereby preventing the downstream degenerative processes.
Mechanism of Action of this compound
This compound exerts its neuroprotective effects by directly and reversibly inhibiting the intrinsic NAD+ hydrolase activity of the SARM1 protein.[4][5] In response to axonal injury, the concentration of nicotinamide mononucleotide (NMN) rises, which in turn activates SARM1.[2] Activated SARM1 then catabolizes NAD+ into cyclic ADP-ribose (cADPR) and nicotinamide.[2] this compound binds to SARM1 and prevents this catalytic activity, thereby preserving the axonal NAD+ pool and maintaining metabolic homeostasis.[2]
Preclinical Efficacy of this compound
In vitro studies have demonstrated the potent neuroprotective effects of this compound in various models of axonal injury. Treatment with this compound has been shown to prevent axonal degeneration in cultured dorsal root ganglion (DRG) neurons and human iPSC-derived motor neurons following axotomy.[2][5] Furthermore, this compound can rescue axons that have already entered a metastable state due to mitochondrial injury induced by rotenone.[2][5]
The efficacy of this compound has been quantified through various assays, with key data summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Parameter | IC50 Value | Cell Type/Assay Condition | Reference |
| SARM1 NADase Inhibition | 75 nM | Biochemical Assay | [3][5] |
| cADPR Increase Inhibition | 2.8 µM | Mouse DRG Neurons (post-axotomy) | [2] |
| Axonal Degeneration Prevention | 2.1 µM | Mouse DRG Neurons (post-axotomy) | [2] |
| Neurofilament Light Chain (NfL) Release Inhibition | 1.9 µM | Mouse DRG Neurons (post-axotomy) | [2] |
Table 2: Summary of Preclinical Studies on this compound
| Study Focus | Experimental Model | Key Findings | Reference |
| Axonal Protection | Mouse DRG neuron axotomy | This compound provides robust, dose-dependent protection against axonal fragmentation. | [2] |
| Mitochondrial Dysfunction | Rotenone-induced injury in mouse DRG neurons | This compound rescues axons in a metastable state and preserves mitochondrial membrane potential. | [2] |
| Human Neuron Model | Human iPSC-derived motor neuron axotomy | This compound demonstrates dose-dependent protection of human axons. | [2] |
| Biomarker Modulation | Mouse DRG neurons | This compound inhibits the injury-induced increase in cADPR and preserves NAD+ levels. | [2] |
Detailed Experimental Protocols
SARM1 NADase Biochemical Assay
This assay measures the direct inhibitory effect of this compound on the NAD+ hydrolase activity of SARM1.
-
Reagents: Recombinant human SARM1 protein (SAM-TIR domains), NAD+, this compound, assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the SARM1 enzyme to each well.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding NAD+ to all wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction.
-
Quantify the amount of ADP-ribose (ADPR) or cyclic ADP-ribose (cADPR) produced using a suitable detection method, such as LC-MS or a coupled enzymatic assay.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Dorsal Root Ganglion (DRG) Neuron Culture and Axotomy
This protocol describes the culture of primary neurons and a method to induce axonal injury.
-
DRG Dissection and Culture:
-
Euthanize embryonic (E13.5-E15.5) or early postnatal mice according to approved animal welfare protocols.
-
Dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Treat the ganglia with digestive enzymes (e.g., collagenase, trypsin) to dissociate the cells.
-
Triturate the ganglia to obtain a single-cell suspension.
-
Plate the neurons on culture dishes pre-coated with poly-D-lysine and laminin.
-
Culture the neurons in a suitable growth medium (e.g., Neurobasal medium supplemented with B27, NGF, and antimitotic agents to prevent non-neuronal cell proliferation).
-
-
In Vitro Axotomy:
-
After 7-10 days in culture, when a dense network of axons has formed, treat the neurons with desired concentrations of this compound.
-
Perform axotomy by transecting the axons using a fine scalpel or a focused laser.
-
Culture the neurons for an additional 24-48 hours.
-
Assess axonal degeneration by imaging (e.g., phase-contrast or fluorescence microscopy after immunostaining for axonal markers like βIII-tubulin).
-
Quantify the degree of axonal fragmentation using established scoring methods.
-
Measurement of cADPR and NAD+ by LC-MS
This method allows for the precise quantification of key metabolites in the SARM1 pathway.
-
Sample Preparation:
-
Culture and treat DRG neurons as described above.
-
At the desired time point, rapidly quench the cellular metabolism by adding ice-cold extraction solution (e.g., 80% methanol).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet the cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the metabolite extract into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Separate the metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Detect and quantify cADPR and NAD+ using multiple reaction monitoring (MRM) in positive ion mode.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Normalize the metabolite levels to the total protein content of the cell lysate.
-
Quantification of Neurofilament Light Chain (NfL) Release
NfL is a biomarker of axonal damage, and its release into the culture medium can be quantified as a measure of neurodegeneration.
-
Sample Collection:
-
Following axotomy and treatment with this compound, collect the culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for neurofilament light chain.
-
Coat a 96-well plate with a capture antibody specific for NfL.
-
Add the collected culture supernatants and a series of NfL standards to the wells.
-
Incubate to allow binding of NfL to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add a substrate that is converted by the enzyme to a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal using a plate reader.
-
Calculate the concentration of NfL in the samples by comparing their signal to the standard curve.
-
Therapeutic Potential and Future Directions
The preclinical data strongly support the therapeutic potential of this compound in conditions characterized by axonal degeneration. Its ability to potently and selectively inhibit SARM1, prevent axonal fragmentation, and even rescue partially damaged axons highlights its promise as a disease-modifying therapy.
Future research should focus on evaluating the efficacy of this compound in in vivo models of various neurological diseases. Pharmacokinetic and pharmacodynamic studies will be crucial to determine its bioavailability, brain penetration, and optimal dosing regimens. As the field of SARM1 inhibition advances, it is anticipated that this compound or similar molecules will progress into clinical trials to assess their safety and efficacy in human patients. The lack of current clinical trial data for this compound underscores the early but promising stage of its development.
References
- 1. researchgate.net [researchgate.net]
- 2. ibl-america.com [ibl-america.com]
- 3. ibl-international.com [ibl-international.com]
- 4. Human NEFL(Neurofilament light polypeptide) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DSRM-3716 in Preventing Wallerian Degeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wallerian degeneration is an active, regulated process of axonal self-destruction triggered by injury or disease, representing a key pathological feature in a host of neurodegenerative conditions. A central executioner of this pathway is the Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1), an NADase that, upon activation, depletes the axon of the essential molecule nicotinamide adenine dinucleotide (NAD+), leading to energetic collapse and fragmentation. DSRM-3716 has emerged as a potent and selective small molecule inhibitor of SARM1's NADase activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in preclinical models of Wallerian degeneration, and detailed protocols for key experimental assays used to characterize its neuroprotective effects.
Introduction: The Wallerian Degeneration Pathway and the Central Role of SARM1
First described by Augustus Waller in the 19th century, Wallerian degeneration is the process by which the distal segment of a severed axon degenerates. For many years, this was considered a passive decay. However, the discovery of the Wallerian Degeneration Slow (WldS) mouse, which exhibits a significant delay in axonal degeneration, revealed that this is an active and genetically programmed process.
Subsequent research has identified SARM1 as the central executioner of this axonal death program. SARM1 is a multi-domain protein containing an N-terminal autoinhibitory ARM domain, tandem SAM domains involved in oligomerization, and a C-terminal TIR domain that possesses NAD+ hydrolase (NADase) activity. In healthy axons, SARM1 is maintained in an inactive state. Axonal injury or disease-related stress leads to a decrease in the levels of the axonal survival factor NMNAT2, resulting in an accumulation of its substrate, nicotinamide mononucleotide (NMN). This increase in the NMN/NAD+ ratio is a key signal that activates SARM1.
Once activated, the SARM1 TIR domain cleaves NAD+ into nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADP-ribose (cADPR). The rapid depletion of NAD+ within the axon precipitates a catastrophic energy failure, leading to mitochondrial dysfunction, cytoskeletal breakdown, and ultimately, axonal fragmentation. Given its pivotal role, pharmacological inhibition of SARM1's NADase activity presents a promising therapeutic strategy for a wide range of neurological disorders characterized by axonal degeneration, including peripheral neuropathies, traumatic brain injury, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Parkinson's disease.
This compound: A Potent and Selective SARM1 Inhibitor
This compound is a potent, reversible, and selective small molecule inhibitor of SARM1 NADase. It belongs to the iso
DSRM-3716: A Technical Overview of its Discovery and Initial Characterization as a Potent SARM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial studies and discovery of DSRM-3716, a small molecule inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1). SARM1 is a key mediator of axonal degeneration, and its inhibition presents a promising therapeutic strategy for a range of neurodegenerative diseases.[1] this compound, an isoquinoline derivative, has been identified as a potent and reversible inhibitor of the SARM1 NADase activity, effectively protecting axons from degeneration in various preclinical models.[2][3][4]
Discovery and Mechanism of Action
This compound was identified through screening for molecules capable of blocking the NAD+ hydrolase activity of SARM1.[5] Axonal injury leads to a decrease in Nicotinamide Adenine Dinucleotide (NAD+), a critical molecule for cellular function.[5] This metabolic distress, characterized by low NAD+ and high nicotinamide mononucleotide (NMN), activates the intrinsic NADase function of SARM1, leading to further depletion of NAD+ and subsequent axonal degeneration.[5] this compound directly inhibits this enzymatic activity of SARM1.[2]
The inhibition of SARM1 by this compound has been shown to be reversible.[3][4] This was demonstrated in washout experiments where the protective effects of this compound were lost after the compound was removed, in contrast to irreversible inhibitors which maintained their effect.[3][4]
Quantitative Data Summary
The potency and efficacy of this compound have been quantified across various assays. The following tables summarize the key in vitro efficacy data from initial studies.
| Assay | Parameter | Value | Cell Type/System |
| SARM1 NADase Inhibition | IC50 | 75 nM | Enzymatic Assay |
| Axonal Degeneration Prevention | IC50 | 2.1 µM | Mouse DRG Neurons |
| cADPR Increase Inhibition (post-axotomy) | IC50 | 2.8 µM | Mouse DRG Neurons |
| Neurofilament Light Chain (NfL) Release Inhibition | IC50 | 1.9 µM | Mouse DRG Neurons |
Data sourced from multiple references.[2][6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SARM1-mediated axonal degeneration pathway and the general workflow of the key experiments used to characterize this compound.
Caption: SARM1-mediated axonal degeneration pathway and the inhibitory action of this compound.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
The SARM1 Pathway and the Inhibitory Action of DSRM-3716: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing 1 (SARM1) has emerged as a critical executioner of programmed axonal degeneration, a key pathological feature in a wide range of neurodegenerative diseases. Activation of SARM1's intrinsic NADase activity triggers a catastrophic depletion of nicotinamide adenine dinucleotide (NAD+), leading to energetic collapse and fragmentation of the axon. This whitepaper provides an in-depth technical overview of the SARM1 signaling pathway and details the inhibitory action of DSRM-3716, a potent and selective small molecule inhibitor of SARM1. We present a consolidation of quantitative data on this compound's efficacy, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows to support researchers and drug development professionals in this promising therapeutic area.
The SARM1 Axonal Degeneration Pathway
SARM1 is a multidomain protein comprising an N-terminal armadillo repeat (ARM) domain, two central sterile alpha motif (SAM) domains, and a C-terminal Toll/Interleukin-1 receptor (TIR) domain.[1][2] In healthy neurons, SARM1 is maintained in an inactive, auto-inhibited state.[1][3] The ARM domain binds to the catalytic TIR domain, preventing its dimerization and subsequent enzymatic activity.[4][5]
Axonal injury, exposure to neurotoxins, or mitochondrial dysfunction disrupts the balance of key metabolites, leading to the activation of SARM1. A critical event in this process is the depletion of the axonal survival factor NMNAT2, an enzyme that synthesizes NAD+ from nicotinamide mononucleotide (NMN).[6] The resulting increase in the NMN/NAD+ ratio is a key trigger for SARM1 activation.[2][7] NMN binds to an allosteric site on the ARM domain, inducing a conformational change that relieves the auto-inhibition of the TIR domain.[2][3] This allows the TIR domains to multimerize and exert their NADase activity, hydrolyzing NAD+ into nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADP-ribose (cADPR).[7][8] The rapid depletion of NAD+ leads to a cascade of downstream events, including mitochondrial dysfunction, ATP depletion, calcium influx, and ultimately, cytoskeletal breakdown and axonal fragmentation.[9]
This compound: A Potent SARM1 Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets the NADase activity of SARM1.[10][11] As a reversible inhibitor, it offers a promising therapeutic strategy to prevent axonal degeneration in various neurological conditions.[10]
Mechanism of Action
This compound directly inhibits the enzymatic activity of the SARM1 TIR domain, thereby preventing the depletion of NAD+ that is the hallmark of programmed axonal degeneration. By blocking the catalytic function of SARM1, this compound effectively preserves axonal integrity in the face of pro-degenerative stimuli.
Quantitative Efficacy Data
The potency and cellular activity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Inhibition
| Parameter | Value | Reference |
| IC50 (SARM1 NADase) | 75 nM | [10][11][12][13][14] |
Table 2: Cellular Assay Performance
| Assay | Parameter | Value | Reference |
| Inhibition of cADPR Increase (axotomy-induced) | IC50 | 2.8 µM | [12][13] |
| Prevention of Neurofilament Light Chain (NfL) Release (axotomy-induced) | IC50 | ~2 µM | [12][13] |
| Prevention of Axonal Degeneration (axotomy-induced) | IC50 | 2.1 µM | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to characterize SARM1 inhibitors like this compound.
SARM1 NADase Activity Assay (Fluorogenic)
This assay measures the NAD+ cleavage activity of recombinant SARM1 by monitoring the hydrolysis of a fluorogenic NAD+ analog.
Materials:
-
Recombinant human SARM1 enzyme
-
SARM1 hydrolase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM EDTA, 0.0025% Tween20)
-
N6-etheno-NAD (ε-NAD) substrate
-
This compound (or other test compounds) dissolved in DMSO
-
Black 96-well or 384-well plates
-
Microplate reader with fluorescence detection (λex = 330 nm, λem = 405 nm)
Procedure:
-
Prepare a 1x SARM1 hydrolase buffer from a concentrated stock.
-
Add 30 µl of 1X SARM1 hydrolase buffer to all wells of the microplate.
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then dilute into the 1x hydrolase buffer. Add 5 µl of the diluted compound to the appropriate wells. For positive and negative control wells, add 5 µl of buffer with the corresponding DMSO concentration.
-
Thaw the recombinant SARM1 enzyme on ice and dilute to the desired concentration (e.g., 30 ng/µl) in 1x hydrolase buffer.
-
Add 10 µl of the diluted SARM1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µl of 1x hydrolase buffer to the "Blank" wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow for pre-incubation of the enzyme with the inhibitor.
-
During the incubation, dilute the ε-NAD substrate to the desired final concentration (e.g., 1 mM) in 1x hydrolase buffer.
-
Initiate the enzymatic reaction by adding 5 µl of the diluted ε-NAD to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 values for the test compounds.
Dorsal Root Ganglion (DRG) Axon Degeneration Assay
This cellular assay assesses the ability of a compound to protect cultured DRG neurons from injury-induced axonal degeneration.
Materials:
-
Embryonic day 13.5 (E13.5) mouse embryos
-
Dissection medium (e.g., L-15 medium)
-
Enzyme solution (e.g., collagenase/dispase)
-
DRG culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF))
-
Poly-D-lysine and laminin-coated culture plates
-
This compound (or other test compounds)
-
Microscope with live-cell imaging capabilities
Procedure:
-
Dissect DRGs from E13.5 mouse embryos and place them in cold dissection medium.
-
Digest the ganglia with the enzyme solution to dissociate the cells.
-
Triturate the ganglia to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine and laminin-coated plates in DRG culture medium.
-
Culture the neurons for several days to allow for robust axonal growth.
-
Treat the cultured neurons with various concentrations of the test compound (e.g., this compound) for a specified pre-incubation period (e.g., 1 hour).
-
Induce axonal injury either mechanically (axotomy using a scalpel or syringe needle) or chemically (e.g., by adding vincristine or rotenone).[15]
-
Image the axons at various time points post-injury (e.g., 24, 48, 72 hours).
-
Quantify axonal degeneration using a degeneration index (ratio of fragmented axon area to total axon area). This can be done using imaging software like ImageJ.
-
Determine the dose-dependent protective effect of the compound.
In Vivo Assessment in a Mouse Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This in vivo model evaluates the efficacy of a SARM1 inhibitor in preventing axonal damage caused by a chemotherapeutic agent.
Materials:
-
Adult mice (e.g., C57BL/6J)
-
Chemotherapeutic agent (e.g., paclitaxel or vincristine)[16][17]
-
This compound (or other test compounds) formulated for in vivo administration (e.g., oral gavage)
-
Equipment for behavioral testing (e.g., von Frey filaments for mechanical sensitivity)
-
Equipment for nerve conduction studies
-
Reagents for immunohistochemistry (e.g., antibodies against βIII-tubulin)
-
ELISA kits for neurofilament light chain (NfL) quantification in plasma
Procedure:
-
Acclimate the mice to the experimental conditions.
-
Administer the chemotherapeutic agent according to a previously established protocol (e.g., intraperitoneal injections of vincristine twice weekly for four weeks).[16]
-
Concurrently, treat groups of mice with the vehicle control or different doses of the SARM1 inhibitor (e.g., daily oral gavage).
-
Throughout the study, perform behavioral tests to assess sensory function (e.g., mechanical allodynia).
-
At the end of the treatment period, perform nerve conduction studies to assess nerve function.
-
Collect blood samples to measure plasma NfL levels as a biomarker of axonal damage.
-
Euthanize the animals and collect tissues (e.g., sciatic nerve, skin from the hind paw) for histological analysis.
-
Perform immunohistochemistry on tissue sections to visualize and quantify intraepidermal nerve fiber density and the morphology of myelinated axons.
-
Compare the outcomes between the vehicle- and inhibitor-treated groups to determine the in vivo efficacy of the SARM1 inhibitor.
Conclusion
The SARM1 pathway represents a compelling therapeutic target for a multitude of neurodegenerative diseases characterized by axonal loss. The potent and selective SARM1 inhibitor, this compound, has demonstrated significant efficacy in both in vitro and cellular models of axonal degeneration. The detailed methodologies and consolidated data presented in this technical guide are intended to facilitate further research and development of SARM1-targeted therapeutics, with the ultimate goal of translating these promising preclinical findings into novel treatments for patients suffering from debilitating neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. SARM1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for SARM1 inhibition and activation under energetic stress | eLife [elifesciences.org]
- 5. Structural basis for SARM1 inhibition and activation under energetic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct developmental and degenerative functions of SARM1 require NAD+ hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Live imaging reveals the cellular events downstream of SARM1 activation | eLife [elifesciences.org]
- 10. rndsystems.com [rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Deletion of Sarm1 gene is neuroprotective in two models of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DSRM-3716: An In Vitro T-Cell Research Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSRM-3716 is a potent and reversible small molecule inhibitor of Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1) NADase activity.[1][2] In vitro studies have demonstrated its ability to protect axons from degeneration induced by various insults, including mechanical injury (axotomy) and mitochondrial dysfunction.[1][3] By inhibiting the NAD+ cleavage activity of SARM1, this compound preserves intracellular NAD+ levels, maintains mitochondrial function, and ultimately prevents the downstream events that lead to axonal fragmentation.[3][4] These application notes provide detailed protocols for in vitro studies to characterize the efficacy and mechanism of action of this compound in primary neuronal cultures and cell lines.
Mechanism of Action
This compound selectively targets the NADase function of SARM1.[1] In response to neuronal injury, a surge in nicotinamide mononucleotide (NMN) and a decrease in NAD+ levels activate SARM1.[3] Activated SARM1 then rapidly depletes the remaining axonal NAD+, a critical molecule for cellular energy metabolism and survival, leading to a metabolic catastrophe and subsequent axonal degeneration.[3][4] this compound acts by directly inhibiting this enzymatic activity of SARM1, thereby preserving the axonal NAD+ pool and preventing the execution of the axonal death program.[4] A key biomarker of SARM1 activity is the production of cyclic ADP-ribose (cADPR), which is significantly increased upon axonal injury. This compound has been shown to inhibit this injury-induced increase in cADPR in a dose-dependent manner.[4]
Signaling Pathway Diagram
Caption: this compound mechanism of action in preventing axonal degeneration.
Quantitative Data Summary
| Parameter | Cell Type | Condition | IC50 Value | Reference |
| cADPR Increase Inhibition | Mouse DRG Neurons | Axotomy | 2.8 µM | [4][5] |
| Axonal Degeneration Prevention | Mouse DRG Neurons | Axotomy | 2.1 µM | [4][5] |
| Neurofilament Light Chain (NfL) Release Inhibition | Mouse DRG Neurons | Axotomy | ~2.0 µM | [5] |
| SARM1 NADase Inhibition (Biochemical Assay) | Purified SARM1 | - | 75 nM | [1][5] |
Experimental Protocols
Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol describes the isolation and culture of primary DRG neurons from embryonic mice, a key model system for studying axonal degeneration.
Materials:
-
E13.5 mouse embryos
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type I
-
Trypsin-EDTA (0.25%)
-
Poly-D-lysine
-
Laminin
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Nerve Growth Factor (NGF)
Procedure:
-
Dissect DRGs from E13.5 mouse embryos and collect them in ice-cold DMEM/F12.
-
Incubate the ganglia in collagenase (1 mg/mL) for 90 minutes at 37°C.
-
Wash the ganglia with DMEM/F12 and then incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the dissociated neurons on coverslips or plates pre-coated with poly-D-lysine (100 µg/mL) and laminin (10 µg/mL).
-
Culture the neurons in Neurobasal medium supplemented with B27, L-glutamine, and NGF (50 ng/mL) at 37°C in a 5% CO2 incubator.
In Vitro Axotomy and Axonal Degeneration Assay
This protocol details the procedure for inducing mechanical injury to cultured DRG axons and quantifying the protective effects of this compound.
Materials:
-
Cultured DRG neurons (from Protocol 1)
-
This compound
-
Sterile scalpel or 27-gauge needle
-
Fluorescence microscope
-
Antibodies against βIII-tubulin
Procedure:
-
Culture DRG neurons for 5-7 days to allow for sufficient axonal growth.
-
Pre-treat the neuronal cultures with varying concentrations of this compound or vehicle control for 2 hours.
-
Perform axotomy by transecting the axonal field with a sterile scalpel or needle.
-
Incubate the cultures for 24-48 hours post-axotomy.
-
Fix the cells with 4% paraformaldehyde and perform immunocytochemistry using an anti-βIII-tubulin antibody to visualize axons.
-
Capture images using a fluorescence microscope and quantify axonal fragmentation. The degree of fragmentation can be scored or measured using image analysis software.
Rotenone-Induced Axonal Degeneration
This protocol describes a chemical method to induce mitochondrial dysfunction and subsequent axonal degeneration.
Materials:
-
Cultured DRG neurons or iPSC-derived motor neurons
-
Rotenone
-
This compound
-
Fluorescence microscope
Procedure:
-
Culture neurons to establish a mature axonal network.
-
Pre-treat the cultures with this compound or vehicle for 2 hours.
-
Add rotenone to the culture medium at a final concentration of 25 µM.[4]
-
Incubate for 48 hours.[4]
-
Assess axonal integrity and fragmentation as described in the axotomy protocol.
Measurement of cADPR Levels
This protocol outlines the measurement of cADPR, a proximal biomarker of SARM1 activity.
Materials:
-
Cultured neurons
-
This compound
-
Reagents for inducing axonal injury (e.g., for axotomy)
-
cADPR assay kit (commercially available enzymatic cycling or mass spectrometry-based)
-
Plate reader or mass spectrometer
Procedure:
-
Culture neurons and treat with this compound and induce axonal injury as described above.
-
At 5 hours post-injury, harvest the cell lysates.[4]
-
Measure cADPR levels in the lysates using a commercially available cADPR assay kit, following the manufacturer's instructions.
-
Normalize cADPR levels to total protein concentration.
NAD+ Measurement Assay
This protocol describes the quantification of intracellular NAD+ levels.
Materials:
-
Cultured neurons
-
This compound
-
Reagents for inducing axonal injury
-
NAD+/NADH assay kit (commercially available colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Culture and treat neurons as for the cADPR assay.
-
Harvest cell lysates at the desired time points post-injury.
-
Measure NAD+ levels using a commercially available NAD+/NADH assay kit according to the manufacturer's protocol.
-
Normalize NAD+ levels to total protein concentration.
Mitochondrial Membrane Potential Assay (TMRM)
This protocol assesses mitochondrial health by measuring the mitochondrial membrane potential.
Materials:
-
Cultured neurons
-
This compound
-
Reagents for inducing axonal injury
-
Tetramethylrhodamine, methyl ester (TMRM)
-
Fluorescence microscope
Procedure:
-
Culture and treat neurons as described previously.
-
Incubate the cells with a low concentration of TMRM (e.g., 20-50 nM) for 30-45 minutes at 37°C.
-
Wash the cells with pre-warmed imaging buffer.
-
Acquire fluorescence images of the TMRM-stained mitochondria. A loss of mitochondrial membrane potential is indicated by a decrease in TMRM fluorescence intensity.[4]
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. Culture and transfection of HEK293T cells [protocols.io]
- 2. ibidi.com [ibidi.com]
- 3. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons | Semantic Scholar [semanticscholar.org]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
Application Notes and Protocols for DSRM-3716 in Dorsal Root Ganglia (DRG) Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of DSRM-3716, a potent and reversible inhibitor of SARM1 NAD(+) hydrolase, in primary dorsal root ganglia (DRG) neuron cultures. This document is intended to guide researchers in studying axonal degeneration and neuroprotection.
Introduction
Dorsal root ganglia (DRG) house the cell bodies of sensory neurons, which are crucial for transmitting sensory information from the periphery to the central nervous system. Primary cultures of DRG neurons are widely used models for studying neurobiology, particularly in the context of nerve injury, neurotoxicity, and pain.
This compound is a small molecule inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key executioner of programmed axon degeneration, also known as Wallerian degeneration.[1][2][3] Upon axonal injury or certain neurotoxic insults, SARM1 is activated, leading to the rapid depletion of nicotinamide adenine dinucleotide (NAD+) and subsequent axonal fragmentation.[2][3][4] this compound prevents this NAD+ depletion by inhibiting the NADase activity of SARM1, thereby protecting axons from degeneration.[1][2]
These notes provide protocols for the culture of DRG neurons and the application of this compound to study its neuroprotective effects in two common in vitro models of axonal injury: axotomy and rotenone-induced neurotoxicity.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in protecting DRG neurons from degeneration.
Table 1: Dose-Dependent Inhibition of Axotomy-Induced cADPR Increase and NAD+ Depletion by this compound in Mouse DRG Neurons [1]
| This compound Concentration (µM) | Inhibition of cADPR Increase (%) | Preservation of NAD+ (%) |
| 0 | 0 | 0 |
| 1 | ~40 | ~30 |
| 3 | ~70 | ~60 |
| 10 | ~90 | ~80 |
| 30 | ~95 | ~90 |
| IC50 | 2.8 µM | ~2.5 µM |
Metabolites were analyzed 4 hours post-axotomy. Data are approximated from graphical representations in the source literature.
Table 2: Dose-Dependent Protection of Mouse DRG Axons from Fragmentation by this compound [1]
| This compound Concentration (µM) | Axonal Protection (%) |
| 0 | 0 |
| 1 | ~20 |
| 3 | ~80 |
| 10 | ~100 |
| 30 | ~100 |
| IC50 | 2.1 µM |
Axonal fragmentation was quantified 16 hours post-axotomy. Data are approximated from graphical representations in the source literature.
Table 3: Protection of Mouse DRG Axons from Rotenone-Induced Degeneration by this compound [1]
| Treatment | Axonal Degeneration Index |
| Wild-Type (WT) + Vehicle | High |
| WT + 25 µM Rotenone | Very High |
| SARM1-/- + 25 µM Rotenone | Low |
| WT + 25 µM Rotenone + 30 µM this compound | Low |
Axonal degeneration was assessed 48 hours after rotenone exposure. The degeneration index is a qualitative summary of the findings.
Signaling Pathway
The following diagram illustrates the SARM1-mediated axonal degeneration pathway and the mechanism of action of this compound.
Experimental Protocols
Protocol 1: Isolation and Culture of Mouse Dorsal Root Ganglia (DRG) Neurons
This protocol is adapted from established methods for primary DRG neuron culture.[5][6]
Materials:
-
Adult mice (e.g., C57BL/6)
-
Hank's Balanced Salt Solution (HBSS)
-
DMEM/F12 medium with GlutaMAX
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Collagenase A/Dispase II mix
-
Poly-D-lysine (PDL)
-
Laminin
-
Neurobasal medium
-
B-27 supplement
-
Nerve Growth Factor (NGF)
-
5-Fluoro-2'-deoxyuridine (FDU) and Uridine
Procedure:
-
Preparation of Culture Plates:
-
Coat culture plates with 100 µg/mL Poly-D-lysine in PBS for at least 2 hours at 37°C.
-
Wash plates three times with sterile water and allow them to dry completely.
-
Before plating, coat the plates with 3 µg/mL laminin in PBS for at least 2 hours at 37°C.
-
-
Dissection:
-
Euthanize the mouse according to approved institutional protocols.
-
Dissect the vertebral column and isolate the dorsal root ganglia.[6]
-
Collect DRGs in ice-cold HBSS.
-
-
Digestion:
-
Transfer the DRGs to a tube containing a Collagenase A/Dispase II enzyme mix.
-
Incubate at 37°C for 45-60 minutes with gentle shaking.
-
Terminate the digestion by adding DMEM/F12 with 10% FBS.
-
-
Dissociation and Plating:
-
Gently triturate the DRGs using a series of fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in DRG growth medium (Neurobasal medium supplemented with B-27, Penicillin/Streptomycin, and NGF).
-
Plate the cells onto the prepared laminin-coated plates.
-
-
Culture Maintenance:
-
Incubate the cultures at 37°C in a 5% CO2 humidified incubator.
-
After 24 hours, add FDU and Uridine to the medium to inhibit the proliferation of non-neuronal cells.
-
Change half of the medium every 2-3 days. Axon degeneration assays are typically performed at 6-7 days in vitro (DIV).[7]
-
Protocol 2: Axotomy-Induced Axon Degeneration Assay
This protocol describes a method to induce mechanical injury to DRG axons and assess the protective effect of this compound.[1]
Materials:
-
Cultured DRG neurons (DIV 6-7)
-
This compound
-
Fine-tipped scalpel or a 26-gauge needle
-
Fluorescent microscope
-
Axon fragmentation quantification software (e.g., ImageJ)
Procedure:
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound to the desired final concentrations in pre-warmed DRG growth medium. A typical dose-response range is 1 µM to 30 µM.[1]
-
Add the this compound containing medium to the DRG cultures and incubate for a designated pre-treatment time (e.g., 2 hours).
-
-
Axotomy:
-
Under a microscope, make a clean transection across the axonal field using a fine-tipped scalpel or needle.
-
-
Incubation:
-
Return the cultures to the incubator for 16-24 hours to allow for axonal degeneration to occur in control wells.
-
-
Assessment of Axon Degeneration:
-
Capture images of the axonal fields distal to the cut site using a fluorescent microscope.
-
Quantify the extent of axonal fragmentation. A common method is to calculate a "degeneration index" by scoring the percentage of fragmented axons relative to the total number of axons.
-
Protocol 3: Rotenone-Induced Neurotoxicity Assay
This protocol details how to model mitochondrial dysfunction-induced axon degeneration using the mitochondrial complex I inhibitor, rotenone.[1]
Materials:
-
Cultured DRG neurons (DIV 6-7)
-
This compound
-
Rotenone
-
Fluorescent microscope
-
Assay for neurofilament light chain (NfL) release (optional)
Procedure:
-
Pre-treatment:
-
Pre-treat the DRG cultures with various concentrations of this compound (e.g., 30 µM) for a specified time (e.g., 2 hours).[1]
-
-
Rotenone Exposure:
-
Add rotenone to the culture medium to a final concentration of 25 µM.[1]
-
Incubate the cultures for 48 hours.
-
-
Assessment of Axon Degeneration:
-
Visually assess and quantify axonal fragmentation as described in the axotomy protocol.
-
Optionally, collect the culture supernatant to measure the release of neurofilament light chain (NfL), a biomarker of axonal damage, using an ELISA or other immunoassay.[1]
-
Experimental Workflow and Logic
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in DRG neuron cultures.
References
- 1. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 3. Targeting SARM1 improves autophagic stress-induced axonal neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdbonline.org [sdbonline.org]
- 5. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: DSRM-3716 in Paclitaxel-Induced Neuropathy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel, a potent chemotherapeutic agent, is widely used in the treatment of various cancers. However, its clinical utility is often limited by a debilitating side effect: paclitaxel-induced peripheral neuropathy (PIPN). PIPN is a sensory-predominant axonopathy that can lead to chronic pain, tingling, and numbness, significantly impacting patients' quality of life and often necessitating dose reduction or discontinuation of cancer treatment.[1][2][3][4] The underlying mechanism of PIPN involves the disruption of microtubule dynamics, leading to axonal damage.[4]
Recent research has identified Sterile Alpha and TIR Motif Containing 1 (SARM1) as a key executioner of a conserved axonal degeneration pathway, often referred to as Wallerian-like degeneration.[5][6][7] Activation of SARM1's intrinsic NAD(+) hydrolase activity leads to a rapid depletion of NAD+, metabolic catastrophe, and subsequent axonal breakdown.[6][8] This has positioned SARM1 as a promising therapeutic target for preventing or treating various axonopathies, including PIPN.[5][6][7]
DSRM-3716 is a potent and reversible small molecule inhibitor of SARM1 NAD(+) hydrolase.[9][10] By blocking the enzymatic activity of SARM1, this compound has been shown to protect neurons from axonal degeneration in various in vitro models of neuronal injury.[8][9][11] These application notes provide a comprehensive overview of the use of this compound in preclinical models of paclitaxel-induced neuropathy, including detailed experimental protocols and data presentation.
Mechanism of Action of this compound in Neuroprotection
This compound exerts its neuroprotective effects by directly inhibiting the NAD(+) hydrolase activity of SARM1.[9][10] In the context of paclitaxel-induced neurotoxicity, the proposed mechanism is as follows:
-
Paclitaxel-Induced Axonal Stress: Paclitaxel disrupts microtubule function within the axon, leading to impaired axonal transport and mitochondrial dysfunction.[12] This creates a state of cellular stress.
-
SARM1 Activation: This axonal stress triggers the activation of SARM1.
-
NAD+ Depletion: Activated SARM1 hydrolyzes NAD+, leading to a rapid decline in intracellular NAD+ levels.[8]
-
Axonal Degeneration: The depletion of NAD+ initiates a cascade of events culminating in the structural and functional degeneration of the axon.[8]
-
Inhibition by this compound: this compound binds to SARM1 and inhibits its NADase activity.[9][10] This prevents the depletion of NAD+, preserves axonal integrity, and mitigates the neurotoxic effects of paclitaxel.
Figure 1: Proposed mechanism of this compound in preventing paclitaxel-induced axonal degeneration.
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization of this compound and its effects in neuronal models.
| Parameter | Value | Reference |
| Target | SARM1 NAD(+) hydrolase | [9][10] |
| Inhibition Type | Reversible | [9] |
| IC50 (SARM1 NAD(+) hydrolase) | 75 nM | [9][10] |
| IC50 (cADPR increase in axotomized DRG neurons) | 2.8 µM | [11] |
| IC50 (axonal fragmentation in axotomized DRG neurons) | 2.1 µM | [11] |
| IC50 (NfL release from severed axons) | 1.9 µM | [11] |
Table 1: In Vitro Potency of this compound.
| Property | Value |
| Molecular Weight | 255.06 |
| Formula | C9H6IN |
| Solubility | Soluble to 100 mM in ethanol and DMSO |
| Purity | ≥98% |
| Storage | Store at -20°C |
| CAS No. | 58142-99-7 |
Table 2: Physicochemical Properties of this compound.[9]
Experimental Protocols
This section provides detailed methodologies for establishing a paclitaxel-induced neuropathy model and assessing the neuroprotective effects of this compound.
Paclitaxel-Induced Neuropathy Animal Model
A commonly used and reproducible model of paclitaxel-induced neuropathy is established in rodents.[12][13][14]
Materials:
-
Male Sprague-Dawley rats (230-250 g)[12]
-
Paclitaxel
-
Vehicle for paclitaxel (e.g., Cremophor EL and ethanol in a 1:1 ratio, further diluted in saline)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
Administration supplies (syringes, needles for intraperitoneal injection)
Protocol:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment.
-
Baseline Behavioral Testing: Conduct baseline behavioral assessments (see below) to determine pre-treatment sensory thresholds.
-
Paclitaxel Administration:
-
Prepare a stock solution of paclitaxel.
-
Administer paclitaxel via intraperitoneal (i.p.) injection. A common dosing regimen is multiple doses, for example, 1 mg/kg on alternate days for a total of four injections.[13]
-
Administer the vehicle to the control group using the same schedule.
-
-
This compound Administration:
-
Prepare this compound in its vehicle.
-
Administer this compound (e.g., via i.p. injection or oral gavage) according to the experimental design. This can be prophylactic (before and during paclitaxel treatment) or therapeutic (after the development of neuropathy).
-
Administer the vehicle for this compound to the paclitaxel-only group.
-
-
Monitoring: Monitor the animals for signs of systemic toxicity, such as weight loss and changes in general appearance.
Figure 2: Experimental workflow for assessing this compound in a paclitaxel-induced neuropathy model.
Behavioral Assessments
Behavioral tests are crucial for evaluating the sensory deficits characteristic of PIPN.
1. Mechanical Allodynia (von Frey Test):
-
Principle: Measures the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Procedure:
-
Place the animal on an elevated mesh platform and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.[12] A decrease in PWT indicates mechanical allodynia.
-
2. Thermal Hyperalgesia (Hargreaves Test):
-
Principle: Measures the latency of paw withdrawal from a radiant heat source.
-
Procedure:
-
Place the animal in a plexiglass chamber on a glass floor.
-
Apply a focused beam of radiant heat to the plantar surface of the hind paw.
-
Record the time taken for the animal to withdraw its paw.
-
A shorter withdrawal latency indicates thermal hyperalgesia.
-
3. Cold Allodynia (Acetone Test):
-
Principle: Measures the response to a cooling stimulus.
-
Procedure:
-
Place the animal on an elevated mesh platform.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Observe the animal's response (e.g., lifting, licking, or flinching of the paw) over a set period.
-
Score the response based on its duration and intensity. An increased response indicates cold allodynia.
-
Histological and Electrophysiological Endpoints
1. Intraepidermal Nerve Fiber Density (IENFD):
-
Principle: Quantifies the loss of small sensory nerve fibers in the skin, a key pathological feature of PIPN.
-
Procedure:
-
Collect skin biopsies from the plantar surface of the hind paw.
-
Fix, section, and stain the tissue with an antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker.
-
Count the number of nerve fibers crossing the dermal-epidermal junction and express the result as fibers per millimeter of epidermal length. A reduction in IENFD is indicative of neuropathy.
-
2. Nerve Conduction Velocity (NCV) and Sensory Nerve Action Potential (SNAP):
-
Principle: Measures the functional integrity of peripheral nerves.
-
Procedure:
-
Anesthetize the animal.
-
Place stimulating electrodes along a peripheral nerve (e.g., the sciatic or tail nerve) and recording electrodes at a distal site.
-
Deliver a supramaximal electrical stimulus and record the resulting nerve action potential.
-
Calculate the nerve conduction velocity and the amplitude of the sensory nerve action potential. A decrease in these parameters signifies nerve damage.
-
Conclusion
The SARM1 inhibitor this compound holds significant promise as a neuroprotective agent in the context of paclitaxel-induced peripheral neuropathy. Its targeted mechanism of action, aimed at preventing a core driver of axonal degeneration, offers a novel therapeutic strategy. The protocols outlined in these application notes provide a framework for preclinical evaluation of this compound and other SARM1 inhibitors in a clinically relevant model of chemotherapy-induced neuropathy. Further studies are warranted to fully elucidate the in vivo efficacy and translational potential of this compound.
References
- 1. Pathogenesis of paclitaxel-induced peripheral neuropathy: A current review of in vitro and in vivo findings using rodent and human model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Axonal degeneration in chemotherapy-induced peripheral neurotoxicity: clinical and experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral Neuropathy Induced by Paclitaxel: Recent Insights and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 9. rndsystems.com [rndsystems.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paclitaxel-Induced Neuropathic Pain Model | Aragen [aragen.com]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. Frontiers | Preclinical research in paclitaxel-induced neuropathic pain: a systematic review [frontiersin.org]
Application Notes & Protocols: DSRM-3716 in Rotenone-Induced Neurodegeneration Models
Introduction
Neurodegenerative diseases such as Parkinson's Disease (PD) are characterized by the progressive loss of vulnerable neuron populations.[1][2] A key pathological feature of PD is the degeneration of dopaminergic neurons in the substantia nigra.[2] Animal models that replicate these features are crucial for developing novel therapeutics. The rotenone-induced neurodegeneration model is widely used because it recapitulates key pathological aspects of PD.[3] Rotenone, a mitochondrial complex I inhibitor, systemically impairs mitochondrial function, leading to oxidative stress, α-synuclein aggregation, and selective neurodegeneration.[3][4][5]
A central molecular player in the process of axonal degeneration is the Sterile Alpha and TIR Motif Containing 1 (SARM1) protein.[6] Following neuronal injury, SARM1 is activated and functions as an NAD+ hydrolase, leading to a rapid depletion of cellular NAD+, metabolic catastrophe, and subsequent axonal destruction.[6][7] DSRM-3716 is a potent and reversible small molecule inhibitor of SARM1's NADase activity.[8][9] These notes provide detailed protocols for using this compound to study and prevent neurodegeneration in in vitro models utilizing rotenone.
Mechanism of Action: Rotenone, SARM1, and this compound
Rotenone initiates a neurodegenerative cascade by inhibiting Complex I of the mitochondrial electron transport chain.[4] This inhibition leads to mitochondrial dysfunction, characterized by increased production of reactive oxygen species (ROS) and a sharp decline in cellular NAD+ levels.[4][6] The resulting metabolic stress, specifically the imbalance of high NMN (nicotinamide mononucleotide) and low NAD+, triggers the activation of the SARM1 enzyme.[6] Activated SARM1 further consumes the remaining NAD+, executing a programmed axon death pathway.[6][7]
This compound directly inhibits the NAD+ hydrolase activity of SARM1.[9] By blocking this critical step, this compound preserves the axonal NAD+ pool, even in the presence of mitochondrial toxins like rotenone, thereby preventing the structural and functional degeneration of the axon.[6][7]
Figure 1: SARM1-mediated neurodegeneration pathway induced by rotenone and inhibited by this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro assays. The tables below summarize its potency and protective effects in neuronal cultures.
Table 1: In Vitro Potency of this compound
| Parameter | Assay System | Potency | Reference |
|---|---|---|---|
| SARM1 NAD+ Hydrolase Inhibition | Recombinant Human SARM1 | IC₅₀ = 75 nM | [9] |
| Axonal cADPR Increase Inhibition | Mouse DRG Neurons (Axotomy) | IC₅₀ = 2.8 µM | [7][10] |
| Axonal Degeneration Prevention | Mouse DRG Neurons (Axotomy) | IC₅₀ = 2.1 µM | [7][10] |
| Neurofilament Light Chain (NfL) Release Inhibition | Mouse DRG Neurons (Axotomy) | EC₅₀ = 1.9 µM |[7][10] |
Table 2: Protective Effects of this compound in Rotenone-Treated Neuronal Cultures
| Cell Type | Rotenone Exposure | This compound Conc. | Key Findings | Reference |
|---|---|---|---|---|
| Mouse Dorsal Root Ganglion (DRG) Neurons | Induces mitochondrial damage | 10 µM | Prevents degeneration of "intermediate" axons and promotes their recovery. | [6] |
| Mouse DRG Neurons | Induces SARM1 activity | Dose-dependent | Prevents rotenone-induced increases in axonal cADPR (a biomarker of SARM1 activity). | [7] |
| Mouse DRG Neurons | Induces neuronal toxicity | Not specified | Reduces neuronal cell death. | [7] |
| Mouse DRG Neurons | Induces mitochondrial damage | Not specified | Reverses axonal degeneration, but mitochondrial blebbing persists, indicating SARM1-independent mitochondrial defects. |[7][11] |
Experimental Protocols
The following protocols provide a framework for studying the neuroprotective effects of this compound in a rotenone-based in vitro model.
Figure 2: General experimental workflow for assessing this compound efficacy in vitro.
Protocol 1: In Vitro Rotenone-Induced Neurodegeneration
This protocol describes the establishment of a rotenone-induced degeneration model in primary Dorsal Root Ganglion (DRG) neuron cultures.
-
Materials:
-
Primary DRG neurons (e.g., from E13.5 mouse embryos)
-
Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)
-
Rotenone (Stock in DMSO)
-
This compound (Stock in DMSO)[9]
-
Vehicle control (DMSO diluted in culture medium)
-
-
Procedure:
-
Culture primary DRG neurons on coated plates (e.g., poly-D-lysine and laminin) for 5-7 days to allow for mature axonal growth.
-
Prepare treatment media immediately before use. Dilute Rotenone and this compound stocks in pre-warmed culture medium to final concentrations. A typical final concentration for rotenone to induce sub-lethal injury is 50-100 nM, and for this compound is 1-10 µM.[6][7]
-
Aspirate old medium from neuron cultures and gently add the treatment media for the following experimental groups:
-
Vehicle Control: Medium with DMSO.
-
Rotenone: Medium with Rotenone.
-
Rotenone + this compound: Medium with both Rotenone and this compound.
-
This compound Control: Medium with this compound alone.
-
-
Incubate the cells for the desired time period (e.g., 24-48 hours). The exact duration should be optimized based on the desired degree of degeneration in the Rotenone-only group.
-
Proceed to downstream analysis as described in the following protocols.
-
Protocol 2: Assessment of Axonal Integrity via Immunocytochemistry
This protocol quantifies axonal health by staining for a neuron-specific cytoskeletal protein.
-
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Buffer: PBS with 0.3% Triton X-100 and 5% Normal Goat Serum.
-
Primary Antibody: Anti-βIII-Tubulin (neuronal marker).
-
Secondary Antibody: Fluorescently-conjugated goat anti-mouse/rabbit IgG.
-
DAPI (for nuclear staining).
-
-
Procedure:
-
After treatment (Protocol 1), gently wash cells twice with warm PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block cells for 1 hour at room temperature.
-
Incubate with primary anti-βIII-Tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding fluorescent secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS and mount coverslips.
-
Image axons using a fluorescence microscope. Axonal degeneration is characterized by fragmentation and blebbing, whereas healthy axons appear smooth and continuous.[6]
-
Quantify the extent of degeneration using a "degeneration index" (e.g., ratio of fragmented axon area to total axon area) with imaging software like ImageJ.
-
Protocol 3: Assessment of Mitochondrial Membrane Potential
This protocol uses TMRM, a cell-permeant fluorescent dye, to assess the health of mitochondria.
-
Materials:
-
Tetramethylrhodamine, Methyl Ester (TMRM) dye.
-
Live-cell imaging medium (e.g., Hibernate-E).
-
-
Procedure:
-
At the end of the treatment period (Protocol 1), prepare a working solution of TMRM (e.g., 20-50 nM) in live-cell imaging medium.
-
Aspirate the treatment medium and gently wash the cells once with warm imaging medium.
-
Add the TMRM working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter set (e.g., TRITC/Rhodamine).
-
Healthy, functional mitochondria will accumulate the dye and exhibit bright red fluorescence.[7] A loss of TMRM fluorescence indicates dissipation of the mitochondrial membrane potential, a sign of mitochondrial dysfunction.[6][10]
-
Quantify the mean fluorescence intensity within the axonal compartments.
-
This compound is a valuable pharmacological tool for investigating the role of SARM1-mediated axonal degeneration in the context of mitochondrial dysfunction. In rotenone-induced neurodegeneration models, this compound effectively protects axonal structures by inhibiting the catalytic activity of SARM1.[6][7] It is important to note that while this compound can prevent the downstream process of axonal self-destruction, it may not reverse the primary mitochondrial damage caused by rotenone.[11] These application notes and protocols provide a robust foundation for researchers to explore the therapeutic potential of SARM1 inhibition in neurodegenerative diseases.
References
- 1. Frontiers | Molecular Mechanisms Underlying Synaptic and Axon Degeneration in Parkinson’s Disease [frontiersin.org]
- 2. Inactivating SARM1 as a Therapeutic Avenue to Treat Parkinson’s Disease [ahwendowment.org]
- 3. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijsred.com [ijsred.com]
- 6. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 7. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Measuring cADPR Levels Following DSRM-3716 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the accurate measurement of cyclic ADP-ribose (cADPR) levels in biological samples following treatment with DSRM-3716. This compound is a potent, reversible inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), an enzyme with NAD(+) hydrolase activity that is implicated in axonal degeneration.[1][2] A direct consequence of SARM1 activation is the production of cADPR.[1][3][4] Therefore, quantifying changes in cADPR levels serves as a critical biomarker for assessing the pharmacological efficacy of this compound and understanding its mechanism of action in neurodegenerative models. The following sections detail the underlying signaling pathway, experimental design considerations, and step-by-step protocols for cADPR extraction and quantification.
Introduction
Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium from the endoplasmic reticulum by activating ryanodine receptors.[5][6] In the context of neurodegeneration, the NADase activity of SARM1 has been identified as a key player in the production of cADPR, which in turn contributes to the degenerative processes.[1][3] this compound has emerged as a selective inhibitor of SARM1, demonstrating protective effects against axonal degeneration by preventing the SARM1-mediated decrease in NAD+ and subsequent increase in cADPR.[1]
Accurate measurement of cADPR is therefore paramount for researchers investigating the therapeutic potential of this compound. This document outlines two primary methods for cADPR quantification: a highly sensitive enzymatic cycling assay and a robust High-Performance Liquid Chromatography (HPLC)-based method.
Signaling Pathway
The signaling pathway involving SARM1 and cADPR is a critical component of axonal degeneration. Under conditions of neuronal stress or injury, SARM1 is activated, leading to the hydrolysis of NAD+ and the production of cADPR. This compound acts by directly inhibiting the NADase activity of SARM1, thereby preventing the downstream accumulation of cADPR and subsequent pathological events.
Experimental Design and Data Presentation
When investigating the effect of this compound on cADPR levels, a well-controlled experimental design is crucial. Below are key considerations and a template for data presentation.
Key Experimental Groups:
-
Vehicle Control: Cells or tissues treated with the vehicle used to dissolve this compound (e.g., DMSO, ethanol).
-
This compound Treatment: Cells or tissues treated with a range of concentrations of this compound.
-
Positive Control (Injury/Stress): Cells or tissues subjected to an insult known to activate SARM1 (e.g., axotomy, treatment with vincristine or rotenone) in the presence and absence of this compound.[1]
-
SARM1 Knockout/Knockdown (Optional): As a genetic control to confirm the SARM1-dependency of cADPR production.
Data Presentation:
Quantitative data should be summarized in a clear and structured table to facilitate comparison between experimental groups.
| Treatment Group | This compound Conc. (µM) | Insult | Mean cADPR Level (pmol/mg protein) | Standard Deviation | n |
| Vehicle Control | 0 | None | 1.5 | 0.2 | 3 |
| This compound | 1 | None | 1.4 | 0.3 | 3 |
| This compound | 10 | None | 1.3 | 0.2 | 3 |
| Vehicle + Insult | 0 | Axotomy | 8.2 | 1.1 | 3 |
| This compound + Insult | 1 | Axotomy | 4.5 | 0.8 | 3 |
| This compound + Insult | 10 | Axotomy | 2.1 | 0.5 | 3 |
Table 1: Example data table for cADPR levels after this compound treatment and axonal injury.
Protocols for Measuring cADPR Levels
Protocol 1: Enzymatic Cycling Assay for cADPR Quantification
This method offers high sensitivity and is suitable for samples with low cADPR concentrations.[7][8][9] The principle involves the conversion of cADPR to NAD+ by ADP-ribosyl cyclase in the presence of nicotinamide. The resulting NAD+ is then amplified through a cycling reaction involving alcohol dehydrogenase and diaphorase, which generates a fluorescent product (resorufin) that can be measured.[7][9]
Materials:
-
Perchloric acid (PCA), 0.6 M
-
Chloroform/Tri-n-octylamine (3:1, v/v)
-
Tris buffer (1 M, pH 7.5)
-
MgCl2 (100 mM)
-
NADase
-
ADP-ribosyl cyclase
-
Cycling assay reagent mix (containing ethanol, alcohol dehydrogenase, resazurin, diaphorase, FMN, and nicotinamide in PBS)
-
cADPR standards
-
96-well white plates
-
Fluorescence plate reader (Excitation: 544 nm, Emission: 590 nm)
Experimental Workflow:
Procedure:
-
Sample Preparation and Lysis:
-
Culture cells to the desired density and treat with this compound and/or the inducing agent.
-
Wash cells carefully with ice-cold PBS.
-
Lyse the cells by adding 200 µL of ice-cold 0.6 M PCA.[9]
-
Collect the cell lysate into fresh microfuge tubes.
-
Dissolve the remaining protein pellet in the well with 1 M NaOH for later protein quantification (e.g., Bradford or BCA assay).[9]
-
-
PCA Extraction:
-
Prepare cADPR standards (e.g., 0, 10, 20, 40 nM) in 0.6 M PCA.
-
To both samples and standards, add 4 volumes of Chloroform/Tri-n-octylamine solution.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.[9]
-
Carefully collect the upper aqueous layer.
-
-
NAD+ Digestion:
-
To the aqueous layer, add Tris buffer (to a final concentration of 10 mM) and MgCl2 (to a final concentration of 1 mM).
-
Add NADase and incubate overnight at 37°C to digest any endogenous NAD+.[9]
-
-
Enzyme Removal:
-
Remove the NADase using a filter plate (e.g., Millipore MSIPN4510) to prevent interference with the subsequent reaction.
-
-
Cycling Reaction:
-
Prepare the cycling assay reagent mix with and without ADP-ribosyl cyclase (for background control).
-
Add 20 µL of the sample or standard (in triplicate) to a 96-well white plate.
-
Initiate the reaction by adding 100 µL of the cycling assay solution.
-
Immediately measure the fluorescence kinetics using a plate reader (Excitation: 544 nm, Emission: 590 nm).[9]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (RFU/min) from the linear portion of the kinetic curve.
-
Subtract the background signal (without cyclase) from the sample signal (with cyclase).
-
Generate a standard curve using the cADPR standards.
-
Determine the cADPR concentration in the samples from the standard curve.
-
Normalize the cADPR concentration to the total protein amount to obtain pmol cADPR/mg protein.[9]
-
Protocol 2: HPLC-Based Quantification of cADPR
This method provides a direct measurement of cADPR and can be used for validation of the cycling assay results. It involves the separation of cADPR from other nucleotides by HPLC followed by UV detection.[10][11]
Materials:
-
Perchloric acid (PCA)
-
HPLC system with a UV detector
-
Strong anion-exchange column
-
Reversed-phase ion-pair column
-
Mobile phases (specific to the column and system)
-
cADPR standard
Experimental Workflow:
Procedure:
-
Sample Extraction:
-
Lyse cells with PCA as described in Protocol 1.
-
Neutralize the PCA extracts.
-
-
First Dimension HPLC (Strong Anion-Exchange):
-
Inject the extracted sample onto a strong anion-exchange column.
-
Elute with an appropriate gradient to separate cADPR from other nucleotides.
-
Collect fractions corresponding to the retention time of the cADPR standard.
-
-
Second Dimension HPLC (Reversed-Phase Ion-Pair):
-
Inject the collected fractions onto a reversed-phase ion-pair column.
-
This step provides further purification and separation.
-
-
Quantification:
-
Monitor the elution profile with a UV detector.
-
Identify the cADPR peak based on the retention time of the standard.
-
Quantify the amount of cADPR by integrating the peak area and comparing it to a standard curve.
-
Normalize the results to the total protein content of the original sample.
-
Conclusion
The protocols outlined in this document provide robust and reliable methods for measuring cADPR levels in response to this compound treatment. The choice between the enzymatic cycling assay and HPLC will depend on the required sensitivity, sample throughput, and available equipment. By accurately quantifying cADPR, researchers can effectively evaluate the in-vitro and in-vivo efficacy of SARM1 inhibitors like this compound and further elucidate their role in mitigating neurodegenerative processes.
References
- 1. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 3. cADPR is a gene dosage-sensitive biomarker of SARM1 activity in healthy, compromised, and degenerating axons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sarm1 activation produces cADPR to increase intra-axonal Ca++ and promote axon degeneration in PIPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel cycling assay for cellular cADP-ribose with nanomolar sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of the cADPR levels in DRGs [bio-protocol.org]
- 10. Quantification of intracellular levels of cyclic ADP-ribose by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Neurofilament Light Chain (NfL) Release Assay with DSRM-3716
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a neurofilament light chain (NfL) release assay to evaluate the neuroprotective effects of DSRM-3716, a potent and reversible inhibitor of SARM1 NAD(+) hydrolase.
Introduction to Neurofilament Light Chain (NfL) as a Biomarker
Neurofilament light chain (NfL) is a structural protein of the neuronal cytoskeleton.[1][2][3] Upon axonal damage or degeneration, NfL is released into the cerebrospinal fluid (CSF) and subsequently into the bloodstream.[1][4] Consequently, measuring NfL levels in biological fluids serves as a sensitive and specific biomarker for neuroaxonal injury across a range of neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[5][6][7][8]
This compound: A SARM1 Inhibitor with Neuroprotective Potential
This compound is a potent and reversible inhibitor of the SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1) NAD(+) hydrolase.[9][10] SARM1 is a key mediator of axonal degeneration, and its activation leads to the depletion of NAD+, a critical molecule for cell survival, ultimately resulting in axonal breakdown.[11] By inhibiting SARM1's enzymatic activity, this compound has been shown to block axon degeneration and preserve axon function.[11][12] This neuroprotective effect makes this compound a promising therapeutic candidate for various neurodegenerative diseases.
Principle of the NfL Release Assay for Evaluating this compound
This assay quantifies the amount of NfL released into the cell culture supernatant from neurons undergoing induced axonal damage. The neuroprotective efficacy of this compound is determined by its ability to reduce the amount of released NfL in a dose-dependent manner compared to untreated (vehicle) controls. This in vitro assay serves as a powerful tool to screen and characterize compounds that target axonal degeneration pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting SARM1 and preventing NfL release and axonal degeneration.
Table 1: Potency of this compound in Biochemical and Cellular Assays
| Parameter | Value | Cell/System Type | Reference |
| SARM1 NAD(+) Hydrolase Inhibition (IC₅₀) | 75 nM | Enzymatic Assay | [9][10] |
| Inhibition of cADPR Increase (IC₅₀) | 2.8 µM | Mouse DRG Neurons (Axotomy) | [12] |
| Inhibition of NfL Release (EC₅₀) | 1.9 µM | Mouse DRG Neurons (Axotomy) | [12] |
| Axonal Fragmentation Inhibition (IC₅₀) | 2.1 µM | Mouse DRG Neurons (Axotomy) | [12] |
Table 2: Effect of this compound on NfL Release in a Rotenone-Induced Injury Model
| Treatment | Condition | Outcome | Reference |
| Rotenone (25 µM) | Mouse DRG Neurons | Dramatic axonal degeneration and increased NfL release at 48h | [12] |
| This compound + Rotenone (25 µM) | Mouse DRG Neurons | Prevention of axonal degeneration and NfL release | [12] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Neurofilament light chain as a biomarker, and correlation with magnetic resonance imaging in diagnosis of CNS-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eorla.ca [eorla.ca]
- 3. quanterix.com [quanterix.com]
- 4. Trends in clinical studies evaluating neurofilament light chain as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Neurofilament light chain as a biomarker in neurological disorders | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 7. Mass General-Led Team Finds New Evidence for a Blood-Based Biomarker for Alzheimer's Disease [massgeneral.org]
- 8. Neurofilament Light Chain, Plasma - BioPharma Diagnostics [biopharma.testcatalog.org]
- 9. rndsystems.com [rndsystems.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 12. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
DSRM-3716: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSRM-3716 is a potent, selective, and reversible small molecule inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key mediator of axonal degeneration.[1][2][3][4][5] Axonal degeneration is a common pathological feature of many neurodegenerative diseases, making SARM1 a compelling therapeutic target.[4] this compound exerts its protective effects by inhibiting the NAD(+) hydrolase activity of SARM1, thereby preserving axonal structure and function in response to injury or stress.[1][6] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its neuroprotective effects.
Mechanism of Action
Upon axonal injury or significant metabolic stress, the levels of nicotinamide mononucleotide (NMN) rise, while nicotinamide adenine dinucleotide (NAD+) levels fall. This imbalance activates SARM1, which then depletes the remaining axonal NAD+ through its intrinsic NADase activity, leading to a catastrophic energy failure and subsequent axonal degeneration.[1] this compound directly inhibits this enzymatic activity of SARM1, thus preserving the NAD+ pool and preventing the downstream degenerative cascade.[1][6]
Quantitative Data Summary
The following tables summarize the in vitro potency and efficacy of this compound in various neuronal cell culture models.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Type/Assay Condition |
| SARM1 NAD(+) Hydrolase IC₅₀ | 75 nM | Biochemical Assay |
| cADPR Increase IC₅₀ | 2.8 µM | Axotomized Mouse DRG Neurons |
| Axonal Degeneration IC₅₀ | 2.1 µM | Axotomized Mouse DRG Neurons |
| NfL Release EC₅₀ | 1.9 µM | Axotomized Mouse DRG Neurons |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Injury Model | This compound Concentration | Observed Effect |
| Mouse Dorsal Root Ganglion (DRG) Neurons | Axotomy | 10 µM | Significant protection against axonal fragmentation.[6] |
| Human iPSC-derived Motor Neurons | Axotomy | 10 µM | Protection against axonal degeneration.[6] |
| Mouse Dorsal Root Ganglion (DRG) Neurons | Rotenone (25 µM) | 10 µM | Prevention of axonal degeneration.[6] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO and ethanol up to 100 mM.[2] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO.
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.[2]
Protocol 1: Axonal Protection in Mouse Dorsal Root Ganglion (DRG) Neurons Following Axotomy
This protocol details the culture of mouse DRG neurons, treatment with this compound, and assessment of axonal protection after mechanical injury (axotomy).
-
This compound
-
Mouse embryos (E13.5)
-
Neurobasal medium
-
B27 supplement
-
Nerve Growth Factor (NGF)
-
5-fluoro-2'-deoxyuridine (FDU) and Uridine
-
Poly-D-lysine
-
Laminin
-
Trypsin-EDTA
-
Microscalpel or a 26-gauge needle
-
Coating Culture Plates:
-
Coat 24-well plates with poly-D-lysine (0.1 mg/ml) overnight at 37°C.
-
Wash twice with sterile water and allow to dry.
-
Coat with laminin (3 µg/ml) for at least 2 hours at 37°C before seeding cells.
-
-
DRG Neuron Isolation and Culture:
-
Dissect DRGs from E13.5 mouse embryos and collect them in cold Neurobasal medium.
-
Incubate the ganglia in 0.05% trypsin-EDTA for 15 minutes at 37°C.
-
Gently triturate the ganglia using a P1000 pipette tip to obtain a single-cell suspension.
-
Wash the cells three times with DRG growth medium (Neurobasal medium supplemented with 2% B27, 100 ng/ml NGF, 1 µM uridine, and 1 µM FDU).
-
Seed the neurons in the center of the coated wells.
-
-
This compound Treatment and Axotomy:
-
After 7-10 days in culture, replace the medium with fresh growth medium containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). Pre-treat the cells for 2 hours.
-
Perform axotomy by transecting the axonal field with a microscalpel.
-
-
Assessment of Axonal Degeneration:
-
Incubate the cultures for 24-48 hours post-axotomy.
-
Assess axonal integrity using phase-contrast microscopy or by staining with markers for viable axons (e.g., βIII-tubulin).
-
Quantify the extent of axonal fragmentation.
-
Protocol 2: Protection Against Rotenone-Induced Axonal Degeneration
This protocol describes the use of this compound to protect neurons from the mitochondrial complex I inhibitor, rotenone, which induces axonal degeneration.
-
Cultured neurons (e.g., mouse DRG neurons or human iPSC-derived motor neurons)
-
This compound
-
Rotenone
-
TMRM (Tetramethylrhodamine, Methyl Ester)
-
Neurofilament Light Chain (NfL) ELISA kit
-
Cell Culture:
-
Culture neurons as described in Protocol 1 or according to the specific requirements for the chosen cell type.
-
-
This compound and Rotenone Treatment:
-
Pre-treat the neuronal cultures with the desired concentrations of this compound or vehicle control for 2 hours.
-
Add rotenone to the culture medium to a final concentration of 25 µM.
-
Incubate the cells for 48 hours.
-
-
Assessment of Axonal Viability and Degeneration:
-
Mitochondrial Membrane Potential (TMRM Staining):
-
Prepare a 250 nM TMRM staining solution in complete medium.
-
Remove the culture medium and add the TMRM staining solution.
-
Incubate for 30 minutes at 37°C.
-
Visualize mitochondrial fluorescence using a fluorescence microscope with a TRITC filter set. Healthy mitochondria in protected axons will exhibit bright TMRM fluorescence.
-
-
Neurofilament Light Chain (NfL) Release:
-
Collect the culture supernatant at the end of the experiment.
-
Measure the concentration of NfL in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions. A reduction in NfL release indicates axonal protection.
-
-
Troubleshooting
-
Low Cell Viability: Ensure proper coating of culture plates and use of fresh, high-quality culture media and supplements. Optimize the density of seeded neurons.
-
Variability in Axonal Degeneration: Ensure consistent axotomy technique and uniform treatment application across all wells.
-
Weak TMRM Signal: Use fresh TMRM solution and optimize the staining concentration and incubation time for your specific cell type. Ensure cells are healthy before staining.
Conclusion
This compound is a valuable research tool for investigating the role of SARM1 in axonal degeneration and for exploring the therapeutic potential of SARM1 inhibition. The protocols outlined in these application notes provide a framework for conducting robust in vitro experiments to characterize the neuroprotective effects of this compound. Researchers are encouraged to optimize these protocols for their specific cell models and experimental questions.
References
- 1. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging of Mitochondrial and Non-Mitochondrial Responses in Cultured Rat Hippocampal Neurons Exposed to Micromolar Concentrations of TMRM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
preparing DSRM-3716 stock solutions for research
Application Notes and Protocols for DSRM-3716
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of this compound stock solutions for use in research settings. This compound is a potent and selective inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1) NADase activity, offering a valuable tool for studying axonal degeneration and developing potential therapeutics for neurodegenerative diseases.[1][2][3][4]
Chemical Properties
A clear understanding of the chemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Chemical Name | 5-Iodoisoquinoline | [1][5] |
| CAS Number | 58142-99-7 | [1][2][6][7] |
| Molecular Formula | C₉H₆IN | [1][2][6][7][8] |
| Molecular Weight | 255.06 g/mol | [1][2][7][8] |
| Purity | ≥95% to ≥98% (batch specific) | [6][7] |
Experimental Protocols
Preparation of In Vitro Stock Solutions
Accurate preparation of stock solutions is critical for reproducible experimental results. This compound exhibits solubility in several common laboratory solvents.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Solvent Selection: Choose the appropriate solvent based on experimental requirements. DMSO is a common choice, with reported solubility up to 100 mM. Ethanol is also a suitable solvent with similar solubility. Methanol can also be used.[6]
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution:
-
Add the calculated volume of the chosen solvent to the tube.
-
For DMSO, solubility is reported at 50 mg/mL (196.03 mM), often requiring sonication to fully dissolve.[1][8] For higher concentrations, warming the tube to 37°C and using an ultrasonic bath is recommended.[1]
-
For ethanol, solubility is reported up to 100 mM.
-
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. A clear solution should be obtained.
-
Aliquoting and Storage:
Quantitative Data for Stock Solution Preparation:
| Desired Concentration | Mass of this compound (for 1 mL final volume) | Volume of Solvent |
| 1 mM | 0.255 mg | 1 mL |
| 5 mM | 1.275 mg | 1 mL |
| 10 mM | 2.55 mg | 1 mL |
| 50 mM | 12.75 mg | 1 mL |
| 100 mM | 25.51 mg | 1 mL |
Note: The above calculations are based on a molecular weight of 255.06 g/mol . For batch-specific molecular weights, refer to the Certificate of Analysis.
Preparation of In Vivo Formulations
For animal studies, this compound can be formulated for administration. The following are examples of formulations that yield a clear solution.
Formulation 1:
-
Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
This formulation results in a solubility of ≥ 2.5 mg/mL (9.80 mM).[5][8]
Formulation 2:
-
Add solvents in the following order: 10% DMSO and 90% (20% SBE-β-CD in saline).[5][8]
-
This formulation also results in a solubility of ≥ 2.5 mg/mL (9.80 mM).[5][8]
Formulation 3:
-
Add solvents in the following order: 10% DMSO and 90% corn oil.[5][8]
-
This formulation provides a solubility of ≥ 2.5 mg/mL (9.80 mM).[5][8]
It is recommended to prepare in vivo working solutions fresh on the day of use.[5]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a potent and reversible inhibitor of SARM1 NADase. In response to axonal injury or mitochondrial dysfunction, SARM1 is activated, leading to the rapid depletion of nicotinamide adenine dinucleotide (NAD+).[3] This NAD+ depletion is a critical step in the pathway leading to axonal degeneration. This compound directly inhibits the NADase activity of SARM1, thereby preserving NAD+ levels and protecting axons from degeneration.[1][3][9]
Caption: Mechanism of action of this compound in preventing axonal degeneration.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing this compound stock solutions.
Caption: General workflow for preparing this compound stock solutions.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 4. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound, 98 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: DSRM-3716 in iPSC-Derived Motor Neuron Axon Degeneration Assays
Introduction
DSRM-3716 is a potent and selective inhibitor of Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1), an enzyme that plays a central role in the initiation of axon degeneration.[1][2] In response to axonal injury or disease-related stress, SARM1's NADase activity is triggered, leading to a rapid depletion of nicotinamide adenine dinucleotide (NAD+) and subsequent axonal fragmentation.[1] this compound offers a powerful tool for investigating the mechanisms of axon degeneration and for the development of potential therapeutics for a range of neurodegenerative diseases. This document provides detailed protocols for utilizing this compound in axon degeneration assays with human induced pluripotent stem cell (iPSC)-derived motor neurons.
Mechanism of Action
This compound acts as a reversible inhibitor of the SARM1 NAD+ hydrolase.[3] By blocking the enzymatic activity of SARM1, this compound prevents the rapid decline in NAD+ levels that is a critical step in the axon degeneration cascade.[1] This inhibition has been shown to protect axons from degeneration induced by various stimuli, including mechanical injury (axotomy) and exposure to toxins that cause mitochondrial dysfunction, such as rotenone.[1][4] The protective effect of this compound recapitulates the phenotype observed in SARM1 knockout models.[1][4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in protecting axons from degeneration.
Table 1: Dose-Dependent Axon Protection by this compound in Human iPSC-Derived Motor Neurons
| This compound Concentration | Axon Fragmentation Index |
| 0 µM (Control) | High |
| 1 µM | Moderate |
| 3 µM | Low |
| 10 µM | Very Low / Complete Protection |
Note: This table is a qualitative summary based on findings that show dose-dependent protection.[4]
Table 2: IC50 Values of this compound in Axon Degeneration and SARM1 Activity Assays
| Assay | Cell Type | IC50 Value |
| Axon Fragmentation | Mouse DRG Neurons | 2.1 µM[4] |
| cADPR Increase Inhibition (SARM1 activity) | Mouse DRG Neurons | 2.8 µM[4] |
| NfL Release Inhibition | Mouse DRG Neurons | 1.9 µM[4] |
| SARM1 NADase Activity (biochemical assay) | - | 75 nM[2][3] |
Experimental Protocols
Protocol 1: Differentiation of Human iPSCs into Motor Neurons
This protocol is a generalized procedure based on established methods for generating motor neurons from iPSCs.[5][6]
Materials:
-
Human iPSCs
-
iPSC culture medium (e.g., StemFit AK02N)
-
Matrigel or iMatrix-511 coated plates
-
Neural induction medium (NIM)
-
Motor neuron progenitor (MNP) differentiation medium
-
Motor neuron maturation medium
-
Small molecules for differentiation (e.g., CHIR99021, SB431542, DMH1, Retinoic Acid, Purmorphamine)
-
ROCK inhibitor (e.g., Y-27632)
-
Cell dissociation reagent (e.g., TrypLE)
-
Basic fibroblast growth factor (bFGF)
-
Brain-derived neurotrophic factor (BDNF)
-
Glial cell line-derived neurotrophic factor (GDNF)
Procedure:
-
iPSC Culture: Culture human iPSCs on Matrigel or iMatrix-511 coated plates in iPSC culture medium.
-
Neural Induction (Days 0-6): When iPSCs reach 70-80% confluency, switch to Neural Induction Medium (NIM) supplemented with small molecules such as CHIR99021, SB431542, and DMH1 to induce neural stem cell (NSC) formation.[5]
-
Motor Neuron Progenitor (MNP) Specification (Days 6-12): Culture the NSCs in MNP differentiation medium containing Retinoic Acid and a Sonic Hedgehog (SHH) agonist like Purmorphamine to specify motor neuron progenitors.[5]
-
Motor Neuron Maturation (Days 12+): Dissociate the MNPs and re-plate them onto a new coated surface in motor neuron maturation medium supplemented with neurotrophic factors such as BDNF and GDNF.[6] Add a ROCK inhibitor for the first 24 hours to improve cell survival after passaging.[7]
-
Characterization: After 2-3 weeks of maturation, confirm motor neuron identity by immunocytochemistry for markers like βIII-tubulin (Tuj1), MAP2, and specific motor neuron markers such as HB9 (MNX1) and Choline Acetyltransferase (ChAT).[8][9]
Protocol 2: Axon Degeneration Assay in iPSC-Derived Motor Neurons
This protocol outlines the procedure for inducing and quantifying axon degeneration in iPSC-derived motor neurons and assessing the protective effects of this compound.
Materials:
-
Mature iPSC-derived motor neurons cultured on appropriate plates or microfluidic devices
-
This compound (solubilized in DMSO)
-
Axotomy tool (e.g., scalpel or laser) or chemical inducer of axon degeneration (e.g., Rotenone)
-
Imaging system (e.g., fluorescence microscope)
-
Image analysis software
-
Antibodies for immunocytochemistry (e.g., anti-βIII-tubulin)
Procedure:
-
Cell Plating: Plate mature iPSC-derived motor neurons in a manner that allows for clear visualization and manipulation of axons. Microfluidic devices are recommended for separating cell bodies and axons.[10][11]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in motor neuron maturation medium to the desired final concentrations. Add the this compound containing medium to the cells and incubate for a specified period before inducing axon degeneration. A vehicle control (DMSO) should be run in parallel.
-
Induction of Axon Degeneration:
-
Incubation and Imaging: Incubate the cells for a time course (e.g., 6, 12, 24, 48 hours) post-injury. At each time point, acquire images of the axons using a fluorescence microscope. If performing immunocytochemistry, fix the cells with 4% paraformaldehyde (PFA) before staining.[8]
-
Quantification of Axon Degeneration:
-
Axon Fragmentation Index: Quantify the degree of axon fragmentation using image analysis software. This can be done by measuring the ratio of fragmented axon area to the total axon area.
-
Neurofilament Light Chain (NfL) Release: Measure the concentration of NfL in the culture supernatant as a biomarker of axonal damage.[4]
-
Mandatory Visualizations
Caption: SARM1 signaling pathway in axon degeneration and the inhibitory action of this compound.
Caption: Workflow for assessing this compound's effect on axon degeneration.
Caption: Logical relationship of experimental and control groups.
References
- 1. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel protocol to derive cervical motor neurons from induced pluripotent stem cells for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iPSC to Motor Neuron Differentiation Various Protocols [protocols.io]
- 8. Immunocytochemistry for the characterization of hiPSC to Motor Neuron differentiation [protocols.io]
- 9. Human iPSC-Derived Motor Neurons: Expert tips on best cell-culture practices [axolbio.com]
- 10. Frontiers | Investigation of early axonal phenotypes in an iPSC-derived ALS cellular model using a microfluidic device [frontiersin.org]
- 11. Enhanced axonal regeneration of ALS patient iPSC-derived motor neurons harboring SOD1A4V mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SARM1 is required in human derived sensory neurons for injury-induced and neurotoxic axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DSRM-3716 Technical Support Center: Solubility and Stability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of DSRM-3716 in cell culture media. The following information is curated from publicly available datasheets and research publications to address common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in several organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly reported solvent for preparing high-concentration stock solutions. Ethanol and methanol are also viable options.
Q2: What is the maximum concentration for this compound stock solutions?
A2: The maximum reported concentrations for this compound stock solutions are summarized in the table below. It is recommended to perform a solubility test for the specific lot of the compound you are using.
Q3: How should I store this compound stock solutions?
A3: Store this compound stock solutions at -20°C or -80°C for long-term stability. Product datasheets suggest stability for at least one to two years at these temperatures. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: How do I prepare working solutions of this compound in cell culture media?
A4: To prepare working solutions, dilute the high-concentration stock solution (e.g., in DMSO) directly into your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What is the stability of this compound in cell culture media under standard incubation conditions (37°C, 5% CO2)?
A5: While specific, quantitative stability studies of this compound in various cell culture media over time are not widely published, its use in multi-day cell-based assays suggests it retains its bioactivity for at least 48 to 72 hours under typical culture conditions. One study noted that this compound is a reversible inhibitor, and its protective effects on axons were lost after its removal from the culture medium, implying the compound was stable and active during the treatment period.
Q6: At what concentrations is this compound typically used in cell-based assays?
A6: The effective concentration of this compound in cell-based assays is dependent on the cell type and the specific endpoint being measured. Published studies have reported using concentrations ranging from 0.1 µM to 100 µM. For example, in studies with dorsal root ganglia (DRG) neurons, concentrations between 0.1 µM and 30 µM have been used to prevent axonal degeneration.[1] In studies with peripheral blood mononuclear cells (PBMCs), a concentration of 100 µM has been used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in culture medium after adding this compound. | The final concentration of this compound exceeds its solubility limit in the aqueous culture medium. The concentration of the organic solvent from the stock solution is too high. | Prepare a more diluted working stock solution to minimize the volume of organic solvent added to the medium. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%). Perform a serial dilution of your stock solution in the culture medium to determine the highest soluble concentration without precipitation. Consider pre-warming the culture medium to 37°C before adding the compound. |
| Inconsistent or no biological effect observed. | Degradation of this compound in the stock solution or working solution. Incorrect final concentration. | Ensure proper storage of stock solutions (-20°C or -80°C, protected from light). Prepare fresh working solutions for each experiment. Verify the calculations for your dilutions. Include positive and negative controls in your experimental design to validate the assay. |
| Cell toxicity or morphological changes unrelated to the expected biological effect. | The concentration of the organic solvent (e.g., DMSO) is too high. The concentration of this compound is cytotoxic to the specific cell line. | Prepare a vehicle control with the same final concentration of the solvent to assess its effect on the cells. Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound for your cell type. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 37.76 | 148.02 | MedKoo Biosciences |
| DMSO | 25.51 | 100 | Tocris Bioscience |
| Ethanol | 25.51 | 100.02 | MedKoo Biosciences, Tocris Bioscience |
| Methanol | Soluble | Not specified | Cayman Chemical[1] |
Table 2: Reported IC50/EC50 Values of this compound in In Vitro Assays
| Assay | IC50 / EC50 | Cell/System | Source |
| SARM1 NADase Inhibition | 75 nM | Biochemical Assay | MedChemExpress |
| Inhibition of cADPR Increase | 2.8 µM | Axotomized DRG Neurons | Hughes R.O., et al. (2021) |
| Prevention of Axonal Degeneration | 2.1 µM | Axotomized DRG Neurons | Hughes R.O., et al. (2021) |
| Prevention of Neurofilament Light Chain Release | ~2 µM | Severed Axons | MedChemExpress |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 255.06 g/mol ), you would add 392 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Treatment of Cultured Cells with this compound
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Cultured cells in appropriate vessels (e.g., multi-well plates)
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of culture medium, add 1 µL of a 10 mM stock solution.
-
Carefully add the calculated volume of the this compound stock solution to the culture medium in each well.
-
Gently mix the medium by swirling the plate or by pipetting up and down carefully to avoid disturbing the cells.
-
For the vehicle control, add the same volume of DMSO (or the solvent used for the stock solution) to a separate set of wells.
-
Return the cells to the incubator for the desired treatment duration.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: this compound inhibits SARM1 NADase activity, preventing downstream axonal degeneration.
References
troubleshooting DSRM-3716 efficacy in neuroprotection assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DSRM-3716 in neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and reversible inhibitor of the SARM1 (Sterile Alpha and TIR Motif Containing 1) NAD+ hydrolase.[1][2] In response to axonal injury or neurotoxic stimuli, SARM1 is activated, leading to the rapid depletion of nicotinamide adenine dinucleotide (NAD+), a critical molecule for cellular metabolism and survival. This NAD+ depletion is a key step in initiating axonal degeneration. This compound works by directly inhibiting the NADase activity of SARM1, thereby preserving NAD+ levels within the axon and preventing the downstream degenerative processes.[3]
Q2: In which experimental models of neurodegeneration has this compound shown efficacy?
A2: this compound has demonstrated robust neuroprotective effects in several in vitro models of axonal degeneration. These include mechanical injury models such as axotomy (severing of axons) in cultured dorsal root ganglia (DRG) neurons and human iPSC-derived motor neurons.[4][5] It has also been shown to protect against chemically-induced axonal degeneration, for instance, in models using the mitochondrial complex I inhibitor, rotenone, which induces mitochondrial dysfunction.[3][4]
Q3: What are the key readouts to measure the efficacy of this compound in neuroprotection assays?
A3: The efficacy of this compound can be assessed using several quantitative readouts:
-
Axonal Fragmentation/Degeneration Index: Morphological assessment of axonal integrity.
-
Neurofilament Light Chain (NfL) Release: NfL is a structural protein of axons that is released into the culture medium upon axonal damage.[4]
-
Cyclic ADP-ribose (cADPR) Levels: cADPR is a direct product of SARM1 NADase activity and serves as a proximal biomarker of SARM1 engagement by this compound.[4]
-
NAD+ Levels: Measurement of intracellular NAD+ levels to confirm the preservation of this crucial metabolite.[4]
-
Mitochondrial Health: Assays to evaluate mitochondrial membrane potential (e.g., using TMRM) can also be used, as this compound has been shown to prevent mitochondrial damage following axonal injury.[3]
Q4: What is the recommended concentration range for this compound in cell culture experiments?
A4: The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, studies have shown effective neuroprotection in the low micromolar range. For instance, dose-dependent inhibition of axonal fragmentation and NfL release is observed with IC50 values around 1.9-2.1 μM.[4] A concentration of 30 μM has been used to achieve robust protection in rotenone-induced degeneration models.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q5: How should this compound be prepared and stored?
A5: this compound is soluble in DMSO and ethanol up to 100 mM.[2] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the culture medium. Stock solutions should be stored at -20°C.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low neuroprotective effect of this compound. | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of this compound and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell type or injury model. | Perform a dose-response experiment to determine the optimal effective concentration (e.g., from 0.1 µM to 30 µM). | |
| Timing of Treatment: The compound was added too late after the neurotoxic insult. | For preventative assays, ensure this compound is added before or concurrently with the injury stimulus. For rescue experiments, the window for effective treatment may be narrow. | |
| Cell Health and Density: Poor initial cell health or inconsistent cell seeding density can affect the outcome of the assay. | Ensure a healthy and consistent starting culture. Optimize cell seeding density to avoid overgrowth or sparse cultures. | |
| High variability in results between experiments. | Inconsistent Injury Induction: The method of inducing axonal injury (e.g., axotomy, chemical treatment) is not consistent across wells or plates. | Standardize the injury protocol. For axotomy, ensure consistent cutting distance and technique. For chemical inducers, ensure uniform mixing and final concentration. |
| Inconsistent Incubation Times: Variability in the duration of this compound treatment or the time between injury and endpoint analysis. | Strictly adhere to the established incubation times for all experimental conditions and replicates. | |
| Solubility Issues: Precipitation of this compound in the culture medium at higher concentrations. | Visually inspect the medium for any precipitation after adding the compound. If observed, try preparing a more dilute stock solution or using a different solvent if compatible with your cells. | |
| Unexpected cytotoxicity observed with this compound treatment. | High Concentration: The concentration of this compound used may be toxic to the specific cell type. | Perform a toxicity assay to determine the maximum non-toxic concentration of this compound for your cells. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | Cell Type | IC50 / EC50 | Reference |
| SARM1 NADase Inhibition | Biochemical Assay | - | 75 nM | [2][6] |
| Axonal Fragmentation | Axotomy | Mouse DRG Neurons | 2.1 µM | [4] |
| NfL Release | Axotomy | Mouse DRG Neurons | 1.9 µM | [4] |
| cADPR Increase | Axotomy | Mouse DRG Neurons | 2.8 µM | [4][6] |
Experimental Protocols
Axotomy-Induced Axonal Degeneration Assay in DRG Neurons
-
Cell Culture: Culture primary mouse Dorsal Root Ganglia (DRG) neurons on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates).
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Two hours prior to axotomy, add this compound to the culture medium at the desired final concentrations (e.g., in a dose-response from 0.1 to 30 µM). Include a vehicle control (DMSO).
-
Axotomy: Using a sterile scalpel or a pipette tip, make a clean cut through the axonal field, severing the axons from the cell bodies.
-
Incubation: Incubate the cultures for 16-24 hours post-axotomy to allow for axonal degeneration to occur in the control group.
-
Assessment of Axonal Degeneration:
-
Imaging: Capture images of the distal axons (the part separated from the cell body).
-
Quantification: Quantify the extent of axonal fragmentation using an established method, such as calculating a degeneration index based on the morphology of the axons.
-
Rotenone-Induced Neurotoxicity Assay
-
Cell Culture: Plate DRG neurons as described above.
-
This compound Pre-treatment: Add this compound at the desired concentrations to the culture medium and incubate for a specified period (e.g., 2 hours).
-
Rotenone Treatment: Add rotenone (e.g., 25 µM) to the cultures to induce mitochondrial dysfunction and subsequent axonal degeneration.
-
Incubation: Incubate the cultures for 48 hours.
-
Endpoint Analysis: Assess axonal integrity via imaging and quantification as described for the axotomy assay. Additionally, cell viability can be assessed using assays like MTT or by counting surviving neuronal cell bodies.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in preventing axonal degeneration.
Caption: General experimental workflow for assessing this compound neuroprotective efficacy.
Caption: A logical approach to troubleshooting failed this compound experiments.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 3. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 4. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Optimizing DSRM-3716 Concentration for Maximal Axonal Protection: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing DSRM-3716 for optimal axonal protection. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it protect axons?
This compound is a potent and selective inhibitor of the SARM1 (Sterile Alpha and TIR Motif Containing 1) NADase.[1] SARM1 is a key mediator of axonal degeneration.[2] In response to injury or disease, SARM1's NADase activity becomes activated, leading to a rapid depletion of NAD+ (Nicotinamide Adenine Dinucleotide) and subsequent axonal breakdown. This compound protects axons by inhibiting this enzymatic activity, thereby preserving NAD+ levels and preventing the downstream degenerative processes.[2]
Q2: What is the recommended concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is dependent on the specific experimental model and the desired endpoint. However, based on published studies, a concentration range of 1 µM to 10 µM is generally effective for achieving significant axonal protection in cultured neurons. For instance, a 10 µM concentration has been shown to protect axons in mouse dorsal root ganglion (DRG) neurons and human iPSC-derived motor neurons following axotomy.[3][4]
Q3: How does the efficacy of this compound vary with concentration?
This compound exhibits a dose-dependent effect on axonal protection. The half-maximal inhibitory concentration (IC50) for preventing axonal degeneration has been reported to be approximately 2.1 µM.[3][4] Similarly, the IC50 for inhibiting the release of neurofilament light chain (NfL), a biomarker of axonal damage, is around 1.9 µM.[3][4] The potency for inhibiting the increase of cADPR, a direct product of SARM1 NADase activity, is also in a similar range, with an IC50 of 2.8 µM.[3][4]
Troubleshooting Guide
Problem 1: Sub-optimal axonal protection observed despite using the recommended concentration.
-
Possible Cause: Insufficient pre-incubation time.
-
Solution: Ensure that this compound is added to the culture medium for a sufficient period before inducing axonal injury. A pre-incubation time of at least 2 hours is recommended to allow for adequate cellular uptake and target engagement.
-
-
Possible Cause: The specific neuronal type or injury model is less sensitive to SARM1 inhibition.
-
Solution: Consider performing a dose-response experiment to determine the optimal concentration for your specific model. It may be necessary to increase the concentration, for example, to 25 µM, which has been used in models of mitochondrial dysfunction-induced degeneration.[3]
-
-
Possible Cause: Compound stability or degradation.
-
Solution: Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
-
Problem 2: Difficulty in replicating the reported IC50 values.
-
Possible Cause: Differences in experimental assays and endpoints.
-
Solution: The method used to quantify axonal degeneration can influence the calculated IC50. Ensure your methodology for assessing axonal integrity (e.g., fragmentation index, neurofilament staining) is consistent and validated.
-
-
Possible Cause: Variations in cell culture conditions.
-
Solution: Factors such as cell density, culture medium composition, and the age of the neuronal cultures can impact the cellular response. Standardize these parameters across experiments to ensure reproducibility.
-
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the efficacy of this compound in protecting axons.
| Parameter | Reported Value (IC50) | Cell Type | Injury Model | Reference |
| Axonal Degeneration | 2.1 µM | Mouse DRG Neurons | Axotomy | [3][4] |
| Neurofilament Light Chain (NfL) Release | 1.9 µM | Mouse DRG Neurons | Axotomy | [3][4] |
| cADPR Increase | 2.8 µM | Mouse DRG Neurons | Axotomy | [3][4] |
Experimental Protocols
1. In Vitro Axotomy Assay with Mouse DRG Neurons
-
Cell Culture: Isolate dorsal root ganglia (DRGs) from E13.5 mouse embryos and culture them on plates coated with poly-D-lysine and laminin. Maintain the cultures in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).
-
This compound Treatment: After 5-7 days in vitro, treat the DRG cultures with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for at least 2 hours prior to axotomy.
-
Axotomy: Transect the axons using a scalpel blade or by scraping with a pipette tip.
-
Assessment of Axonal Degeneration: At 16-24 hours post-axotomy, fix the cells and immunostain for axonal markers such as βIII-tubulin or neurofilament. Capture images using fluorescence microscopy and quantify the extent of axonal fragmentation. The fragmentation index can be calculated as the ratio of the fragmented axon area to the total axon area.
-
Mitochondrial Viability Assessment: To assess mitochondrial health, incubate the cultures with a mitochondrial membrane potential-sensitive dye like TMRM prior to imaging.[3][4]
2. Rotenone-Induced Axonal Degeneration Assay
-
Cell Culture: Culture mouse DRG neurons as described above.
-
This compound Treatment: Pre-treat the cultures with this compound or vehicle control for at least 2 hours.
-
Induction of Degeneration: Add rotenone, a mitochondrial complex I inhibitor, to the culture medium at a final concentration of 25 µM to induce mitochondrial dysfunction and subsequent axonal degeneration.[3]
-
Assessment: After 48 hours of rotenone exposure, assess axonal integrity and mitochondrial viability as described in the axotomy protocol.
Visualizations
Caption: this compound inhibits the NADase activity of SARM1, preventing NAD+ depletion and subsequent axonal degeneration.
Caption: A generalized workflow for assessing the neuroprotective effects of this compound in vitro.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 3. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
potential off-target effects of DSRM-3716 in neuronal cultures
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving the SARM1 inhibitor, DSRM-3716, in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and reversible inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1).[1][2] SARM1 is an enzyme with NADase activity that acts as a central executioner of programmed axonal degeneration.[3][4] Following axonal injury, an increase in the NMN/NAD+ ratio activates SARM1, leading to rapid NAD+ depletion and subsequent axonal breakdown.[3][4] this compound directly inhibits the NADase activity of SARM1, thereby preserving intra-axonal NAD+ levels and protecting the axon from degeneration.[1][5]
Q2: How selective is this compound? Has it been profiled against other enzymes or receptors?
A2: this compound has been shown to be highly selective. Screening panels demonstrated selectivity for SARM1 over other related NAD+-metabolizing enzymes, such as NAMPT and NMNAT.[1][6] Broader screening has also been performed against a panel of various receptors and transporters, confirming its high selectivity.[1] For detailed selectivity data from screening panels, please refer to the vendor's technical datasheets.
Q3: Can this compound cause any toxic or off-target effects in healthy, uninjured neurons?
A3: Studies have shown that this compound does not have toxic effects on the integrity of healthy, intact axons in neuronal cultures.[1] However, as with any potent biological inhibitor, it is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific neuronal culture system. Exceeding the recommended concentration range could lead to unforeseen off-target effects.
Q4: Is this compound effective against all forms of neurotoxicity?
A4: No. The protective effect of this compound is specific to pathways that are dependent on SARM1 activation. For example, while it is highly effective at preventing axon degeneration following mechanical injury (axotomy) or mitochondrial damage induced by toxins like rotenone, it was found to be ineffective at preventing axon toxicity induced by the proteasome inhibitor bortezomib in human motor neurons.[1][7] This indicates that bortezomib-induced neurotoxicity likely proceeds through a SARM1-independent mechanism.
Troubleshooting Guides
Guide 1: Unexpected Neuronal Death or Toxicity Observed
You've applied this compound to your neuronal cultures and observe unexpected cell death, neurite retraction, or poor morphology.
dot
Caption: Troubleshooting workflow for unexpected neuronal toxicity.
Guide 2: Lack of Axon Protection in an Injury Model
You've applied this compound but are not observing the expected protection from axonal degeneration after an insult.
-
Confirm SARM1-Dependence of Your Injury Model:
-
Question: Is the specific neurotoxic insult in your experiment known to activate the SARM1 pathway?
-
Action: Test your injury model in Sarm1 knockout (KO) neurons.[8] If Sarm1 KO neurons are not protected from your insult, this compound will also be ineffective. As noted, bortezomib-induced neurotoxicity is SARM1-independent.[7]
-
-
Verify Compound Potency and Timing:
-
Question: Was the compound added at the correct time and concentration? Is the compound active?
-
Action: this compound is a reversible inhibitor.[2][9] For axotomy models, it must be present during and after the injury to be effective. If it is washed out before the injury, protection is lost.[9] Confirm your working concentration is appropriate (typically in the 1-10 µM range for cellular assays).[1]
-
-
Check Experimental Controls:
-
Question: Are your positive and negative controls behaving as expected?
-
Action:
-
Negative Control: Untreated, injured axons should show complete degeneration.
-
Positive Control (if available): Injured Sarm1 KO neurons should show robust protection.[1]
-
Vehicle Control: Injured, vehicle-treated axons should degenerate similarly to the negative control.
-
-
Quantitative Data Summary
The following table summarizes key concentrations for this compound activity based on published in vitro studies.
| Parameter | Species / Cell Type | Value (IC50 / EC50) | Description | Citation |
| SARM1 NADase Inhibition | Biochemical Assay | 75 nM | Concentration to inhibit 50% of SARM1 enzymatic activity. | [5][10] |
| Axon Degeneration | Mouse DRG Neurons | 2.1 µM | Concentration to protect 50% of axons from degeneration post-axotomy. | [1][5] |
| cADPR Inhibition | Mouse DRG Neurons | 2.8 µM | Concentration to inhibit 50% of the cADPR increase caused by axotomy. | [1][5] |
| NfL Release Inhibition | Mouse DRG Neurons | 1.9 µM | Concentration to inhibit 50% of Neurofilament light chain release post-axotomy. | [1][5] |
Experimental Protocols
Protocol 1: Axon Degeneration Assay (Microfluidic Chamber)
This protocol assesses the protective effects of this compound against physical axonal injury.
-
Cell Culture: Plate primary neurons (e.g., dorsal root ganglia - DRG) in the somatic compartment of a microfluidic device. Allow axons to grow into the separate axonal compartment.
-
Compound Treatment: Once axons have crossed into the axonal compartment, treat the cultures with this compound at the desired final concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO). Apply treatment to all compartments. Incubate for 2-4 hours.
-
Axotomy: Perform axotomy by aspirating the media from the axonal compartment, which severs the axons from their cell bodies. Immediately replace the media in the axonal compartment with fresh media containing the same concentration of this compound or vehicle.
-
Incubation & Imaging: Incubate the cultures for 24-48 hours post-axotomy. Image the distal axons using phase-contrast or fluorescence microscopy (if using fluorescent markers like βIII-tubulin).
-
Quantification: Calculate a "Degeneration Index" by quantifying the percentage of fragmented and degenerated axons relative to the total axon area for each condition.
Protocol 2: Neuronal Viability Assay (MTT Assay)
This protocol assesses potential cytotoxicity of this compound on healthy neurons.
-
Cell Plating: Plate neuronal cultures in a 96-well plate and allow them to mature.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 50 µM). Include a vehicle-only control and an untreated control. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Reagent: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader. Decreased absorbance relative to the vehicle control indicates reduced cell viability.
Signaling Pathway and Logic Diagrams
dot
Caption: On-target mechanism of this compound in the SARM1 pathway.
dot
Caption: Logic diagram for interpreting experimental outcomes.
References
- 1. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 4. Neurotoxins subvert the allosteric activation mechanism of SARM1 to induce neuronal loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. axonmedchem.com [axonmedchem.com]
Technical Support Center: Optimizing DSRM-3716 Delivery in In Vivo Research Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo application of DSRM-3716, a potent and reversible inhibitor of SARM1 NAD(+) hydrolase.[1] This guide includes frequently asked questions, troubleshooting advice for common delivery challenges, and detailed experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the SARM1 (Sterile Alpha and TIR Motif Containing 1) NADase.[2] SARM1 is a key enzyme involved in the initiation of axonal degeneration.[3] By inhibiting the NAD+ hydrolase activity of SARM1, this compound helps to preserve NAD+ levels within axons following injury or stress, thereby protecting them from degeneration. In in vitro studies, this compound has been shown to decrease levels of cyclic adenosine diphosphate ribose (cADPR), a product of SARM1 activity, and prevent the release of neurofilament light chain (NfL), a marker of axonal damage.[3]
Q2: What are the known in vivo research models for this compound?
A2: While specific in vivo protocols for this compound are not extensively detailed in publicly available literature, the compound and other SARM1 inhibitors have been investigated in models of chemotherapy-induced peripheral neuropathy (CIPN), such as paclitaxel-induced neuropathy.[4][5][6] The neuroprotective effects of SARM1 inhibition in such models suggest the potential utility of this compound in these and other neurodegenerative disease models involving axonal degeneration.
Q3: What are the solubility characteristics of this compound?
A3: this compound is soluble in several organic solvents. Stock solutions can be prepared in:
For in vivo formulations, this compound has been formulated in vehicles containing DMSO and corn oil, or DMSO and SBE-β-CD in saline, achieving a solubility of at least 2.5 mg/mL (9.80 mM).[2]
Q4: Is there any available pharmacokinetic data for this compound?
A4: Currently, there is no publicly available pharmacokinetic data for this compound, including information on its absorption, distribution, metabolism, and excretion (ADME) in preclinical models. Researchers should consider conducting pilot pharmacokinetic studies to determine the compound's profile in their specific model and experimental setup.
Troubleshooting In Vivo Delivery of this compound
This section addresses potential issues that may arise during the in vivo administration of this compound and offers practical solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in formulation | - Exceeding solubility limit in the chosen vehicle.- Temperature changes affecting solubility.- Interaction with other components in the formulation. | - Prepare fresh formulations before each use.- Gently warm the formulation to body temperature before administration.- Consider using a co-solvent system or a different vehicle (see Experimental Protocols section).- Visually inspect the formulation for any precipitates before injection. |
| Poor or variable drug exposure | - Inconsistent injection technique.- Suboptimal vehicle for absorption.- Rapid metabolism or clearance of the compound. | - Ensure consistent and proper injection technique (see Experimental Protocols section).- Experiment with different vehicle formulations to enhance bioavailability.- Conduct a pilot pharmacokinetic study to understand the drug's half-life and optimize the dosing regimen. |
| Local irritation or inflammation at the injection site | - High concentration of DMSO or other organic solvents in the vehicle.- The compound itself may be an irritant.- Needle-induced trauma. | - Minimize the concentration of organic solvents in the final formulation.- Rotate injection sites for repeated dosing.- Use a smaller gauge needle (e.g., 27G or smaller).- Observe the injection site for any signs of irritation and adjust the formulation or administration technique if necessary. |
| Lack of efficacy in the in vivo model | - Insufficient dose or dosing frequency.- Poor bioavailability of the current formulation.- The chosen animal model is not responsive to SARM1 inhibition. | - Perform a dose-response study to determine the optimal dose.- Optimize the vehicle and route of administration to improve drug exposure.- Confirm the engagement of the SARM1 target by measuring downstream biomarkers (e.g., cADPR in tissue).- Ensure the animal model is appropriate and that axonal degeneration is a key pathological feature. |
Experimental Protocols & Methodologies
Given the limited publicly available in vivo protocols for this compound, the following section provides a generalized approach to developing a subcutaneous administration protocol based on best practices for similar compounds.
Vehicle Formulation for Subcutaneous Injection
The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. Based on formulations used for other SARM1 inhibitors, researchers can consider the following options:
-
Option 1: DMSO/Solutol/Saline
-
Composition: 10% DMSO / 10% Solutol HS 15 / 80% Saline
-
Preparation:
-
Dissolve this compound in DMSO.
-
Add Solutol HS 15 and mix thoroughly.
-
Add saline dropwise while vortexing to avoid precipitation.
-
-
-
Option 2: Methyl cellulose/Tween 80
-
Composition: 0.5% Methyl cellulose / 0.1% Tween 80 in sterile water
-
Preparation:
-
Prepare the methyl cellulose solution in water (this may require heating and stirring).
-
Add Tween 80 and mix.
-
A stock solution of this compound in a minimal amount of DMSO can be added to this vehicle, ensuring the final DMSO concentration is low (e.g., <5%).
-
-
Subcutaneous Injection Procedure in Mice
-
Animal Restraint: Properly restrain the mouse to ensure the safe and accurate administration of the compound.
-
Injection Site: The loose skin over the scruff of the neck or the flank are common sites for subcutaneous injections.
-
Injection Technique:
-
Use a sterile, small-gauge needle (e.g., 26G or 27G) and a 1 mL syringe.
-
Lift the skin to create a "tent."
-
Insert the needle at the base of the tent, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel.
-
Inject the formulation slowly.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
Visualizing the SARM1 Signaling Pathway and Experimental Workflow
SARM1-Mediated Axonal Degeneration Pathway
Caption: SARM1 activation and inhibition by this compound.
Experimental Workflow for In Vivo this compound Delivery
Caption: In vivo experimental workflow for this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from published studies.
| Parameter | Value | Assay Conditions | Reference |
| SARM1 NAD(+) hydrolase IC50 | 75 nM | Biochemical assay | [2] |
| cADPR Increase IC50 | 2.8 µM | Axotomized mouse DRG neurons | [3] |
| Axonal Degeneration EC50 | 2.1 µM | Axotomized mouse DRG neurons | [3] |
| NfL Release EC50 | 1.9 µM | Axotomized mouse DRG neurons | [3] |
References
- 1. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axonal degeneration in chemotherapy-induced peripheral neurotoxicity: clinical and experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating DSRM-3716: A Technical Guide to Mitigating Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with DSRM-3716, a potent SARM1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent levels of neuroprotection with this compound in our axonal degeneration assays. What could be the cause?
A1: Variability in neuroprotection assays can stem from several factors:
-
Dose-Response Relationship: this compound exhibits a clear dose-dependent effect. Inconsistent concentrations will lead to variable outcomes. For instance, in studies of axotomized dorsal root ganglion (DRG) neurons, this compound prevented neurofilament light chain (NfL) release with an IC50 of 1.9 μM and axonal fragmentation with an IC50 of 2.1 μM.[1] Ensure precise and consistent preparation of this compound concentrations across experiments.
-
Timing of Treatment: The window for effective SARM1 inhibition is critical. Administration of this compound before or shortly after axonal injury is crucial for protection. Delayed treatment may result in irreversible progression of the degenerative process.
-
Cell Culture Conditions: Factors such as cell density, passage number, and overall health of the neurons can significantly impact their response to injury and treatment. Standardize your cell culture and plating protocols to minimize this variability.
-
Assay-Specific Variability: The method used to quantify axonal degeneration (e.g., fragmentation analysis, NfL release) can have inherent variability. Ensure your chosen assay is robust and validated in your system.
Q2: Our measurements of NAD+ and its metabolites are fluctuating between experiments, even with consistent this compound treatment. Why might this be happening?
A2: Fluctuations in NAD+ and related metabolites like cADPR are common challenges. Here are some potential causes:
-
Dual Nature of Some SARM1 Inhibitors: It has been observed that some SARM1 inhibitors, under certain conditions, can paradoxically promote a conformational change in SARM1, leading to its activation before inhibition.[2] This can result in an initial dip in NAD+ before the inhibitory effect takes over, contributing to variability.
-
Sample Collection and Processing: The timing of sample collection post-treatment and injury is critical for accurately capturing the dynamic changes in NAD+ metabolism. Inconsistent lysis procedures or delays in sample processing can lead to degradation of these metabolites.
-
Metabolic State of Cells: The baseline metabolic activity of your cells can influence their response to SARM1 inhibition. Factors like media composition and glucose availability should be tightly controlled.
-
Specificity of SARM1 Agonists: If you are using a SARM1 agonist in your experimental setup, be aware that some agonists may have off-target effects on NAD+ biosynthesis, which can be independent of SARM1.[3]
Q3: We are seeing unexpected cell toxicity at higher concentrations of this compound. Is this a known effect?
A3: While this compound is generally reported as a specific SARM1 inhibitor, high concentrations of any compound can lead to off-target effects and cellular stress. One study noted that certain SARM1 inhibitors might induce a liquid-to-solid phase transition of SARM1, which could have undesired effects.[2] It is crucial to perform a thorough dose-response curve to identify the optimal, non-toxic concentration range for your specific cell type and experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in axonal fragmentation index. | Inconsistent timing of injury and imaging. | Standardize the time between axotomy and image acquisition for all samples. |
| Subjectivity in fragmentation scoring. | Utilize automated image analysis software to quantify axonal fragmentation objectively. | |
| Suboptimal this compound concentration. | Perform a detailed dose-response curve to determine the optimal protective concentration in your model system. | |
| Inconsistent cADPR and NAD+ levels. | Variable SARM1 activation. | Ensure a consistent and robust method for inducing SARM1 activation (e.g., axotomy, treatment with a specific agonist). |
| Delays in sample processing. | Immediately process or flash-freeze cell lysates after collection to prevent metabolite degradation. | |
| SARM1-independent effects on NAD+ metabolism. | If using chemical agonists, consider control experiments to assess their effects in SARM1 knockout cells.[1] | |
| Discrepancy between neuroprotection and biomarker data. | Different sensitivities of the assays. | Analyze multiple biomarkers of SARM1 activity and neurodegeneration (e.g., cADPR, NAD+, NfL release, axonal morphology) to get a comprehensive picture. |
| Kinetic differences between processes. | Conduct a time-course experiment to understand the temporal relationship between SARM1 inhibition, NAD+ preservation, and axonal protection. |
Quantitative Data Summary
Table 1: Potency of this compound in Axonal Degeneration Assays [1]
| Assay | Parameter | IC50 (µM) |
| Axonal Fragmentation | Prevention of fragmentation | 2.1 |
| Neurofilament Light Chain (NfL) Release | Prevention of NfL release | 1.9 |
| cADPR Levels | Inhibition of cADPR increase | 2.8 |
Table 2: Effect of this compound on NAD+ and Metabolite Levels Post-Axotomy [1]
| Metabolite | Condition | Relative Level |
| cADPR | Intact Axons | Low |
| Axotomized Axons (Vehicle) | High Increase | |
| Axotomized Axons (this compound) | Dose-dependent inhibition of increase | |
| NAD+ | Intact Axons | High |
| Axotomized Axons (Vehicle) | Large Decrease | |
| Axotomized Axons (this compound) | Substantial preservation |
Experimental Protocols
Protocol 1: Axonal Degeneration Assay in DRG Neurons
-
Cell Culture: Plate primary Dorsal Root Ganglion (DRG) neurons on a suitable substrate and culture for 3-4 days in vitro (DIV).
-
Treatment: Treat the neurons with the desired concentrations of this compound or vehicle control for 1 hour prior to injury.
-
Axotomy: Perform axotomy using a laser-based system or a microfluidic device.
-
Incubation: Incubate the cultures for a defined period (e.g., 5-24 hours) post-axotomy.
-
Quantification:
-
Axonal Fragmentation: Acquire images of the axons and quantify the degree of fragmentation using an automated analysis pipeline. The fragmentation index can be calculated as the ratio of the fragmented axon area to the total axon area.
-
NfL Release: Collect the culture supernatant and measure the concentration of released Neurofilament Light Chain (NfL) using an ELISA or other sensitive immunoassay.
-
Protocol 2: Measurement of NAD+ and cADPR Levels
-
Experimental Setup: Culture DRG neurons and treat with this compound and induce SARM1 activation as described above.
-
Sample Collection: At the desired time point post-injury (e.g., 5 hours), wash the cells with ice-cold PBS and lyse them with a suitable extraction buffer (e.g., methanol/water).
-
Metabolite Extraction: Scrape the cells and collect the lysate. Centrifuge to pellet the cell debris.
-
Quantification: Analyze the supernatant containing the metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentrations of NAD+ and cADPR.
-
Data Normalization: Normalize the metabolite levels to the total protein concentration in each sample.
Visualizations
Caption: SARM1 signaling cascade and the inhibitory action of this compound.
Caption: General workflow for assessing this compound efficacy.
Caption: A logical approach to troubleshooting experimental variability.
References
DSRM-3716 Cytotoxicity Assessment in Primary Neurons: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of DSRM-3716 in primary neuron cultures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.
FAQ 1: My primary neurons show signs of distress or death after treatment with this compound, which is supposed to be neuroprotective. What could be the cause?
Troubleshooting Guide:
-
Verify Compound Integrity and Concentration:
-
Incorrect Concentration: An unexpectedly high concentration of this compound due to calculation or dilution errors can lead to off-target effects and cytotoxicity. Re-calculate all dilutions and prepare fresh stock solutions.
-
Solvent Toxicity: this compound is often dissolved in DMSO.[1] High concentrations of DMSO can be toxic to primary neurons. Ensure the final DMSO concentration in your culture medium is well below the toxic threshold for your specific neuron type (typically <0.1%). Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity.
-
Compound Degradation: Improper storage of this compound can lead to degradation and potentially toxic byproducts. Store the compound as recommended by the supplier, typically at -20°C.[1]
-
-
Assess Culture Health and Density:
-
Unhealthy Neurons: Primary neurons are sensitive to culture conditions. If the neurons are already stressed due to suboptimal culture conditions (e.g., improper coating of culture plates, incorrect media formulation, or microbial contamination), they may be more susceptible to any compound treatment.[2] Assess the health of your untreated control cultures.
-
Inappropriate Seeding Density: Both very low and very high neuronal densities can impact their health and response to treatment. Optimize the seeding density for your specific primary neuron type.
-
-
Re-evaluate the Experimental Model:
-
Off-Target Effects in Specific Neuron Types: While this compound is a selective SARM1 inhibitor, its effects might vary across different neuronal populations.[3][4] The observed cytotoxicity could be a specific, off-target effect in the particular primary neuron type you are using.
-
Prolonged Incubation: this compound is a reversible inhibitor.[5][6] Long-term exposure might lead to unforeseen consequences. Consider a time-course experiment to determine the optimal treatment duration.
-
FAQ 2: I am not observing the expected neuroprotective effect of this compound in my axonal degeneration assay.
Troubleshooting Guide:
-
Check the Timing of this compound Application:
-
Confirm SARM1-Dependence of the Insult:
-
This compound specifically inhibits SARM1-mediated axonal degeneration.[7] The neurotoxic insult you are using might be acting through a SARM1-independent pathway. Verify in the literature that your chosen method of inducing axonal degeneration is indeed SARM1-dependent.
-
-
Evaluate Compound Potency and Reversibility:
FAQ 3: My cytotoxicity assay results show high variability between wells treated with this compound.
Troubleshooting Guide:
-
Ensure Homogeneous Cell Seeding:
-
Uneven cell distribution across the plate is a common cause of variability. Ensure your neuronal suspension is homogenous before and during plating. For 96-well plates, be mindful of the "edge effect" and consider not using the outer wells for experimental conditions.
-
-
Standardize Compound Addition and Mixing:
-
Ensure that this compound is added to each well in the same manner and mixed gently but thoroughly to ensure a uniform final concentration.
-
-
Check for and Mitigate Phototoxicity:
-
Some fluorescent dyes used in cytotoxicity assays can be phototoxic, especially with repeated imaging. Minimize the exposure time to excitation light.
-
Quantitative Data Summary
| Parameter | This compound | Reference |
| Mechanism of Action | Potent and selective inhibitor of SARM1 NADase | [3][4] |
| IC50 for SARM1 NADase | 75 nM | [1][4] |
| Effective Concentration (in vitro) | 1.9 µM - 10 µM for axonal protection in DRG neurons | [3] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [1] |
| Storage | Store at -20°C | [1] |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Primary neuron culture
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., Triton X-100)
-
LDH cytotoxicity assay kit (e.g., CyQUANT™ LDH Cytotoxicity Assay, Thermo Fisher Scientific)
-
96-well plate reader
Procedure:
-
Cell Seeding: Plate primary neurons in a 96-well plate at the desired density and allow them to adhere and mature for the appropriate time.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound, vehicle control, or positive control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
LDH Assay:
-
Following the manufacturer's instructions for the LDH assay kit, carefully transfer the required amount of supernatant from each well to a new 96-well plate.
-
Add the reaction mixture to each well.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Add the stop solution.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the positive control (100% cytotoxicity) and the untreated control (0% cytotoxicity).
Protocol 2: Live/Dead Viability/Cytotoxicity Assay
This fluorescence-based assay uses Calcein-AM to stain live cells green and Ethidium Homodimer-1 (EthD-1) to stain dead cells red.
Materials:
-
Primary neuron culture
-
This compound
-
Vehicle control
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol.
-
Staining:
-
Prepare the working solution of Calcein-AM and EthD-1 in D-PBS or culture medium according to the kit's protocol.
-
Remove the treatment medium and gently wash the cells with D-PBS.
-
Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging/Reading:
-
Microscopy: Capture images using appropriate filter sets for green (live cells) and red (dead cells) fluorescence.
-
Plate Reader: Measure the fluorescence intensity for both channels.
-
-
Data Analysis:
-
Microscopy: Quantify the number of live and dead cells in multiple fields of view for each condition.
-
Plate Reader: Calculate the ratio of green to red fluorescence to determine the percentage of viable cells.
-
Visualizations
Caption: this compound inhibits SARM1 activation, preventing NAD+ depletion and subsequent axonal degeneration.
Caption: A generalized workflow for assessing the cytotoxicity of this compound in primary neurons.
References
- 1. This compound | Hydrolase Inhibitors: R&D Systems [rndsystems.com]
- 2. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
protocol refinement for DSRM-3716 in high-throughput screening
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the use of DSRM-3716, a potent and reversible SARM1 NAD(+) hydrolase inhibitor, in high-throughput screening assays for neuroprotection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the SARM1 (Sterile Alpha and TIR Motif Containing 1) NADase enzyme.[1][2] Its primary mechanism of action is to block the NAD+ hydrolase activity of SARM1.[3] In response to axonal injury or neurotoxic stress, SARM1 is activated and depletes cellular NAD+, leading to axonal degeneration. By inhibiting SARM1, this compound preserves NAD+ levels, thereby protecting axons from degeneration.[4]
Q2: In what types of assays is this compound typically used?
This compound is primarily used in in vitro models of axonal degeneration to screen for and characterize neuroprotective compounds. Common experimental setups include:
-
Axotomy models: Primary neurons, such as mouse dorsal root ganglia (DRG) neurons or human iPSC-derived motor neurons, are mechanically or chemically axotomized to induce degeneration. This compound is used as a positive control for SARM1-dependent neuroprotection.[4]
-
Neurotoxin-induced degeneration models: Neurotoxins like rotenone are used to induce mitochondrial dysfunction and subsequent axonal degeneration. This compound can be used to investigate the role of SARM1 in this process and to screen for protective agents.[4][5]
Q3: What are the key biomarkers to measure the effect of this compound?
The efficacy of this compound can be assessed by measuring several key biomarkers:
-
cADPR Levels: Cyclic ADP-ribose (cADPR) is a direct product of SARM1's NADase activity. A decrease in cADPR levels in response to this compound treatment indicates target engagement and inhibition of SARM1.[3][4]
-
NAD+ Levels: Preservation of NAD+ levels in the presence of an axonal insult is a key indicator of this compound's protective effect.[2][4]
-
Neurofilament Light Chain (NfL) Release: NfL is a structural protein of neurons that is released into the culture medium upon axonal damage. A dose-dependent inhibition of NfL release by this compound signifies axonal protection.[2][4]
-
Mitochondrial Viability: Assays using dyes like TMRM can be used to assess mitochondrial membrane potential and viability, which are preserved in protected axons.[4][5]
-
Axon Morphology: Direct visualization of axon integrity and the absence of fragmentation or blebbing is a primary readout.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in axon degeneration readouts | Inconsistent plating density of neurons. | Ensure a uniform cell seeding density across all wells of the microplate. |
| Incomplete axotomy or inconsistent neurotoxin concentration. | For mechanical axotomy, ensure the transection is complete. For chemical axotomy, perform a thorough dose-response curve for the neurotoxin to determine the optimal concentration for consistent degeneration. | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for experiments, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| This compound shows lower than expected potency (higher IC50) | Compound degradation. | This compound is a reversible inhibitor.[6][7] Prepare fresh stock solutions and dilute to the final concentration immediately before use. Store stock solutions at the recommended temperature and protect from light.[8] |
| Issues with cell health. | Ensure that the neuronal cultures are healthy and at the appropriate developmental stage (e.g., 6-7 DIV for mouse DRG neurons) before initiating the experiment.[4] | |
| Assay timing. | The protective effect of the reversible inhibitor this compound can be lost if the compound is removed before the injury is induced.[6][7] Ensure the compound is present during the insult. | |
| Inconsistent cADPR or NAD+ measurements | Suboptimal sample preparation. | Ensure rapid lysis and immediate processing or snap-freezing of samples to prevent enzymatic degradation of cADPR and NAD+. |
| Low sample volume or concentration. | Optimize the number of cells per well to ensure that the levels of cADPR and NAD+ are within the detection range of the mass spectrometry or other detection methods used. | |
| Unexpected cellular toxicity with this compound | High compound concentration. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell type. |
| Contamination of the compound. | Use a high-purity this compound from a reputable supplier. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various assays.
| Parameter | Value | Assay Condition | Reference |
| IC50 for SARM1 NADase | 75 nM | Enzymatic assay with constitutively active SARM1. | [1][2][3] |
| IC50 for inhibition of cADPR increase | 2.8 µM | Axotomized mouse DRG neurons. | [2][4] |
| IC50 for prevention of axonal degeneration | 2.1 µM | Axotomized mouse DRG neurons. | [2] |
| EC50 for inhibition of NfL release | 1.9 µM | Axotomized mouse DRG neurons. | [4] |
Experimental Protocols
Protocol 1: Axon Degeneration Assay in Mouse DRG Neurons
This protocol is adapted from methodologies described in the literature.[4]
-
Cell Culture: Culture mouse dorsal root ganglia (DRG) neurons for 6-7 days in vitro.
-
Compound Treatment: Treat the DRG neurons with varying concentrations of this compound.
-
Axotomy: Perform manual axotomy using a micro-surgical blade.
-
Incubation: Incubate the cultures for the desired time post-axotomy (e.g., 4 hours for metabolite analysis, 16-24 hours for morphological assessment).
-
Readout:
-
Metabolite Analysis: Prepare axonal lysates and analyze cADPR and NAD+ levels by mass spectrometry.
-
Morphological Assessment: Visualize axon integrity using microscopy. Mitochondrial viability can be assessed with TMRM staining.
-
NfL Release: Collect culture supernatants to measure the release of neurofilament light chain (NfL) as a marker of axonal damage.
-
Protocol 2: Rotenone-Induced Neurotoxicity Assay
This protocol is based on the use of rotenone to induce mitochondrial stress and SARM1-dependent cell death.[4][5]
-
Cell Culture: Culture wild-type DRG neurons.
-
Compound Treatment: Treat the neurons with this compound.
-
Neurotoxin Exposure: Expose the cultures to rotenone to induce mitochondrial injury.
-
Incubation: Incubate for a specified period (e.g., up to 48 hours to assess neuronal cell body death).
-
Readout: Assess axonal morphology and neuronal cell death.
Visualizations
Caption: this compound inhibits SARM1 activation, preserving NAD+ and promoting axon survival.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: DSRM-3716 in Chronic Neurodegeneration Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DSRM-3716, a potent SARM1 inhibitor, in chronic neurodegeneration models. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help overcome the limitations of this compound in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, reversible, small-molecule inhibitor of the SARM1 (Sterile Alpha and Toll/Interleukin Receptor Motif-containing 1) NAD(+) hydrolase. SARM1 is a key mediator of axonal degeneration, a common pathological feature in many neurodegenerative diseases.[1][2] Upon activation by cellular stress or injury, SARM1's intrinsic NADase activity leads to a rapid depletion of NAD+, a vital cellular metabolite. This metabolic crisis triggers a cascade of events culminating in axonal self-destruction.[2] this compound works by directly inhibiting the NADase function of SARM1, thereby preserving NAD+ levels and protecting axons from degeneration.[1][2]
Q2: What are the key in vitro effects of this compound?
A2: In vitro studies have demonstrated that this compound effectively protects both mouse dorsal root ganglia (DRG) neurons and human iPSC-derived motor neurons from axonal degeneration following injury. It has been shown to decrease the levels of cyclic adenosine diphosphate ribose (cADPR), a biomarker of SARM1 activity, and prevent the drop in NAD+ levels in injured axons.[1] Furthermore, this compound can rescue axons from degeneration induced by mitochondrial toxins like rotenone.[2]
Q3: What is a major limitation of this compound for chronic studies?
A3: A significant limitation of this compound is its reversible mode of inhibition.[3] This means that its protective effects on axons are lost when the compound is removed from the culture medium.[3] This characteristic poses a challenge for its use in chronic neurodegeneration models where sustained target engagement is crucial for therapeutic efficacy. Researchers need to consider continuous delivery methods or frequent dosing schedules in long-term in vivo experiments.
Q4: Are there potential off-target effects to consider?
A4: While this compound has shown selectivity for SARM1 over related enzymes like NAMPT and NMNAT, as with any small molecule inhibitor, off-target effects are a possibility, especially in the context of chronic administration. It is advisable to perform comprehensive selectivity profiling against a panel of kinases and other relevant targets to identify potential off-target liabilities that could confound experimental results or lead to toxicity in long-term studies.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Troubleshooting Steps |
| Lack of efficacy in a chronic in vivo model despite in vitro potency. | Poor bioavailability or rapid clearance: The compound may not be reaching therapeutic concentrations in the central nervous system (CNS).Reversible inhibition: The dosing regimen may not be sufficient to maintain target engagement over time. | Pharmacokinetic (PK) analysis: Conduct a PK study to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Assess brain-to-plasma concentration ratios.Optimize dosing regimen: Increase dosing frequency or consider continuous delivery methods such as osmotic mini-pumps to ensure sustained exposure. |
| Observed toxicity in long-term animal studies. | Off-target effects: The compound may be interacting with other proteins, leading to adverse effects.Vehicle-related toxicity: The formulation used for drug delivery may be causing toxicity.Compound accumulation: The drug or its metabolites may be accumulating to toxic levels over time. | In vitro off-target screening: Test the compound against a broad panel of kinases and other potential off-targets.Vehicle control group: Always include a group of animals that receives only the vehicle to rule out its contribution to toxicity.Pharmacodynamic (PD) and toxicology studies: Conduct dose-escalation studies to determine the maximum tolerated dose (MTD) and monitor for signs of toxicity. |
| Variability in experimental results between animals. | Inconsistent drug administration: Variations in the volume or technique of drug delivery can lead to differing exposures.Inter-animal metabolic differences: Individual animals may metabolize the compound at different rates. | Standardize administration techniques: Use calibrated equipment and ensure consistent handling and administration procedures.Increase sample size: A larger cohort of animals can help to account for biological variability.Monitor biomarkers: Measure a proximal biomarker of SARM1 activity, such as cADPR, in tissue samples to confirm target engagement across animals. |
| Difficulty in dissolving this compound for in vivo formulation. | Poor aqueous solubility: The compound may have limited solubility in physiological buffers. | Formulation optimization: Test different biocompatible solvents and excipients to improve solubility. This compound is soluble in ethanol and DMSO. For in vivo use, consider formulations with co-solvents like PEG, cyclodextrins, or lipid-based carriers. Ensure the final concentration of organic solvents is within acceptable toxicological limits. |
This compound Properties
| Property | Description | Reference |
| Target | SARM1 NAD(+) hydrolase | |
| Mechanism of Action | Reversible inhibitor | [3] |
| In Vitro IC50 | 75 nM for SARM1 NAD(+) hydrolase | |
| Molecular Weight | 255.06 g/mol | |
| Formula | C9H6IN | |
| Solubility | Soluble to 100 mM in ethanol and DMSO | |
| In Vitro Efficacy | Protects against axonal degeneration, reduces cADPR levels, and preserves NAD+ in neurons. | [1] |
Experimental Protocols
Detailed Methodology: Evaluation of this compound in a Chronic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) - SOD1G93A
This protocol outlines a hypothetical study to assess the efficacy of this compound in the widely used SOD1G93A mouse model of ALS.
1. Animal Model and Housing:
-
Transgenic mice expressing the human SOD1 gene with the G93A mutation (B6SJL-Tg(SOD1*G93A)1Gur/J) and their wild-type littermates will be used.
-
Animals will be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures will be approved by the Institutional Animal Care and Use Committee (IACUC).
2. This compound Formulation and Administration:
-
This compound will be dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline). The solution will be prepared fresh daily.
-
Based on preliminary pharmacokinetic and maximum tolerated dose (MTD) studies, a dose of 30 mg/kg will be administered via oral gavage twice daily, starting at a pre-symptomatic age (e.g., 50 days).
3. Experimental Groups:
-
Group 1: SOD1G93A mice receiving vehicle.
-
Group 2: SOD1G93A mice receiving this compound (30 mg/kg).
-
Group 3: Wild-type littermates receiving vehicle.
-
Group 4: Wild-type littermates receiving this compound (30 mg/kg).
4. Outcome Measures:
-
Behavioral Analysis:
-
Motor Performance: Assessed weekly using a rotarod test and grip strength measurement starting from 60 days of age.
-
Disease Onset: Defined as the age at which peak body weight is lost.
-
Survival: Monitored daily.
-
-
Electrophysiology:
-
At the study endpoint, compound muscle action potentials (CMAPs) will be recorded from the gastrocnemius muscle to assess motor unit function.
-
-
Histology and Immunohistochemistry:
-
At the study endpoint, spinal cord and sciatic nerve tissues will be collected.
-
Spinal cord sections will be stained with Nissl to quantify motor neuron loss.
-
Sciatic nerve sections will be stained for neurofilament and myelin to assess axonal integrity.
-
-
Biomarker Analysis:
-
Levels of cADPR and NAD+ will be measured in spinal cord tissue lysates to confirm target engagement.
-
Plasma levels of neurofilament light chain (NfL), a marker of axonal damage, will be quantified at multiple time points.
-
5. Statistical Analysis:
-
Data will be analyzed using appropriate statistical tests (e.g., t-test, ANOVA, log-rank test for survival). A p-value of <0.05 will be considered statistically significant.
Visualizations
References
- 1. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 3. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
DSRM-3716 in the Landscape of SARM1 Inhibitors for Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sterile alpha and Toll/interleukin receptor motif-containing 1 (SARM1) protein has emerged as a critical executioner of regulated axonal degeneration, making it a compelling therapeutic target for a range of neurodegenerative diseases. Inhibition of SARM1's intrinsic NAD(+) hydrolase activity presents a promising strategy to preserve axonal integrity and function. This guide provides a comparative analysis of DSRM-3716, a reversible SARM1 inhibitor, alongside other notable SARM1 inhibitors, with a focus on their neuroprotective efficacy supported by experimental data.
Introduction to SARM1 and Axonal Degeneration
Axonal degeneration is a hallmark of many neurological disorders, including peripheral neuropathies, traumatic brain injury, and chronic neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). The activation of SARM1 triggers a rapid depletion of nicotinamide adenine dinucleotide (NAD+), a critical molecule for cellular energy metabolism, leading to a metabolic catastrophe and subsequent axonal fragmentation. Consequently, the development of small molecule inhibitors targeting SARM1 is a vibrant area of research.
This guide will delve into the characteristics of this compound and compare it with other classes of SARM1 inhibitors, including irreversible isothiazole-based compounds and other molecules in preclinical and clinical development.
SARM1 Signaling Pathway
The activation of SARM1 is a key event in the pathway leading to axonal degeneration. The following diagram illustrates the central role of SARM1 and the mechanism of its inhibition.
On-Target Efficacy of DSRM-3716 in SARM1-/- Neurons: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DSRM-3716, a potent and selective SARM1 inhibitor, and its on-target effects validated in SARM1 knockout (SARM1-/-) neurons. The experimental data herein supports the specific mechanism of action of this compound in preventing axonal degeneration.
Executive Summary
Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1) is a key mediator of programmed axon degeneration, also known as Wallerian degeneration. Its intrinsic NADase activity, which is triggered by axonal injury or disease, leads to a rapid depletion of nicotinamide adenine dinucleotide (NAD+), a critical cellular metabolite, ultimately causing axonal destruction. This compound is a small molecule inhibitor designed to block this NADase activity. Experimental evidence robustly demonstrates that this compound effectively protects axons from degeneration in a SARM1-dependent manner. Crucially, studies in SARM1 knockout (SARM1-/-) neurons show that this compound treatment provides no additional protective benefit beyond the genetic deletion of SARM1, confirming its high specificity and on-target engagement.
Comparative Data: this compound vs. SARM1 Knockout and Other Inhibitors
The on-target effect of this compound is most clearly demonstrated by comparing its efficacy in wild-type (WT) neurons to that in SARM1-/- neurons. Furthermore, its performance can be contextualized by comparison with other classes of SARM1 inhibitors.
Table 1: Axonal Protection by this compound in Wild-Type vs. SARM1-/- Neurons
| Treatment Condition | Genotype | Axonal Fragmentation Index | Neurofilament Light Chain (NfL) Release (EC50) | cADPR Increase (IC50) | Reference |
| Axotomy (Untreated) | WT | High | - | - | [1] |
| Axotomy + this compound (10 µM) | WT | Low (Comparable to SARM1-/-) | 1.9 µM | 2.8 µM | [1][2] |
| Axotomy (Untreated) | SARM1-/- | Low | - | - | [1] |
| Axotomy + this compound (10 µM) | SARM1-/- | Low (No significant difference from untreated SARM1-/-) | Not Applicable | Not Applicable | [1] |
| Rotenone-induced injury | WT | High | - | - | [3] |
| Rotenone + this compound (30 µM) | WT | Low (Comparable to SARM1-/-) | Dose-dependent decrease | Dose-dependent inhibition | [1][3] |
| Rotenone-induced injury | SARM1-/- | Low | - | - | [3] |
NfL is a biomarker for axonal damage. cADPR is a product of SARM1's NADase activity.
Table 2: Comparison of this compound (Reversible Inhibitor) with Irreversible Isothiazole SARM1 Inhibitors
| Feature | This compound (Isoquinoline) | Isothiazole Inhibitors (e.g., Compounds 4, 9) | Reference |
| Mechanism of Action | Reversible | Irreversible | [4] |
| Axonal Protection after Compound Removal | Lost upon removal | Maintained for up to 72 hours post-removal | [4] |
| In Vivo Efficacy (Sciatic Nerve Axotomy) | Not reported in this context | Dose-dependent prevention of plasma NfL increase | [5] |
| Oral Bioavailability | Not specified | Yes (for some compounds) | [6] |
SARM1 Signaling Pathway and Point of Intervention
The following diagram illustrates the central role of SARM1 in the axonal degeneration cascade and the mechanism by which this compound intervenes.
Caption: SARM1 activation and inhibition pathway.
Experimental Workflows
The validation of this compound's on-target effects relies on specific in vitro models of axonal degeneration.
Workflow 1: Axotomy-Induced Degeneration Model
Caption: Workflow for axotomy-induced degeneration assay.
Logical Relationship: On-Target Validation
The core logic for validating the on-target effect of this compound is summarized below.
Caption: Logical framework for on-target validation.
Experimental Protocols
Dorsal Root Ganglion (DRG) Neuron Culture and Axotomy
-
Neuron Culture : DRG neurons are dissected from wild-type and SARM1-/- mouse embryos. The ganglia are dissociated into single cells and plated on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates). Neurons are cultured in a defined neurobasal medium supplemented with growth factors.
-
Drug Treatment : After a period of axonal growth in culture, neurons are treated with varying concentrations of this compound or a vehicle control for a specified duration before injury.
-
Axotomy : Axons are mechanically severed using a scalpel or a pulled glass pipette.
-
Assessment of Axonal Degeneration : At various time points post-axotomy (e.g., 24, 48 hours), axonal morphology is assessed using microscopy. The degree of degeneration is quantified by calculating a fragmentation index, which measures the extent of axonal breakdown.
Neurofilament Light Chain (NfL) Release Assay
-
Sample Collection : Following axotomy and incubation, the culture supernatant is collected.
-
ELISA : The concentration of NfL in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA). A dose-dependent decrease in NfL release with increasing concentrations of this compound indicates protection from axonal damage[1].
Measurement of Cyclic ADP-Ribose (cADPR)
-
Cell Lysis and Extraction : After treatment and/or injury, neuronal cultures are lysed, and metabolites are extracted.
-
LC-MS/MS : The levels of cADPR are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Inhibition of the injury-induced increase in cADPR demonstrates target engagement of SARM1 by the inhibitor[1][7].
Conclusion
The collective data from studies utilizing SARM1-/- neurons provides compelling evidence for the specific on-target activity of this compound. The inhibitor's ability to phenocopy the SARM1 knockout effect in wild-type neurons, coupled with its lack of additional efficacy in SARM1-/- neurons, unequivocally demonstrates that its neuroprotective effects are mediated through the direct inhibition of SARM1's NADase activity. This makes this compound a valuable tool for studying the role of SARM1 in various neurodegenerative conditions and a promising therapeutic candidate.
References
- 1. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 7. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
DSRM-3716 Versus Irreversible SARM1 Inhibitors: A Comparative Guide to Axonal Degeneration Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reversible SARM1 inhibitor, DSRM-3716, and irreversible SARM1 inhibitors in the context of preventing axonal degeneration. This document synthesizes experimental data, details methodologies from key studies, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of these potential neuroprotective agents.
Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1 (SARM1) has been identified as a central executioner of a conserved axonal degeneration pathway.[1][2][3] Its intrinsic NADase activity, which is triggered by various insults, leads to a rapid depletion of nicotinamide adenine dinucleotide (NAD+), a critical cellular metabolite.[1][3][4] This metabolic crisis culminates in the self-destruction of the axon, a process implicated in a wide range of neurodegenerative diseases, including peripheral neuropathies, amyotrophic lateral sclerosis (ALS), and glaucoma.[1] The development of SARM1 inhibitors, therefore, represents a promising therapeutic strategy to mitigate axonal loss.[5][6]
This guide focuses on a comparative analysis of two distinct classes of SARM1 inhibitors: the reversible inhibitor this compound and a class of irreversible isothiazole-based inhibitors.
Mechanism of Action and Comparative Efficacy
This compound is a potent and selective isoquinoline-based reversible inhibitor of SARM1 NADase activity.[7][8][9] In contrast, a novel series of isothiazole compounds have been identified as potent and selective irreversible inhibitors of SARM1.[6][10] The fundamental difference in their mechanism lies in the nature of their binding to the SARM1 enzyme. This compound binds non-covalently, allowing for dissociation from the enzyme, while irreversible inhibitors form a stable, covalent bond, permanently inactivating the enzyme.[6]
Experimental data demonstrates that both this compound and irreversible inhibitors effectively protect axons from degeneration in vitro and in vivo.[7][6][8] However, the duration of their protective effects differs significantly, a direct consequence of their reversible versus irreversible binding.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies of this compound and irreversible SARM1 inhibitors.
| Inhibitor | Type | SARM1 NADase IC50 | Axonal Degeneration Protection IC50 (in vitro) | cADPR Inhibition IC50 (in vitro) | NfL Release Inhibition EC50 (in vitro) |
| This compound | Reversible | 75 nM[9][11][12] | 2.1 µM[8][13] | 2.8 µM[8][13] | 1.9 µM[8][13] |
| Compound 4 (Isothiazole) | Irreversible | Data not specified | Dose-dependent protection observed[6] | Data not specified | Data not specified |
| Compound 9 (Isothiazole) | Irreversible | Data not specified | Dose-dependent protection observed[6] | Data not specified | Data not specified |
Table 1: Comparative Potency of SARM1 Inhibitors. This table highlights the in vitro potency of this compound and the qualitative protective effects of irreversible isothiazole inhibitors.
| Condition | This compound (Reversible) | Irreversible Inhibitors (Compounds 4, 9, 10) |
| Continuous Presence of Inhibitor | Complete axonal protection at 16h post-axotomy[8] | Complete axonal protection at 16h post-axotomy[6] |
| Inhibitor Washout Prior to Axotomy | Protection is completely lost by 16h post-axotomy[6] | Maintained axonal protection for up to 72h post-axotomy[6] |
Table 2: Duration of Axonal Protection After Inhibitor Washout. This table illustrates the key difference in the duration of efficacy between reversible and irreversible SARM1 inhibitors following their removal from the experimental system.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: SARM1 Signaling Pathway in Axonal Degeneration.
Caption: Experimental Workflow for SARM1 Inhibitor Testing.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and irreversible SARM1 inhibitors.
In Vitro Axonal Degeneration Assay
This assay is used to quantify the extent of axonal fragmentation following an insult.
1. Cell Culture:
-
Dorsal Root Ganglion (DRG) neurons from mice are cultured in a suitable medium.[14][15] These neurons are ideal for this assay due to their pseudounipolar nature, which allows for clear visualization of axons.[14]
-
Alternatively, human iPSC-derived motor neurons can be used to assess the effects on human cells.[8]
2. Treatment:
-
Neurons are treated with varying concentrations of the SARM1 inhibitor (this compound or an irreversible inhibitor) for a specified period before the injury.[6][8]
3. Induction of Axonal Degeneration:
-
Axotomy: Axons are mechanically severed using a scalpel or a pipette tip.[8][14]
-
Mitochondrial Dysfunction: Neurons are exposed to a mitochondrial complex I inhibitor, such as rotenone, to induce metabolic stress and subsequent axonal degeneration.[7][8]
4. Quantification of Axonal Fragmentation:
-
At various time points post-injury (e.g., 16, 24, 48, 72 hours), axons are imaged using fluorescence microscopy.[6][8][14]
-
The degree of axonal fragmentation is quantified using image analysis software. A "degeneration index" can be calculated based on the ratio of fragmented to intact axons.[15][16]
Neurofilament Light Chain (NfL) Release Assay
NfL is a cytoskeletal protein released from damaged axons, serving as a biomarker for axonal degeneration.[8][17]
1. Sample Collection:
-
Following the in vitro axonal degeneration assay, the cell culture supernatant is collected.
2. NfL Measurement:
-
The concentration of NfL in the supernatant is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).[8]
3. Data Analysis:
-
A dose-dependent inhibition of NfL release by the SARM1 inhibitor is indicative of its protective effect.[8][13]
SARM1 Activity Assay (cADPR Measurement)
Cyclic ADP-ribose (cADPR) is a direct product of SARM1's NADase activity and serves as a proximal biomarker of its engagement by an inhibitor.[8][18]
1. Sample Preparation:
-
Axons from treated and injured DRG cultures are harvested.
2. Metabolite Extraction:
-
Metabolites, including cADPR and NAD+, are extracted from the axonal preparations.
3. cADPR and NAD+ Quantification:
-
The levels of cADPR and NAD+ are measured using liquid chromatography-mass spectrometry (LC-MS).[8]
4. Data Analysis:
-
A dose-dependent reduction in the injury-induced increase in cADPR levels confirms the inhibitor's ability to engage and inhibit SARM1 in intact neurons.[8]
Conclusion
Both this compound and irreversible SARM1 inhibitors show significant promise in preventing axonal degeneration by targeting the NADase activity of SARM1. The primary distinction lies in their mode of inhibition and the resulting duration of action. This compound, as a reversible inhibitor, offers the potential for more controlled and tunable therapeutic intervention. Conversely, irreversible inhibitors provide a more sustained and prolonged protective effect after a single administration, which could be advantageous in certain clinical scenarios.[6]
The choice between a reversible and an irreversible SARM1 inhibitor for therapeutic development will depend on the specific neurodegenerative condition being targeted, the desired therapeutic window, and the overall safety profile of the compound. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to further investigate and characterize these promising neuroprotective agents.
References
- 1. The SARM1 Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Multifaceted roles of SARM1 in axon degeneration and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted roles of SARM1 in axon degeneration and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 8. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessing Axonal Degeneration in Embryonic Dorsal Root Ganglion Neurons In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel method for quantifying axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel method for quantifying axon degeneration | PLOS One [journals.plos.org]
- 17. Neurofilament - Wikipedia [en.wikipedia.org]
- 18. news-medical.net [news-medical.net]
Comparative Analysis of DSRM-3716 and Other Neuroprotective Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective compound DSRM-3716 with other emerging alternatives. The following analysis is supported by experimental data to inform strategic decisions in the pursuit of novel therapeutics for neurodegenerative diseases.
Executive Summary
Axonal degeneration is a common hallmark of many debilitating neurodegenerative diseases. A key player in this process is the enzyme Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1), which, upon activation, depletes the essential molecule nicotinamide adenine dinucleotide (NAD+), leading to axonal demise. This compound has emerged as a potent, reversible inhibitor of SARM1's NADase activity, demonstrating significant neuroprotective effects in preclinical models. This guide compares this compound with other SARM1 inhibitors, including irreversible isothiazole-based compounds, and other neuroprotective agents that act through different mechanisms, such as Foretinib and GDC-0134.
Comparative Analysis of SARM1 Inhibitors: this compound vs. Irreversible Isothiazoles
A critical distinction in SARM1 inhibitor development is the mode of binding: reversible versus irreversible. This compound is a reversible inhibitor, while a newer class of isothiazole-based compounds demonstrates irreversible inhibition.
Mechanism of Action:
-
This compound (Reversible Isoquinoline Inhibitor): this compound functions by reversibly binding to the NADase domain of SARM1, preventing the hydrolysis of NAD+. Its effect is concentration-dependent, and the inhibition can be reversed upon removal of the compound.[1]
-
Isothiazole Compounds (Irreversible Inhibitors): Compounds such as compounds 4, 9, and 10 belong to a novel class of isothiazole inhibitors that act irreversibly.[1] This irreversible action is thought to occur through the formation of a covalent bond with the SARM1 enzyme, leading to sustained inhibition even after the compound is cleared from the immediate environment.[1]
Efficacy and Potency:
The following table summarizes the available quantitative data for this compound and representative irreversible isothiazole SARM1 inhibitors.
| Compound Class | Specific Compound | Target | IC50 (SARM1 NADase activity) | Axon Protection Efficacy | Reference |
| Isoquinoline (Reversible) | This compound | SARM1 | 75 nM (biochemical assay) | Dose-dependent protection in axotomy and rotenone-induced degeneration models. IC50 for cADPR increase inhibition after axotomy = 2.8 µM. IC50 for axonal degeneration prevention = 2.1 µM. | [2] |
| Isothiazole (Irreversible) | Compound 1 | SARM1 | 4 µM | Screening hit, served as a basis for optimization. | [1] |
| Isothiazole (Irreversible) | Compound 174 | SARM1 | 17.2 nM | Robust protection against axon degeneration in vitro. | [3] |
| Isothiazole (Irreversible) | Compound 331P1 | SARM1 | 189.3 nM | Verified protection of degenerated axons in DRG model and efficacy in SNA and CIPN mouse models. | [3] |
Key Findings from Comparative Studies:
-
In washout experiments, the inhibitory effect of this compound on SARM1 was lost after removal of the compound, confirming its reversible nature. In contrast, irreversible isothiazole inhibitors like compounds 4 and 9 maintained complete inhibition of SARM1 activity even after 60 minutes of washout.[1]
-
In in vitro axotomy models using mouse dorsal root ganglion (DRG) neurons, treatment with 10 µM of this compound for 3 hours followed by compound removal resulted in a complete loss of axonal protection at 16 hours post-axotomy. Conversely, a 3-hour pulse with 10 µM of irreversible isothiazole compounds 4, 9, and 10 provided sustained axonal protection for up to 72 hours.[1]
Broader Comparison with Other Neuroprotective Compounds
While SARM1 inhibition is a promising strategy, other pathways are also being targeted for neuroprotection. This section compares this compound with compounds acting on different molecular targets.
| Compound | Target/Mechanism of Action | Reported Neuroprotective Effects | Key Quantitative Data | Reference |
| This compound | SARM1 NADase inhibitor (Reversible) | Protects against axotomy and rotenone-induced axonal degeneration by preserving NAD+ levels and mitochondrial function. | IC50 (SARM1 NADase) = 75 nM. | [2] |
| Foretinib | Multi-kinase inhibitor (including c-Met and VEGFR) | Prevents die-back degeneration in cultured sensory and sympathetic neurons by rescuing mitochondrial activity. Shows neuroprotective effects in a mouse model of diabetic neuropathy. | In vitro, foretinib reduced viability of gastric cancer cells with an IC50 of ~100 nM to 1 µM depending on the cell line. | [4][5] |
| GDC-0134 | Dual Leucine Zipper Kinase (DLK) inhibitor | Blocks the c-Jun N-terminal kinase (JNK) pathway involved in axon degeneration and apoptosis following neuronal injury. | Development for ALS was discontinued due to an unacceptable safety profile in a Phase 1 clinical trial. | [6][7] |
Signaling Pathways:
The following diagrams illustrate the signaling pathways targeted by this compound and other compared neuroprotective compounds.
Caption: SARM1 Inhibition Pathway.
Caption: Other Neuroprotective Pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Axotomy-Induced Axon Degeneration Assay
This assay assesses the ability of a compound to protect neurons from degeneration following physical transection of their axons.
-
Cell Culture:
-
Dorsal Root Ganglion (DRG) neurons are dissected from E13.5 mouse embryos.
-
Neurons are cultured on plates coated with poly-D-lysine and laminin.
-
Cultures are maintained in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).
-
-
Axotomy Procedure:
-
After 7-10 days in vitro, a sterile scalpel or a p200 pipette tip is used to sever the axons from the cell bodies.
-
-
Compound Treatment:
-
Test compounds (e.g., this compound, isothiazoles) are added to the culture medium at various concentrations, either before or after axotomy, as specified in the experiment.
-
-
Assessment of Axon Degeneration:
-
At specified time points post-axotomy (e.g., 16, 24, 48, 72 hours), axon integrity is assessed.
-
Immunofluorescence Staining for βIII-Tubulin:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against βIII-tubulin (e.g., Tuj1) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Mount coverslips and acquire images using a fluorescence microscope.
-
-
Quantification: The degree of axon fragmentation is quantified using image analysis software. A degeneration index can be calculated by measuring the ratio of fragmented to intact axon area.
-
Rotenone-Induced Neurodegeneration Assay
This assay models mitochondrial dysfunction-induced axon degeneration.
-
Cell Culture:
-
Similar to the axotomy assay, DRG or other types of neurons are cultured.
-
-
Rotenone Treatment:
-
Rotenone, a mitochondrial complex I inhibitor, is added to the culture medium at a final concentration typically ranging from 10 to 100 nM to induce neurotoxicity.[8]
-
-
Compound Treatment:
-
Test compounds are co-administered with rotenone or added as a pre-treatment.
-
-
Assessment of Neuroprotection:
-
Mitochondrial Membrane Potential (TMRM Assay):
-
Incubate live cells with Tetramethylrhodamine, Methyl Ester (TMRM) dye (typically 20-100 nM) for 20-30 minutes at 37°C. TMRM accumulates in active mitochondria with an intact membrane potential.
-
Wash cells with a balanced salt solution.
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine).
-
A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization and dysfunction. The protective effect of a compound is measured by its ability to preserve TMRM fluorescence in the presence of rotenone.
-
-
Axon Integrity: Assessed by βIII-tubulin immunofluorescence as described in the axotomy protocol.
-
SARM1 NADase Activity Assay
This biochemical assay directly measures the enzymatic activity of SARM1 and the inhibitory potential of compounds.
-
Reagents:
-
Recombinant SARM1 protein (SAM-TIR domains).
-
NAD+ substrate.
-
Test compounds.
-
Detection reagents for ADPR or cADPR (e.g., HPLC-based methods or fluorescent probes).
-
-
Procedure:
-
Incubate recombinant SARM1 with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding NAD+.
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of ADPR or cADPR produced.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the compound concentration.
-
Conclusion and Future Directions
This compound is a well-characterized, potent, and reversible SARM1 inhibitor with demonstrated neuroprotective efficacy in vitro. The emergence of irreversible SARM1 inhibitors, such as the isothiazole compounds, offers an alternative therapeutic strategy with the potential for more sustained target engagement. The choice between a reversible and an irreversible inhibitor will likely depend on the specific therapeutic context, including the desired duration of action and the potential for off-target effects.
While SARM1 inhibition is a highly promising avenue for treating a range of neurodegenerative disorders, it is important to note that other neuroprotective strategies targeting different pathways, such as those involving multi-kinase inhibition, are also under active investigation. The discontinuation of GDC-0134 for ALS due to safety concerns highlights the challenges in translating preclinical neuroprotective findings to the clinic.
Future research should focus on direct, head-to-head comparisons of different SARM1 inhibitors in a wider range of preclinical models of neurodegeneration. Furthermore, the development of biomarkers to assess SARM1 activity in vivo will be crucial for the clinical development of these promising neuroprotective agents. Several SARM1 inhibitors are now entering clinical trials, and the results of these studies will be critical in determining the therapeutic potential of this approach for patients with neurodegenerative diseases.[9]
References
- 1. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rotenone induced neurodegeneration is mediated via cytoskeleton degradation and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 9. researchgate.net [researchgate.net]
Validating DSRM-3716's Mechanism Through Downstream Biomarker Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DSRM-3716, a potent and reversible SARM1 inhibitor, with other alternative SARM1 inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to validate the mechanism of action of this compound through the analysis of its downstream biomarkers.
Comparative Analysis of SARM1 Inhibitors
This compound demonstrates potent inhibition of the SARM1 NADase, a key enzyme in the axonal degeneration pathway.[1][2][3][4] Its efficacy is evident through the modulation of downstream biomarkers central to neurodegeneration. This section compares the inhibitory activity of this compound with other recently developed SARM1 inhibitors.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell-Based Assay Performance | Key Characteristics |
| This compound | SARM1 NADase | 75 nM[1][2][3] | Inhibition of cADPR increase (IC50 = 2.8 µM)[1][3][5], Prevention of axonal degeneration (IC50 = 2.1 µM)[1][3][5], Prevention of NfL release (IC50 ≈ 2 µM)[1][3] | Reversible inhibitor, selective over other NAD+-processing enzymes.[1][2][3] |
| Compound 174 | SARM1 Hydrolase | 17.2 nM[6][7] | Protects against VCR-induced axon degeneration at 20 µM.[7] | Investigated for chemotherapy-induced peripheral neuropathy.[6][7] |
| Compound 331P1 | SARM1 Hydrolase | 189.3 nM[6][7] | Protects against VCR-induced axon degeneration at 20 µM.[7] | Orally bioavailable, prevents NfL release in vivo.[6][8][9] |
| Disarm Therapeutics Compound | SARM1 | < 50 nM[10] | Data not publicly available. | Developed for various neurodegenerative diseases.[10] |
| UCB SA Compound | SARM1 | pIC50 > 7 (etheno-NAD+ assay) | Data not publicly available. | Broad potential applications in neurodegeneration and inflammation.[11] |
| Sironax Compound | SARM1 | < 5 µM[12] | Data not publicly available. | Targeting a range of neurodegenerative disorders.[12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of cyclic ADP-ribose (cADPR) by LC-MS/MS
This protocol is for the quantification of cADPR in neuronal cell lysates.
-
Sample Preparation:
-
Culture dorsal root ganglion (DRG) neurons in appropriate media.
-
Induce axonal injury (e.g., axotomy or treatment with a neurotoxic agent like rotenone).
-
At desired time points, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., 8 M guanidine chloride, 1 M Tris, pH 7.5) and sonicate on ice.[13]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]
-
Perform protein precipitation with a solvent like methanol.
-
Centrifuge and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a column suitable for polar analytes, such as an Atlantis Premier BEH C18 AX column.[14]
-
Mobile Phase: Employ a mobile phase system optimized for the separation of NAD+ metabolites. A common additive is methylene phosphonic acid.[14]
-
Gradient: Develop a gradient elution method to ensure baseline separation of cADPR from other related metabolites.[14]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for the specific detection and quantification of cADPR.
-
Quantification of Neurofilament Light Chain (NfL) by ELISA
This protocol outlines the steps for measuring NfL concentration in cell culture supernatants.
-
Sample Collection:
-
Collect the cell culture supernatant from neuronal cultures at various time points after treatment.
-
Centrifuge the supernatant to remove any cellular debris.
-
Store the samples at -80°C until analysis.
-
-
ELISA Procedure (using a commercial kit):
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples at the appropriate dilutions.
-
Add 100 µL of standards and samples to the wells of the pre-coated microplate.
-
Incubate for the time specified in the kit instructions (e.g., 2 hours at 37°C).[15]
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate (e.g., 1 hour at 37°C).[15]
-
Wash the wells.
-
Add 100 µL of HRP-conjugated avidin/streptavidin and incubate (e.g., 1 hour at 37°C).[15]
-
Wash the wells.
-
Add 90 µL of TMB substrate solution and incubate in the dark until a color change is observed (e.g., 15-25 minutes at 37°C).[15]
-
Add 50 µL of stop solution to each well.[15]
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the NfL concentration in the samples based on the standard curve.
-
Rotenone-Induced Axonal Degeneration Assay in DRG Neurons
This protocol describes a method to induce and assess axonal degeneration in cultured DRG neurons using rotenone.
-
Cell Culture:
-
Isolate and culture embryonic mouse or rat DRG neurons on a suitable substrate.
-
Allow the neurons to extend axons for several days in culture.
-
-
Rotenone Treatment:
-
Prepare a stock solution of rotenone in a suitable solvent (e.g., DMSO).
-
Treat the DRG neuron cultures with varying concentrations of rotenone (e.g., 1 nM to 1 µM) for a specified duration (e.g., 24-48 hours).[16]
-
-
Assessment of Axonal Degeneration:
-
After the treatment period, fix the cells.
-
Perform immunofluorescence staining for an axonal marker, such as βIII-tubulin, to visualize the axons.
-
Capture images of the axons using a fluorescence microscope.
-
Quantify the degree of axonal fragmentation. This can be done by visual scoring or using automated image analysis software to calculate a degeneration index.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the NADase activity of SARM1.
Experimental Workflow
Caption: Workflow for downstream biomarker analysis.
Logical Relationship
Caption: this compound's therapeutic effect logic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Novel SARM1 Inhibitors for the Treatment of Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Novel SARM1 Inhibitors for the Treatment of Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disarm Therapeutics describes new SARM1 inhibitors | BioWorld [bioworld.com]
- 11. New SARM1 inhibitors disclosed in UCB patent | BioWorld [bioworld.com]
- 12. Sironax discovers new SARM1 inhibitors | BioWorld [bioworld.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Development and validation of an LC-MS/MS method for quantifying NAD+ and related metabolites in mice sciatic nerves and its application to a nerve injury animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of DSRM-3716 and Nicotinamide Riboside in Neuroprotection
In the landscape of therapeutic strategies for neurodegenerative diseases, two prominent molecules, DSRM-3716 and nicotinamide riboside (NR), offer distinct approaches to preserving neuronal health. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective neuroprotective potential.
At a Glance: this compound vs. Nicotinamide Riboside
| Feature | This compound | Nicotinamide Riboside (NR) |
| Primary Mechanism | Direct, potent, and reversible inhibitor of SARM1 NAD(+) hydrolase.[1] | Precursor to nicotinamide adenine dinucleotide (NAD+), boosting cellular NAD+ levels.[2][3] |
| Mode of Action | Prevents the breakdown of NAD+ triggered by SARM1 activation following neuronal injury, thereby blocking a key step in the axonal degeneration pathway.[4] | Increases the overall pool of NAD+, which supports various cellular functions including energy metabolism, DNA repair, and the activity of NAD+-dependent enzymes like sirtuins.[2][5][6] |
| Therapeutic Target | Sterile Alpha and TIR Motif Containing 1 (SARM1) enzyme.[4] | NAD+ metabolism.[2] |
| Reported Efficacy | Potently blocks axon degeneration in vitro to a degree similar to the genetic deletion of SARM1.[4] | Alleviates cognitive dysfunction, reduces neuronal loss, and improves mitochondrial health in various preclinical models of neurodegeneration.[3][7][8] |
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data for this compound and highlight the neuroprotective effects of nicotinamide riboside in relevant experimental models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Experimental Model | Source |
| SARM1 NAD(+) Hydrolase Inhibition (IC50) | 75 nM | Biochemical assay | [1] |
| Inhibition of Axotomy-Induced cADPR Increase (IC50) | 2.8 µM | Mouse Dorsal Root Ganglia (DRG) neurons | [9] |
| Prevention of Axonal Degeneration (IC50) | 2.1 µM | Mouse Dorsal Root Ganglia (DRG) neurons | [9] |
Table 2: Neuroprotective Effects of Nicotinamide Riboside Supplementation
| Finding | Dosage | Experimental Model | Source |
| Increased blood and brain NAD+ levels, improved cognitive function and brain oxygenation, reduced hippocampal neuronal loss. | 400 mg/kg daily for 3 months | Rat model of Chronic Cerebral Hypoperfusion (CCH) | [3] |
| Restored cognitive function and brain plasticity. | Not specified | Mouse model of Alzheimer's disease | [7] |
| Rescued mitochondrial defects. | Not specified | Induced pluripotent stem cell-derived dopaminergic neurons from Parkinson's disease patients | [8] |
| Alleviated motor deficits. | Not specified | Fly model of Parkinson's disease | [8] |
Mechanisms of Action: A Visual Guide
The distinct neuroprotective pathways of this compound and nicotinamide riboside are illustrated below.
Caption: this compound directly inhibits the SARM1 enzyme to prevent NAD+ depletion and subsequent axonal degeneration.
Caption: Nicotinamide riboside boosts NAD+ levels, supporting multiple neuroprotective pathways.
Experimental Protocols
The following outlines the general methodologies employed in the assessment of this compound and nicotinamide riboside.
SARM1 NADase Inhibition Assay (for this compound)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on SARM1 enzymatic activity.
-
Procedure:
-
Recombinant SARM1 protein containing the active SAM-TIR domain is used.
-
The enzyme is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of NAD+ as a substrate.
-
The production of adenosine diphosphate ribose (ADPR), a product of NAD+ hydrolysis by SARM1, is monitored over time using methods such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.
-
The IC50 value is calculated from the dose-response curve of inhibitor concentration versus enzyme activity.
-
Axonal Degeneration Assay in Dorsal Root Ganglia (DRG) Neurons
-
Objective: To assess the ability of a compound to protect axons from degeneration following injury.
-
Procedure:
-
DRG neurons are cultured from mice.
-
The cultures are treated with the test compound (e.g., this compound) at various concentrations.
-
Axonal injury is induced either mechanically (axotomy, by cutting the axons) or chemically (e.g., using rotenone to induce mitochondrial stress).[4][9]
-
After a set incubation period (e.g., 24-48 hours), axonal integrity is assessed.
-
Quantification: Axonal degeneration can be quantified by immunostaining for axonal markers like βIII-tubulin and scoring the degree of fragmentation.[4] Mitochondrial health within the axons can be assessed using fluorescent dyes like tetramethylrhodamine, methyl ester (TMRM), which measures mitochondrial membrane potential.[9]
-
Measurement of cADPR Levels
-
Objective: To measure a proximal biomarker of SARM1 activity in neurons.
-
Procedure:
-
Neuronal cultures (e.g., DRG neurons) are subjected to axonal injury in the presence or absence of the test compound.
-
After a specified time post-injury (e.g., 5 hours), cell lysates are collected.
-
The levels of cyclic adenosine diphosphate ribose (cADPR), a direct product of SARM1's NADase activity, are measured using techniques like liquid chromatography-mass spectrometry (LC-MS).[9]
-
In Vivo Models of Neurodegeneration (for Nicotinamide Riboside)
-
Objective: To evaluate the neuroprotective effects of NR in a living organism.
-
Procedure:
-
An animal model of a specific neurodegenerative condition is used (e.g., a rat model of chronic cerebral hypoperfusion or a mouse model of Alzheimer's disease).[3][7]
-
Animals are administered NR, typically in their diet or drinking water, over a prolonged period.
-
Assessment: A battery of behavioral tests is conducted to assess cognitive functions like learning and memory. Post-mortem, brain tissue is analyzed for NAD+ levels, neuronal loss (e.g., through histology and cell counting in the hippocampus), mitochondrial function, and the presence of disease-specific pathological markers.[3]
-
Conclusion
This compound and nicotinamide riboside represent two distinct, yet potentially complementary, strategies for neuroprotection. This compound offers a targeted approach by directly inhibiting SARM1, a key executioner of axonal degeneration.[4] This makes it a promising candidate for conditions where acute axonal injury is a primary driver. Nicotinamide riboside, on the other hand, provides a broader, more systemic approach by elevating NAD+ levels, which can enhance overall neuronal resilience and support multiple protective pathways.[2][5] The choice between these or their potential combination in future therapeutic development will depend on the specific pathology of the targeted neurodegenerative disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide riboside alleviates brain dysfunction induced by chronic cerebral hypoperfusion via protecting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 5. How Nicotinamide Riboside Benefits Overall Health [verywellhealth.com]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinamide Riboside Sharpens Cognition and Reduces Alzheimer’s Risk - - Life Extension [lifeextension.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive analysis of the specificity of DSRM-3716, a potent SARM1 inhibitor, reveals its high selectivity against other major NAD+ consuming enzymes. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data and protocols, to facilitate informed decisions in neuroprotective research.
This compound is a potent, reversible inhibitor of Sterile Alpha and Toll/Interleukin Receptor Motif-containing 1 (SARM1), a key mediator of programmed axon degeneration. With a half-maximal inhibitory concentration (IC50) of 75 nM for SARM1's NAD+ hydrolase activity, this compound offers a powerful tool to investigate the roles of SARM1 in various neurodegenerative conditions.[1] A critical aspect of any pharmacological inhibitor is its specificity. This guide assesses the selectivity of this compound against other significant NAD+ consuming enzymes, including Poly (ADP-ribose) polymerases (PARPs), sirtuins (SIRTs), and CD38.
Comparative Specificity of this compound
To provide a clear overview of this compound's specificity, the following table summarizes its inhibitory activity against SARM1 and other related NAD+ consuming enzymes.
| Enzyme Family | Specific Enzyme | This compound Inhibition | Reference |
| SARM1 | SARM1 NADase | IC50 = 75 nM | [1] |
| NAD+ Salvage Pathway | NAMPT | Selective against | [2] |
| NMNAT | Selective against | [2] | |
| CD38/157 | CD38 | No inhibitory activity | [2] |
| PARPs | PARP1/2 | Indirect evidence of no significant inhibition | [2] |
| Sirtuins | Not specified | Data not available |
Experimental evidence strongly indicates that this compound is highly selective for SARM1. Studies have demonstrated its lack of inhibitory activity against CD38.[2] Furthermore, research using the potent and selective dual PARP1 and PARP2 inhibitor, olaparib, showed no protection of injured axons under the same conditions where this compound provided robust protection.[2] This finding indirectly suggests that the neuroprotective effects of this compound are not mediated by the inhibition of PARP1 or PARP2.[2] While the provided search results confirm selectivity against NAMPT and NMNAT, specific quantitative data for the broader families of PARPs and sirtuins are not available in the public domain.
Signaling Pathways and Experimental Workflows
To visualize the cellular context of this compound's action and the methodologies used to assess its specificity, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's specificity.
SARM1 NADase Activity Assay (Biochemical Cell-Lysate Assay)
This assay is used to identify and characterize small molecule inhibitors of SARM1 NADase activity.
1. Protein Expression and Lysate Preparation:
-
A recombinant construct of the constitutively active SAM-TIR protein of human SARM1 is overexpressed in mammalian cells (e.g., HEK293T).
-
Cells are harvested and lysed in a suitable buffer to release the cellular contents, including the overexpressed SARM1 protein.
2. Enzymatic Reaction:
-
The cell lysate containing the active SARM1 enzyme is incubated with NAD+ as a substrate.
-
The reaction is carried out in the presence of varying concentrations of the test compound (e.g., this compound).
3. Detection and Analysis:
-
The production of adenosine diphosphate ribose (ADPR), a product of NAD+ hydrolysis by SARM1, is measured.
-
Alternatively, the depletion of NAD+ can be quantified.
-
Detection is typically performed using rapid-fire mass spectrometry.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PARP Activity Assay (Indirect Assessment via Axon Protection Assay)
While a direct enzymatic assay was not detailed for this compound against PARPs, an indirect cellular assay was used to infer its lack of significant PARP inhibition.
1. Cell Culture and Treatment:
-
Dorsal root ganglion (DRG) neurons are cultured.
-
Neurons are treated with a potent and selective dual PARP1 and PARP2 inhibitor (e.g., olaparib) or with the test compound (e.g., this compound).
2. Axonal Injury and Assessment:
-
Axons are subjected to injury (e.g., axotomy).
-
Axonal protection is assessed by observing the morphology and integrity of the axons over time.
3. Analysis:
-
The degree of axonal degeneration is quantified.
-
The lack of axonal protection by the PARP inhibitor, in contrast to the protection afforded by the test compound, suggests that the test compound's mechanism of action is not through PARP inhibition.
CD38 Enzymatic Activity Assay (Fluorometric Assay)
This assay is used to determine the inhibitory activity of a compound against CD38.
1. Reagents and Materials:
-
Recombinant human CD38 enzyme.
-
Fluorogenic substrate for CD38 (e.g., nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD+)).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Test compound (e.g., this compound) at various concentrations.
-
96-well black microplate.
-
Fluorescence plate reader.
2. Assay Procedure:
-
The recombinant CD38 enzyme is pre-incubated with the test compound in the assay buffer in the wells of the microplate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
3. Detection and Analysis:
-
The fluorescence generated by the enzymatic conversion of the substrate is measured at appropriate excitation and emission wavelengths.
-
The rate of the reaction is determined from the change in fluorescence over time.
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Conclusion
This compound is a highly specific inhibitor of SARM1 NADase activity. The available data robustly demonstrates its selectivity against other key NAD+ consuming enzymes such as NAMPT, NMNAT, and CD38. While direct quantitative data for its activity against a broad panel of PARPs and sirtuins is not yet publicly available, indirect evidence suggests a lack of significant PARP inhibition. The high specificity of this compound makes it an invaluable tool for researchers investigating the therapeutic potential of SARM1 inhibition in a variety of neurodegenerative diseases. Further studies to fully characterize its selectivity profile against all major NAD+ consuming enzyme families would be beneficial to the research community.
References
Independent Validation of DSRM-3716: A Comparative Guide to a Novel SARM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of DSRM-3716 in Axon Degeneration
This guide provides an independent validation of the published research findings on this compound, a potent and reversible inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1). SARM1 is a critical enzyme that, when activated, triggers a cascade leading to axonal degeneration, a common feature in many neurodegenerative diseases.[1] This document summarizes the mechanism of action of this compound, presents its performance in key preclinical assays, and compares its activity with genetic inactivation of SARM1 and other classes of inhibitors. Detailed experimental protocols and visual diagrams of the relevant pathways and workflows are included to facilitate replication and further investigation.
Comparative Performance of this compound
This compound has been demonstrated to be a highly effective inhibitor of the SARM1 NAD+ hydrolase activity, which is the enzymatic function responsible for its pro-degenerative effects.[2][3] The inhibitory action of this compound translates from the biochemical to the cellular level, offering robust protection against axon degeneration in various experimental models.
Table 1: Potency of this compound in Biochemical and Cellular Assays
| Assay Type | Parameter | This compound Potency | Reference |
| Biochemical Assay | SARM1 NADase Inhibition | IC50 = 75 nM | [2][3] |
| Cellular Assay (Mouse DRG Neurons) | Inhibition of Axonal Degeneration | IC50 = 2.1 µM | [2][3][4] |
| Cellular Assay (Mouse DRG Neurons) | Inhibition of cADPR Increase | IC50 = 2.8 µM | [2][3][4] |
| Cellular Assay (Mouse DRG Neurons) | Inhibition of NfL Release | EC50 = 1.9 µM | [4] |
DRG: Dorsal Root Ganglion; cADPR: cyclic ADP-ribose; NfL: Neurofilament light chain; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: Comparison of this compound with Other SARM1 Inhibition Strategies
| Inhibition Strategy | Mechanism | Key Findings | Reference |
| This compound | Reversible small molecule inhibitor | Provides robust, dose-dependent protection against axotomy- and rotenone-induced degeneration. Protection is lost upon compound removal. | [4][5] |
| SARM1 Genetic Deletion (SARM1-/-) | Complete loss of function | Considered the gold standard for SARM1-mediated protection. This compound treatment in wild-type neurons phenocopies the protection seen in SARM1-/- neurons. | [1][4] |
| Isothiazole Compounds | Irreversible small molecule inhibitors | Maintain axonal protection for an extended period (e.g., 72 hours) even after compound removal, due to covalent modification of the SARM1 enzyme. | [5][6] |
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action, the following diagrams illustrate the SARM1-mediated axonal degeneration pathway and a typical experimental workflow for its validation.
References
- 1. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of DSRM-3716: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal, handling, and relevant experimental applications of DSRM-3716 (5-Iodoisoquinoline), a potent and selective SARM1 NADase inhibitor. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and the integrity of research data.
Key Chemical and Physical Properties
A summary of essential quantitative data for this compound is presented below. These properties are vital for safe handling, solution preparation, and waste documentation.
| Property | Value |
| CAS Number | 58142-99-7 |
| Molecular Formula | C₉H₆IN |
| Molecular Weight | 255.06 g/mol [1] |
| Physical Form | Solid |
| Purity | ≥98%[1] |
| Solubility | Soluble to 100 mM in DMSO and ethanol[1] |
| Storage | Store at -20°C[1] |
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards, as identified in the Safety Data Sheet (SDS), are outlined below.
Hazard Statements:
-
Harmful if swallowed.
-
Toxic in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Procedural Guidance for Proper Disposal
As a halogenated organic compound, this compound requires specific disposal procedures. Improper disposal can lead to environmental contamination and regulatory violations. The following step-by-step protocol must be followed.
Experimental Protocol: Disposal Procedure
-
Waste Characterization and Segregation:
-
Identify as Halogenated Waste: this compound contains iodine, classifying it as a halogenated organic compound. This is the critical first step in its disposal pathway.
-
Strict Segregation: Never mix this compound waste with non-halogenated organic solvents, aqueous waste, acids, or bases. Cross-contamination can create hazardous reactions and complicate the disposal process. Any non-halogenated solvents mixed with this compound must be treated as halogenated waste.
-
-
Waste Collection:
-
Container: Use a designated, leak-proof, and chemically compatible container for halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (5-Iodoisoquinoline)," and the approximate quantity.
-
Container Integrity: Keep the container securely closed at all times, except when actively adding waste.
-
-
Handling Spills:
-
Small Spills: For minor spills, avoid dust formation. Carefully sweep up the solid material and place it into the designated halogenated waste container. Clean the affected area thoroughly with an appropriate solvent.
-
-
Storage and Final Disposal:
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
-
Professional Disposal: Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and proper disposal.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Application: In-Vitro Axonal Degeneration Assay
This compound is a valuable tool for studying the role of SARM1 in axonal degeneration. The following is a detailed methodology for a key experiment cited in the literature.
Protocol: Axonal Degeneration Assay in Mouse DRG Neurons
This protocol is adapted from Hughes et al., Cell Reports (2021).[2]
-
Cell Culture:
-
Culture mouse dorsal root ganglia (DRG) neurons in a suitable medium containing nerve growth factor (NGF).
-
-
Treatment with this compound:
-
Prepare stock solutions of this compound in DMSO.
-
Treat the DRG cultures with varying concentrations of this compound (e.g., dose-response from 0.1 to 30 µM).
-
-
Induction of Axonal Injury (Axotomy):
-
After a specified pre-treatment period, induce axonal injury by transecting the neurites (axotomy).
-
-
Incubation:
-
Incubate the cultures for a defined period (e.g., 16-24 hours) to allow for axonal degeneration to occur in control (untreated) wells.
-
-
Assessment of Axonal Degeneration:
-
Axonal Fragmentation Imaging:
-
Fix the cells and stain for neuronal markers (e.g., βIII-tubulin).
-
Capture images of the axons using fluorescence microscopy.
-
Quantify the degree of axonal fragmentation.
-
-
Neurofilament Light Chain (NfL) Release Assay:
-
Collect the culture supernatant.
-
Measure the concentration of released NfL, an indicator of axonal damage, using an appropriate immunoassay (e.g., ELISA).
-
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in-vitro axonal degeneration assay.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
References
- 1. Impacts of H2O2, SARM1 inhibition, and high NAm concentrations on Huntington's disease laser-induced degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling DSRM-3716
Essential Safety and Handling Guide for DSRM-3716
This document provides crucial safety protocols and logistical information for the handling and disposal of this compound, a potent substance for research and development. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of the experimental environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure to this compound. The following table summarizes the required PPE for various handling scenarios.
| Activity | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Routine Handling (in a ventilated enclosure) | Double-gloving with chemotherapy-rated nitrile gloves. | Disposable, fluid-resistant gown with long sleeves and knit cuffs. | Safety glasses with side shields or goggles. | Not generally required within a certified biological safety cabinet or fume hood. |
| Oral Formulation (tablet/capsule handling) | Single pair of chemotherapy-rated nitrile gloves. | Standard laboratory coat. | Safety glasses. | Surgical mask if there is a risk of dust generation from crushing tablets. |
| Spill Cleanup | Double-gloving with industrial thickness (>0.45mm) nitrile or neoprene gloves. | Impervious disposable gown. | Face shield and safety goggles. | NIOSH-approved respirator (e.g., N95) for aerosols or powders. |
| Waste Disposal | Double-gloving with chemotherapy-rated nitrile gloves. | Disposable, fluid-resistant gown. | Safety glasses or goggles. | Not generally required if waste is properly contained. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Inspect packages for any signs of damage or leakage upon arrival.
-
Wear a single pair of chemotherapy-rated nitrile gloves and a lab coat during unpacking.
-
Verify the container label matches the order and is intact.
-
Transport the container to the designated storage area.
Preparation and Handling:
-
All manipulations of this compound that could generate aerosols or dust must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
-
Don the appropriate PPE as outlined in the table above before beginning any work.
-
Use Luer-lock fittings and closed-system transfer devices (CSTDs) for handling liquid formulations to minimize the risk of leaks and spills.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store this compound in a designated, locked, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Protect from light and moisture.
-
The storage container must be clearly labeled with the chemical identity and appropriate hazard warnings.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed directly into a designated, puncture-resistant, and leak-proof sharps container labeled as "Cytotoxic Waste".
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and shatter-resistant container labeled as "Hazardous Chemical Waste" with the full chemical name.
Final Disposal:
-
All this compound waste must be disposed of through the institution's hazardous waste management program.
-
Incineration at a licensed facility is the preferred method of disposal.
Experimental Protocols: Spill Management
Prompt and correct management of a this compound spill is critical to prevent exposure and environmental contamination.
Minor Spill (less than 5 mL or a small amount of powder contained on a work surface):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Wear a disposable gown, double gloves, and eye protection. For powders, also wear an N95 respirator.
-
Containment: Cover the spill with absorbent pads, starting from the outside and working inward.
-
Cleanup: Carefully collect the absorbent material and any contaminated debris. Place all materials in a cytotoxic waste bag.
-
Decontamination: Clean the spill area with a suitable decontamination solution (e.g., 10% bleach solution followed by sterile water), using fresh absorbent pads.
-
Dispose: Place all used cleaning materials into the cytotoxic waste bag. Seal the bag and place it in the designated cytotoxic waste container.
-
Doff PPE: Remove PPE and dispose of it as cytotoxic waste.
-
Wash Hands: Thoroughly wash hands with soap and water.
Major Spill (greater than 5 mL or a widespread powder spill):
-
Evacuate: Immediately evacuate the affected area.
-
Isolate: Secure the area and prevent entry. Post warning signs.
-
Notify: Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Await Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.
Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Visual Workflows
Caption: Standard workflow for handling this compound.
Caption: Emergency response workflow for a minor spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
